molecular formula C₁₃H₁₁ClN₂O B144155 2-Amino-5-chlorobenzophenone oxime CAS No. 18097-52-4

2-Amino-5-chlorobenzophenone oxime

Cat. No.: B144155
CAS No.: 18097-52-4
M. Wt: 246.69 g/mol
InChI Key: GCAVNCINXJNLED-SSZFMOIBSA-N
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Description

2-Amino-5-chlorobenzophenone oxime, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₁ClN₂O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAVNCINXJNLED-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230398
Record name (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15185-66-7, 18097-52-4
Record name (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
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Record name (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
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Record name 2-amino-5-chlorobenzophenone oxime
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Record name 2-Amino-5-chlorobenzophenone oxime, (E)-
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-5-chlorobenzophenone oxime (ACBO), a pivotal chemical intermediate in the pharmaceutical industry. We will delve into its fundamental chemical and physical properties, molecular structure, and spectral characteristics. A detailed, field-proven protocol for its synthesis is presented, including critical insights into managing isomeric forms. The primary application of ACBO as a precursor in the synthesis of 1,4-benzodiazepines, particularly chlordiazepoxide, is explored in detail with a clear reaction pathway. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this key starting material.

Introduction

This compound, with CAS number 18097-52-4, is a diarylmethane derivative of significant interest in synthetic organic and medicinal chemistry.[1][2] Its molecular framework is distinguished by a benzophenone core functionalized with an amino group, a chlorine atom, and an oxime moiety. This specific arrangement of functional groups makes it an exceptionally valuable and versatile precursor for constructing complex heterocyclic systems.[3]

The primary industrial and scientific importance of this compound lies in its role as a crucial intermediate for the synthesis of several psychotherapeutic agents belonging to the 1,4-benzodiazepine class.[1][4][5] Drugs such as chlordiazepoxide, diazepam, and oxazolam are synthesized from this key building block, highlighting its strategic importance in the production of medications for anxiety and related central nervous system disorders.[1][6]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by the C=N double bond of the oxime group, which gives rise to geometric isomerism. The compound can exist as two different isomers, typically referred to as syn and anti (or E/Z), which can exhibit different physical properties, such as melting points and reactivity.[7] It is common for the synthesis to yield a mixture of these isomers. Different crystalline forms or isomers have been reported with distinct melting points, ranging from 117-120°C for mixtures to specific values for isolated isomers, such as 164-167°C and 129-132°C.[8]

Physicochemical Data

The core properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 18097-52-4[1][2][8][9]
Molecular Formula C₁₃H₁₁ClN₂O[1][2][8][10]
Molecular Weight 246.69 g/mol [1][2][10][11]
Appearance Yellow crystalline powder/solid[1][10]
Melting Point 117-120°C (mixture); Isomers may vary[8]
Boiling Point 434.9°C at 760 mmHg[8]
Density 1.27 g/cm³[8]
Solubility Soluble in Dichloromethane, Methanol[10]
IUPAC Name (2-amino-5-chlorophenyl)(phenyl)methanone oxime[1][2]
Spectral Characterization

A full spectral analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, signals for the amine (-NH₂) protons, and a characteristic signal for the oxime hydroxyl (-OH) proton.

  • ¹³C NMR: The carbon spectrum will display signals corresponding to the carbon atoms in the aromatic rings, the C=O carbon of the parent ketone (if any remains), and the characteristic C=N carbon of the oxime.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, O-H stretching from the oxime, C=N stretching of the oxime, and C-Cl stretching. FTIR spectra are available in public databases.[2]

  • Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight. GC-MS data shows a top peak at m/z 246, corresponding to the molecular ion.[2]

Synthesis and Purification

The synthesis of this compound is a classical condensation reaction between a ketone and hydroxylamine. The process starts with 2-amino-5-chlorobenzophenone and reacts it with hydroxylamine hydrochloride in the presence of a base.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: - 2-Amino-5-chlorobenzophenone - Hydroxylamine Hydrochloride - Sodium Hydroxide - Ethanol (Solvent) Reaction Reaction Vessel: - Combine reactants in Ethanol - Reflux for 3-10 hours at ~70°C Reactants->Reaction Charge Workup Workup & Purification: 1. Add water to reaction mixture 2. Distill off Ethanol 3. Cool to precipitate product 4. Filter and wash solid 5. Dry the final product Reaction->Workup Post-reaction Product Final Product: This compound (Mixture of E/Z isomers) Workup->Product Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is synthesized from established methods and provides a reliable pathway to the target compound.[6]

Materials:

  • 2-Amino-5-chlorobenzophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2-1.5 eq)

  • Sodium hydroxide (2.0-2.8 eq)

  • Ethanol (95%)

  • Activated Carbon

Procedure:

  • Charging the Reactor: In a 5L reaction flask equipped with a mechanical stirrer and reflux condenser, add 3.5 L of ethanol.

  • Begin stirring and add 500 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 210 g of sodium hydroxide.

  • Reaction: Heat the mixture to reflux (approximately 70°C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After the reaction is complete, add a small amount of activated carbon to the mixture and continue to reflux for an additional 30 minutes.

  • Initial Purification: Add 1 kg of water to the reaction flask and set up for distillation. Distill off the ethanol.

  • Precipitation and Isolation: After ethanol removal, cool the remaining aqueous mixture. The product will precipitate as a solid.

  • Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any remaining inorganic salts.

  • Drying: Dry the product under a vacuum at 50-60°C until a constant weight is achieved.

Field Insight: Managing Isomers

The standard synthesis protocol typically yields a mixture of α- and β-oximes (or E/Z isomers).[7] For many subsequent reactions in benzodiazepine synthesis, one isomer is preferred. It has been demonstrated that the β-oxime can be converted to the more stable α-oxime by refluxing the isomeric mixture in a high-boiling point solvent such as chlorobenzene or xylene for several hours.[7] This thermal equilibration is a critical step for maximizing the yield of the desired intermediate.

Key Applications in Drug Development

The paramount application of this compound is as a starting material for 1,4-benzodiazepines.[1][3] Its structure is primed for the necessary cyclization and expansion reactions required to form the characteristic seven-membered diazepine ring.

Case Study: Synthesis of Chlordiazepoxide

Chlordiazepoxide was one of the first synthesized benzodiazepines, and its production pathway from ACBO is a classic example of this chemistry.[4]

  • Acylation: The oxime is first reacted with chloroacetyl chloride. This step acylates the amino group, forming an intermediate.

  • Cyclization: The resulting compound, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, is then treated with methylamine.

  • Ring Expansion: The reaction with methylamine induces a ring expansion and rearrangement, yielding the final chlordiazepoxide molecule.[4]

Chlordiazepoxide Synthesis Pathway

BenzodiazepineSynthesis cluster_start Starting Material cluster_product Final Product Oxime 2-Amino-5-chlorobenzophenone Oxime Intermediate 6-chloro-2-chloromethyl-4- phenylquinazoline-3-oxide Oxime->Intermediate + Chloroacetyl Chloride (Acylation & Cyclization) Chlordiazepoxide Chlordiazepoxide Intermediate->Chlordiazepoxide + Methylamine (Ring Expansion)

Caption: Synthetic pathway from ACBO to the anxiolytic drug Chlordiazepoxide.

Safety, Handling, and Storage

As with any active chemical intermediate, proper safety protocols are mandatory when handling this compound.

GHS Hazard Information: [2]

Pictogram Code Hazard Statement

|


| H315 | Causes skin irritation |
| | H319 | Causes serious eye irritation |
| | H335 | May cause respiratory irritation |

Handling and PPE:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12]

  • Avoid breathing dust.[13] Implement engineering controls to minimize dust formation.

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[12]

  • Incompatible Materials: Strong acids and strong oxidizing agents.[12]

Conclusion

This compound is more than a simple chemical compound; it is a cornerstone in the synthesis of a vital class of pharmaceuticals. Its well-defined properties, established synthetic routes, and critical role as a precursor for benzodiazepines like chlordiazepoxide underscore its enduring importance in medicinal chemistry. A thorough understanding of its synthesis, including the management of its geometric isomers, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development and large-scale pharmaceutical production.

References

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  • PubChem. (n.d.). This compound | C13H11ClN2O | CID 5398630.

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.

  • ChemBK. (2024). This compound.

  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone synthesis.

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  • United States Biological. (n.d.). This compound - Data Sheet.

  • PubChem. (n.d.). 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870.

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  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 18097-52-4.

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  • precisionFDA. (n.d.). This compound, (Z)-.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - this compound, mixture of syn and anti isomers.

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  • Sigma-Aldrich. (n.d.). This compound (mixture of syn and anti isomers).

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime (CAS: 18097-52-4)

Section 1: Executive Summary & Core Compound Identity

This compound is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of the first-ever benzodiazepine, chlordiazepoxide, and other related anxiolytic drugs.[1][2] Its chemical structure, derived from the parent compound 2-amino-5-chlorobenzophenone, provides the necessary framework for the intricate cyclization reactions that form the characteristic diazepine ring system. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, critical applications in pharmaceutical manufacturing, and analytical characterization. The narrative is structured to provide not just procedural steps but the underlying chemical logic, empowering researchers to apply these principles effectively in a laboratory and process development setting.

Section 2: Physicochemical Properties and Isomerism

The compound is typically a yellow crystalline powder.[1] Understanding its fundamental properties is crucial for its handling, reaction optimization, and purification. A notable characteristic of oximes is their potential for stereoisomerism (E/Z or syn/anti) around the C=N double bond, which can influence reactivity and physical properties such as melting point.[3][4]

PropertyValueReference(s)
CAS Number 18097-52-4[5][6]
Molecular Formula C₁₃H₁₁ClN₂O[3][5]
Molecular Weight 246.69 g/mol [3][5]
IUPAC Name (NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine[3][5]
Appearance Yellow crystalline powder[1]
Melting Point Varies by isomeric form. Ranges reported include 117-120°C, 129-132°C, and 164-167°C.[6]
Solubility Soluble in Dichloromethane and Methanol.[7]

Section 3: Synthesis of this compound

The synthesis of the target oxime is a classic condensation reaction between a ketone (2-amino-5-chlorobenzophenone) and hydroxylamine. The reaction is typically performed in an alcoholic solvent and can be catalyzed by a base or acid, driving the equilibrium toward the oxime product.

Experimental Protocol: Oximation of 2-Amino-5-chlorobenzophenone

This protocol is synthesized from established laboratory procedures and patent literature.[2][8]

  • Reaction Setup : In a 5 L reaction vessel equipped with a mechanical stirrer and reflux condenser, add 3.5 L of ethanol.

  • Reagent Addition : While stirring, add 510 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 205 g of sodium hydroxide (NaOH).[8] The base (NaOH) is critical for neutralizing the HCl salt of hydroxylamine, liberating the free nucleophile to attack the carbonyl carbon of the benzophenone.

  • Reaction Execution : Seal the vessel and heat the mixture to reflux (approximately 70-78°C). Maintain reflux for a period of 3 to 10 hours.[6][8] The extended heating ensures the reaction proceeds to completion.

  • Work-up and Isolation : After the reaction is complete (monitored by TLC), cool the mixture. Water may be added to precipitate the product and dissolve inorganic salts.[8] The crude this compound is then collected by filtration.

  • Purification : The filtered solid can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity.

Synthesis Reaction Diagram

Synthesis cluster_reactants Reactants cluster_conditions Conditions ACB 2-Amino-5-chlorobenzophenone Oxime This compound ACB->Oxime HA Hydroxylamine HCl (NH2OH·HCl) HA->Oxime Base Base (e.g., NaOH, Pyridine) Base->Oxime Solvent Ethanol, Reflux Solvent->Oxime

Caption: Oximation of 2-amino-5-chlorobenzophenone.

Section 4: Application in Benzodiazepine Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of chlordiazepoxide, the first benzodiazepine tranquilizer.[1][9] The oxime functionality is crucial for the subsequent ring closure and expansion steps.

Multi-step Synthesis of Chlordiazepoxide

The conversion of the oxime to chlordiazepoxide involves a two-step sequence: acylation/cyclization followed by amination.[2][10]

  • Step 1: Acylation and Cyclization : The oxime is first reacted with chloroacetyl chloride in a solvent like glacial acetic acid.[2] This step acylates the amino group, and the resulting intermediate undergoes an intramolecular cyclization to form 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. This transformation is a cornerstone of the benzodiazepine synthesis pathway.

  • Step 2: Amination and Ring Expansion : The quinazoline-3-oxide intermediate is then treated with methylamine.[2][9] This step is not a simple substitution; it induces a complex ring expansion and rearrangement, transforming the six-membered quinazoline ring into the seven-membered 1,4-benzodiazepine ring system, yielding chlordiazepoxide.[9]

Chlordiazepoxide Synthesis Workflow

Workflow Start 2-Amino-5-chlorobenzophenone Oxime Step1 Acylation & Cyclization Start->Step1 Intermediate 6-Chloro-2-chloromethyl-4- phenylquinazoline-3-oxide Step1->Intermediate Step2 Amination & Ring Expansion Intermediate->Step2 Final Chlordiazepoxide Step2->Final Reagent1 Chloroacetyl Chloride, Glacial Acetic Acid Reagent1->Step1 Reagent2 Methylamine Reagent2->Step2

Caption: Workflow for the synthesis of Chlordiazepoxide.

Section 5: Analytical Characterization and Impurity Profiling

Confirming the identity and purity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques is employed.

  • Spectroscopy :

    • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a C=N stretch for the oxime group (around 1650 cm⁻¹), and an O-H stretch from the oxime hydroxyl group (broad, around 3100-3300 cm⁻¹).[5]

    • Mass Spectrometry (MS) : GC-MS analysis can confirm the molecular weight (246.69 g/mol ) and provide fragmentation patterns useful for structural elucidation.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation, showing distinct signals for the aromatic protons and carbons, the amino group protons, and the oxime hydroxyl proton.

  • Chromatography :

    • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing purity and quantifying process-related impurities.[11] Potential impurities could include the unreacted starting material (2-amino-5-chlorobenzophenone) or by-products from side reactions.

    • Thin-Layer Chromatography (TLC) : TLC is routinely used for monitoring the progress of the synthesis reaction, allowing for a quick and effective determination of reaction completion.

Section 6: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

  • Hazard Statements :

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12]

    • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong acids and oxidizing agents.[12]

Section 7: Conclusion

This compound (CAS: 18097-52-4) is more than a mere synthetic precursor; it is a molecule of historical and practical significance in medicinal chemistry. Its straightforward synthesis and unique reactivity have enabled the development of the entire class of benzodiazepine drugs, which have had a profound impact on the treatment of anxiety and other neurological disorders. A thorough understanding of its synthesis, chemical properties, and role in subsequent transformations, as detailed in this guide, is fundamental for professionals engaged in the research, development, and manufacturing of these vital pharmaceuticals.

References

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  • Patsnap. (n.d.). Preparation method of this compound - CN111394145A.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing chlordiazepoxide - CN105272927A.
  • Google Patents. (n.d.). Process for the preparation of 2-aminobenzophenone-alpha-oximes - US3465038A.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 2-amino-5-chlorobenzophenone - CN113956168A.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzophenone, 2-amino-5-chloro-. Retrieved from [Link]

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The Cornerstone of Benzodiazepine Synthesis: A Technical Guide to 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Monograph for the Pharmaceutical Scientist

In the intricate world of pharmaceutical synthesis, the journey from simple precursors to life-altering medications is paved with critical intermediates. Among these, 2-Amino-5-chlorobenzophenone oxime (ACBO) stands as a pivotal molecule, forming the foundational framework for a significant class of anxiolytic and sedative drugs: the benzodiazepines. This technical guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive exploration of ACBO, from its synthesis and characterization to its crucial role in the manufacturing of iconic pharmaceuticals like chlordiazepoxide and diazepam.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a derivative of 2-amino-5-chlorobenzophenone, an ecologically friendly cross-linking agent.[1] The true significance of ACBO in pharmaceutical sciences lies in its role as a direct precursor to the 1,4-benzodiazepine ring system. This heterocyclic scaffold is the pharmacophore responsible for the therapeutic effects of numerous drugs prescribed for anxiety, insomnia, seizures, and muscle spasms. The synthesis of benzodiazepines often involves the strategic formation of this seven-membered ring, and ACBO provides an elegant and efficient entry point into this chemical space.

The presence of the oxime functionality is key. It serves as a reactive handle that, through a series of carefully orchestrated chemical transformations, facilitates the cyclization and subsequent elaboration of the benzodiazepine core. The chlorine and amino substituents on the benzophenone backbone are also crucial, influencing the electronic properties of the molecule and providing attachment points for further functionalization, ultimately determining the pharmacological profile of the final active pharmaceutical ingredient (API).

Synthesis of this compound: A Practical Approach

The synthesis of ACBO is a well-established process, typically achieved through the condensation reaction of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride. The following protocol outlines a representative procedure, integrating insights from various established methods.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol

  • Activated Carbon (optional, for decolorization)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone in ethanol. To this solution, add hydroxylamine hydrochloride.[2]

  • Base Addition: Slowly add a solution of sodium hydroxide in water or pyridine to the reaction mixture. The base is crucial for neutralizing the hydrochloric acid salt of hydroxylamine, liberating the free hydroxylamine which then reacts with the ketone.

  • Reaction Conditions: The mixture is then heated to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction times can range from 3 to 22 hours, depending on the scale and specific conditions.[2]

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The ethanol is typically removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like benzene or ether.

  • Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or benzene/petroleum ether.[2] The use of activated carbon during recrystallization can aid in removing colored impurities.[2]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for refluxing the reaction.

  • Base: The addition of a base is essential to deprotonate the hydroxylamine hydrochloride, generating the nucleophilic hydroxylamine required for the reaction with the benzophenone's carbonyl group.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the oximation in a reasonable timeframe.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products to yield a product of high purity, which is critical for its use as a pharmaceutical intermediate.

Data Presentation: Synthesis Parameters
ParameterValueReference(s)
Starting Material2-Amino-5-chlorobenzophenone[2][3]
ReagentHydroxylamine Hydrochloride[2]
BaseSodium Hydroxide or Pyridine[2]
SolventEthanol[2]
Reaction TemperatureReflux[2]
Reaction Time3 - 22 hours[2]
Purification MethodRecrystallization[2]

Structural Elucidation and Characterization of ACBO

The unambiguous identification and purity assessment of ACBO are paramount in a pharmaceutical setting. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of ACBO is expected to show distinct signals for the aromatic protons on both the phenyl and the chloro-substituted phenyl rings. The protons of the amino group (-NH₂) will appear as a broad singlet, and the hydroxyl proton of the oxime (-OH) will also be a singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule. The carbonyl carbon of the starting benzophenone will be absent, replaced by a signal for the C=N carbon of the oxime, typically in the 150-160 ppm region. The aromatic carbons will appear in the 110-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of ACBO provides valuable information about the functional groups present. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

  • N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C=N stretch: A medium intensity band around 1650 cm⁻¹ for the carbon-nitrogen double bond of the oxime.

  • C-Cl stretch: A strong band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of ACBO and to study its fragmentation pattern. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular formula C₁₃H₁₁ClN₂O.[4]

The Role of ACBO in the Synthesis of Benzodiazepines

The true value of ACBO is realized in its conversion to benzodiazepines. The following sections outline the synthetic pathways to two prominent members of this class, chlordiazepoxide and diazepam.

Synthesis of Chlordiazepoxide

The synthesis of chlordiazepoxide from ACBO involves a cyclization reaction with chloroacetyl chloride, followed by amination.[3]

Reaction Workflow for the Synthesis of Chlordiazepoxide

G ACBO 2-Amino-5-chlorobenzophenone oxime (ACBO) Intermediate 6-Chloro-2-chloromethyl-4- phenylquinazoline-3-oxide ACBO->Intermediate Chloroacetyl Chloride, Glacial Acetic Acid Chlordiazepoxide Chlordiazepoxide Intermediate->Chlordiazepoxide Methylamine

Caption: Reaction workflow for the synthesis of Chlordiazepoxide.

Step-by-step Methodology:

  • Acylation and Cyclization: this compound is reacted with chloroacetyl chloride in a suitable solvent like glacial acetic acid.[3] This step leads to the formation of an intermediate, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, through an intramolecular cyclization.

  • Amination: The quinazoline intermediate is then treated with methylamine. This results in a ring expansion and the formation of the seven-membered benzodiazepine ring, yielding chlordiazepoxide.[3]

Synthesis of Diazepam

While the synthesis of diazepam can also start from 2-amino-5-chlorobenzophenone, a common pathway involves the formation of a benzodiazepine-2-one intermediate, which is then methylated. Although ACBO is not directly on the main pathway to the most common synthesis of diazepam, understanding its chemistry is vital for the broader context of benzodiazepine synthesis.

Impurities and Quality Control

In pharmaceutical manufacturing, the control of impurities is of utmost importance. Potential impurities in the synthesis of ACBO can arise from:

  • Unreacted starting materials: Residual 2-amino-5-chlorobenzophenone and hydroxylamine hydrochloride.

  • Side-products: Formation of isomers (syn- and anti-oximes) and products from side reactions.

  • Degradation products: ACBO may degrade under harsh reaction or storage conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for the detection and quantification of these impurities, ensuring that the intermediate meets the stringent purity requirements for pharmaceutical use.[5][6] A well-developed and validated HPLC method can effectively separate ACBO from its potential impurities, providing a reliable quality control tool.[7][8]

Safety and Handling

This compound, like many chemical intermediates, should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the ingenuity of medicinal chemists and a cornerstone in the synthesis of a class of drugs that has had a profound impact on medicine. A thorough understanding of its synthesis, characterization, and role in subsequent reactions is essential for any scientist or professional involved in the development and manufacturing of benzodiazepines. This guide provides a foundational understanding, emphasizing the importance of robust synthetic protocols, rigorous analytical characterization, and stringent quality control in the journey from a simple molecule to a powerful therapeutic agent.

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A Technical Guide to the Role of 2-Amino-5-chlorobenzophenone Oxime in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 2-amino-5-chlorobenzophenone oxime, a pivotal intermediate in the synthesis of 1,4-benzodiazepines. We will elucidate the synthesis of this key oxime from its precursor, 2-amino-5-chlorobenzophenone, and detail its critical role in the landmark synthesis of chlordiazepoxide, the first therapeutically significant benzodiazepine. Furthermore, this guide will explore the subsequent chemical transformations that convert chlordiazepoxide into other clinically important compounds, such as diazepam. The narrative emphasizes the chemical principles and causality behind experimental choices, supported by detailed protocols, quantitative data, and workflow visualizations to provide a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: A Cornerstone Intermediate in Medicinal Chemistry

The synthesis of psychoactive pharmaceuticals is often characterized by the identification of versatile molecular scaffolds that can be elaborated into a diverse range of therapeutic agents. In the history of medicinal chemistry, few starting materials are as significant as 2-amino-5-chlorobenzophenone.[1][2][3] This substituted benzophenone is the foundational precursor for a multitude of 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4]

The journey from this relatively simple benzophenone to a complex seven-membered heterocyclic system was pioneered by Leo Sternbach and his team at Hoffmann-La Roche in the 1950s.[5][6][7] Their work, which led to the serendipitous discovery of chlordiazepoxide (Librium), hinged on a key chemical transformation: the conversion of the benzophenone's ketone group into an oxime. This modification creates this compound, an intermediate primed for the intramolecular cyclization and ring expansion reactions that define the classic benzodiazepine synthesis pathway.[8][9] This guide will dissect this critical role, providing the underlying chemistry and practical methodologies that established a new era in psychopharmacology.

Synthesis of the Core Intermediate: this compound

The initial and essential step in this synthetic pathway is the quantitative conversion of the ketone in 2-amino-5-chlorobenzophenone to an oxime. This is a classic condensation reaction that replaces the carbonyl oxygen with a =N-OH group, which is fundamental for the subsequent cyclization.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the benzophenone. The acidic conditions, often facilitated by the use of hydroxylamine hydrochloride, protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and driving the reaction forward. A base, such as pyridine or sodium hydroxide, is typically used to liberate the free hydroxylamine nucleophile.[8][10] The resulting carbinolamine intermediate then dehydrates to form the stable oxime C=N bond. The product is typically a mixture of syn and anti isomers.

Experimental Protocol: Oximation

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone, hydroxylamine hydrochloride, and a suitable solvent such as ethanol.[8][10]

  • Add a base, like pyridine, to the mixture.[8]

  • Heat the mixture to reflux and maintain for several hours (e.g., 16-22 hours).[8][11]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

Work-up and Isolation:

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[11]

  • Dilute the residue with water and neutralize it, if necessary, with a base like sodium carbonate.[11]

  • The product may precipitate or can be extracted using an organic solvent such as benzene or ether.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the crystalline oxime.[8]

Quantitative Data Summary
ParameterValue/ConditionRationaleReference(s)
Starting Material2-Amino-5-chlorobenzophenoneBenzophenone core for the final product structure.[8]
ReagentHydroxylamine HydrochlorideSource of the hydroxylamine for oxime formation.[8][10]
BasePyridine / NaOHFrees the hydroxylamine nucleophile from its salt.[8][10]
SolventEthanolCommon solvent that facilitates dissolution and heat transfer.[8]
TemperatureRefluxProvides the necessary activation energy for the reaction.[8]
Reaction Time16-22 hoursEnsures complete conversion to the oxime.[8][11]
Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-5- chlorobenzophenone C Oximation A->C In Ethanol, Reflux B Hydroxylamine HCl + Pyridine B->C D 2-Amino-5-chlorobenzophenone Oxime C->D

Caption: Synthesis of the key oxime intermediate.

The Path to Chlordiazepoxide: Cyclization and Ring Expansion

With the oxime in hand, the stage is set for constructing the benzodiazepine framework. The synthesis of chlordiazepoxide from this compound is a masterful sequence of acylation, intramolecular cyclization, and nucleophilic substitution coupled with ring expansion.

Step 1: Acylation and Cyclization with Chloroacetyl Chloride

The oxime intermediate is first acylated at the amino group using chloroacetyl chloride.[1][8][11] The resulting 2-chloroacetamido-5-chlorobenzophenone oxime does not need to be isolated; under the reaction conditions (typically in glacial acetic acid or dioxane), it undergoes a spontaneous intramolecular cyclization.[8][12] This cyclization forms a six-membered quinazoline ring, yielding the stable intermediate, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.[1][8][9] The oxygen atom in the final product's N-oxide originates from the oxime's hydroxyl group.

Step 2: Amination and Ring Expansion to Chlordiazepoxide

This is the definitive step in the synthesis. The quinazoline-3-oxide intermediate is treated with an amine, specifically methylamine.[1][8] The reaction proceeds via a nucleophilic attack of methylamine on the C2 position of the quinazoline ring, which bears a good leaving group (the chloromethyl group). This attack initiates a complex rearrangement. The six-membered quinazoline ring opens and subsequently re-closes, incorporating the methylamine nitrogen to form the larger, seven-membered diazepine ring. This elegant transformation yields chlordiazepoxide (7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide).[1][9]

Experimental Protocol: Chlordiazepoxide Synthesis

Part A: Acylation and Cyclization

  • Dissolve this compound in a suitable solvent like dioxane or glacial acetic acid and cool the solution (e.g., 10-15°C).[8][11]

  • Add chloroacetyl chloride portion-wise.[8][11] If using a non-acidic solvent like dioxane, a base (e.g., 3N NaOH) must be added concurrently to neutralize the HCl generated and maintain a neutral or slightly alkaline pH.[11][12]

  • After the addition is complete, allow the reaction to proceed for several hours at room temperature.[8]

  • Acidify the mixture, dilute with water, and extract the product (6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide) with an organic solvent like ether.[11]

Part B: Amination and Ring Expansion

  • Introduce the quinazoline-3-oxide intermediate into an ice-cold solution of methylamine (e.g., 25% in methanol).[8]

  • Control the initial exothermic reaction, then stir the mixture at room temperature for approximately 15 hours.[8]

  • The final product, chlordiazepoxide, will precipitate from the solution.

  • Filter the precipitated product and concentrate the mother liquor to recover any remaining material.[8]

Synthesis Workflow Diagram

G A 2-Amino-5-chlorobenzophenone Oxime B Acylation & Cyclization A->B Chloroacetyl Chloride, Acetic Acid C 6-Chloro-2-chloromethyl-4- phenylquinazoline-3-oxide B->C D Amination & Ring Expansion C->D Methylamine in Methanol E Chlordiazepoxide D->E G A Chlordiazepoxide B Hydrolysis & Rearrangement A->B Acidic Conditions C Nordazepam (7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one) B->C D N-Methylation C->D Methyl Sulphate, Sodium Ethoxide E Diazepam D->E

Caption: Transformation of chlordiazepoxide to diazepam.

Conclusion

This compound is not merely a passive intermediate; it is the strategic linchpin in the classical synthesis of 1,4-benzodiazepines. Its formation from 2-amino-5-chlorobenzophenone enables a robust and elegant synthetic cascade involving acylation, intramolecular cyclization, and a remarkable ring expansion to construct the seven-membered diazepine ring of chlordiazepoxide. This foundational molecule then serves as a gateway to second-generation benzodiazepines like diazepam. The chemistry pioneered by Sternbach, revolving around this critical oxime, laid the molecular groundwork for a class of drugs that would go on to have a profound impact on medicine and society. Understanding this pathway remains a cornerstone of modern pharmaceutical synthesis and a testament to the power of strategic molecular design.

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Physical properties of "2-Amino-5-chlorobenzophenone oxime"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chlorobenzophenone Oxime

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the physical properties of this compound, a critical intermediate in the synthesis of psychotherapeutic agents such as chlordiazepoxide and diazepam.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the causality behind the observed properties, the experimental methodologies for their determination, and the structural nuances—namely isomerism and polymorphism—that are essential for a complete understanding of this compound's behavior.

Molecular Identity and Structural Framework

This compound is an organic compound belonging to the ketoxime class.[3][4][5][6] Its structure is derived from the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine.[2][7][8] This reaction introduces a C=NOH functional group, which is the defining feature of an oxime and a source of significant structural complexity.[3] The molecule's physical characteristics are profoundly influenced by the interplay of its constituent functional groups: the aromatic rings, the primary amine, the chloro substituent, and the oxime hydroxyl group.

Table 1: Molecular and Chemical Identifiers

PropertyValueReference(s)
IUPAC Name (NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine[9]
CAS Number 18097-52-4[1][7][9][10][11]
Molecular Formula C₁₃H₁₁ClN₂O[1][7][9][10]
Molecular Weight 246.69 g/mol [7][9][10]

graph "Chemical_Structure" {
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node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,0!"]; N1 [label="N", pos="3.9,0.75!"]; O1 [label="O", pos="5.2,0!"]; H1 [label="H", pos="5.2,-0.75!"]; C8 [label="C", pos="-2.6,1.5!"]; C9 [label="C", pos="-3.9,0.75!"]; C10 [label="C", pos="-3.9,-0.75!"]; C11 [label="C", pos="-2.6,-1.5!"]; C12 [label="C", pos="-2.6,0!"]; N2 [label="NH₂", pos="-5.2,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; Cl1 [label="Cl", pos="-5.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N1; N1 -- O1; O1 -- H1; C7 -- C12; C2 -- C12; C12 -- C11; C11 -- C10; C10 -- C9; C9 -- C8; C8 -- C12; C9 -- N2; C10 -- Cl1; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The macroscopic physical properties of a compound are direct manifestations of its molecular structure and intermolecular forces. For this compound, properties like melting point are not single values but ranges, a fact that points to underlying structural heterogeneity.

Table 2: Summary of Physical Properties

PropertyValueCommentsReference(s)
Appearance Yellow solid / Yellow crystalline powder[1][10]
Melting Point 117-120°C, 129-132°C, 164-167°CMultiple ranges reported, indicative of isomeric mixtures or polymorphs.[7]
Boiling Point 434.9°C at 760 mmHg[7]
Density 1.27 g/cm³[7]
Solubility Soluble in Dichloromethane, Methanol, DMSO. Sparingly soluble in water.The presence of polar groups (NH₂, OH) and large nonpolar regions dictates its solubility profile.[10][12][13]
Melting Point: A Reflection of Isomerism and Polymorphism

The most notable physical property is the variation in its melting point. This phenomenon is primarily attributable to two factors:

  • Geometric Isomerism: The C=N double bond of the oxime group restricts rotation, leading to the formation of E and Z (historically syn and anti) isomers.[3] These isomers have different spatial arrangements and pack differently in a crystal lattice, resulting in distinct melting points. The synthesis of this compound typically yields a mixture of these isomers.[14]

  • Polymorphism: The compound can crystallize in different forms, known as polymorphs. A monoclinic polymorph has been synthesized and characterized, and its properties compared to a previously identified triclinic form.[2] These different crystal lattices have different energies and, consequently, different melting points.

The reported melting point ranges of 117-120°C, 129-132°C, and 164-167°C likely correspond to different isomeric ratios or pure polymorphs.[7] This variability underscores the critical need for careful characterization and purification to ensure batch-to-batch consistency in research and manufacturing.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[15] this compound possesses both polar functional groups (the amino -NH₂ and hydroxyl -OH) capable of hydrogen bonding, and large nonpolar aromatic regions.

  • Polar Solvents: Its solubility in polar organic solvents like methanol and dichloromethane is good.[10]

  • Aprotic Polar Solvents: It is also soluble in Dimethyl sulfoxide (DMSO).[12][13]

  • Nonpolar Solvents: Its solubility in nonpolar solvents is expected to be moderate.

  • Water: Due to the dominance of the large, hydrophobic benzophenone backbone, it is only sparingly soluble in water.[4][5]

This solubility profile is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analytical characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For an oxime, three characteristic bands are of primary importance:[4][6]

    • ~3600 cm⁻¹: O-H stretching vibration of the hydroxyl group.

    • ~1665 cm⁻¹: C=N stretching vibration of the imine group.

    • ~945 cm⁻¹: N-O stretching vibration. The spectrum would also show characteristic peaks for N-H stretching from the amino group and C-H and C=C stretching from the aromatic rings.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[16] For this compound (C₁₃H₁₁ClN₂O), the mass spectrum would show a molecular ion peak (M⁺) at m/z 246, corresponding to the monoisotopic mass.[9]

Experimental Protocols for Physical Property Determination

To ensure the reliability of physical data, standardized experimental procedures must be followed. The following protocols outline the determination of key properties.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This protocol is designed to obtain a sharp, accurate melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry sample thoroughly Prep2 Finely crush sample to a powder Prep1->Prep2 Prep3 Pack into capillary tube (2-3 mm height) Prep2->Prep3 Meas1 Place capillary in melting point apparatus Prep3->Meas1 Load Sample Meas2 Heat rapidly to ~15°C below expected MP Meas1->Meas2 Meas3 Decrease heating rate to 1-2°C per minute Meas2->Meas3 Meas4 Record temperature range from first liquid drop to complete liquefaction Meas3->Meas4

Caption: Workflow for accurate melting point determination.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the crystalline solid.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.[19]

  • Heating: Heat rapidly to a temperature approximately 15°C below the expected melting point.

  • Refined Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol for Recrystallization and Purity Validation

Causality: Recrystallization is the gold standard for purifying solid organic compounds. It operates on the principle that the desired compound is soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold, while impurities remain either soluble or insoluble at all temperatures. This differential solubility allows for separation.

RecrystallizationWorkflow Start Dissolve crude solid in minimum hot solvent (e.g., Methanol) HotFiltration Perform hot filtration to remove insoluble impurities Start->HotFiltration Cooling Allow filtrate to cool slowly to room temperature HotFiltration->Cooling Crystallization Induce crystallization if needed (scratching, seed crystal) Cooling->Crystallization IceBath Cool in an ice bath to maximize yield Crystallization->IceBath VacuumFiltration Collect crystals by vacuum filtration IceBath->VacuumFiltration Washing Wash crystals with a small amount of cold solvent VacuumFiltration->Washing Drying Dry crystals under vacuum Washing->Drying End Pure Crystals: Validate with MP/TLC/HPLC Drying->End

Caption: Standard workflow for purification by recrystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent (e.g., methanol) in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and briefly heat.[20]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated carbon.[20]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals should form gradually.

  • Yield Maximization: Once crystallization at room temperature is complete, place the flask in an ice bath to maximize the precipitation of the solid.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized product by measuring its melting point and comparing it to literature values. A sharp melting point close to the highest reported values indicates high purity.

Conclusion

The physical properties of this compound are a direct reflection of its complex molecular structure. While foundational data such as boiling point and density provide a baseline, the compound's melting point and solubility are of paramount importance for practical applications. The observed variability in melting point is not an anomaly but a key characteristic arising from the existence of geometric isomers and crystalline polymorphs. A thorough understanding and control of these properties, validated through rigorous experimental protocols for determination and purification, are essential for any researcher or organization utilizing this compound as a precursor in the synthesis of valuable pharmaceuticals.

References

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"2-Amino-5-chlorobenzophenone oxime" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime: Properties, Synthesis, and Analytical Considerations

Introduction

This compound is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of several anxiolytic drugs belonging to the 1,4-benzodiazepine class. Its molecular structure provides the necessary backbone for the formation of the characteristic diazepine ring system. For researchers and professionals in drug development and pharmaceutical chemistry, a thorough understanding of this compound's properties, synthesis, and analytical characterization is critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) derived from it.

This technical guide provides a comprehensive overview of this compound, moving beyond basic data to explore the causality behind its synthesis and the rationale for modern analytical methodologies. It is designed to serve as a practical resource for scientists engaged in the synthesis, quality control, and regulatory aspects of benzodiazepine production.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and physical characteristics. These properties dictate handling, storage, and reaction conditions.

The existence of syn and anti isomers, arising from the C=N double bond of the oxime group, is a critical consideration. These geometric isomers can exhibit different physical properties, such as melting points, and may have varying reactivities in subsequent cyclization reactions. Reports of multiple melting point ranges (e.g., 117-120°C, 129-132°C, and 164-167°C) likely correspond to different isomeric forms or mixtures.[1] Controlling the isomeric ratio during synthesis is often a key process parameter.

Identifier Value Source(s)
Molecular Formula C₁₃H₁₁ClN₂O[1][2][3][4][5][6]
Molecular Weight 246.69 g/mol [2][3][4][5][6]
CAS Number 18097-52-4[3][4][5][7]
IUPAC Name (NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine[2]
Synonyms (2-Amino-5-chlorophenyl)phenyl-methanone Oxime; 5-Chloro-2-aminobenzophenone Oxime[4][5]
Physical Form Yellow crystalline powder / Yellow Solid[5][6]
Solubility Soluble in Dichloromethane, Methanol[5]

Synthesis: From Precursor to Oxime

This compound is not a primary raw material but is synthesized from its ketone precursor, 2-amino-5-chlorobenzophenone. The most common method is a condensation reaction with hydroxylamine, a process known as oximation.

G cluster_precursor Precursor Synthesis cluster_oximation Oximation Step cluster_cyclization Application in API Synthesis p_chloroaniline p-Chloroaniline acylation Friedel-Crafts Acylation p_chloroaniline->acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylation precursor 2-Amino-5-chlorobenzophenone (Precursor) acylation->precursor oximation Oximation (Condensation) precursor->oximation hydroxylamine Hydroxylamine HCl + Base (NaOH) hydroxylamine->oximation oxime 2-Amino-5-chlorobenzophenone Oxime (Target) cyclization Cyclization & Further Steps oxime->cyclization api Benzodiazepine API (e.g., Chlordiazepoxide) cyclization->api

Caption: High-level workflow from precursors to the final API.

Expertise & Causality: The "Why" Behind the Protocol

The conversion of a ketone to an oxime is a nucleophilic addition-elimination reaction. The choice of reagents and conditions is dictated by the need to maximize yield and control purity.

  • Hydroxylamine Hydrochloride: Hydroxylamine (NH₂OH) is the nucleophile. It is typically supplied as a more stable hydrochloride salt.

  • Base (e.g., NaOH): A base is required to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile to attack the electrophilic carbonyl carbon of the benzophenone precursor.

  • Solvent (e.g., Ethanol): Ethanol is a common choice as it effectively dissolves both the organic precursor and the inorganic reagents, creating a homogenous reaction medium.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the conversion is completed in a reasonable timeframe, typically a few hours.[7]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established methodologies found in patent literature.[7] It represents a self-validating system where reaction completion can be monitored by techniques like Thin-Layer Chromatography (TLC).

  • Reagent Preparation: In a 5 L reaction vessel equipped with a stirrer and reflux condenser, add 3.5 L of ethanol.

  • Charging Reagents: While stirring, charge the vessel with 510 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 205 g of sodium hydroxide (NaOH).[7]

  • Reaction Execution: Seal the vessel and heat the mixture to reflux (approximately 78°C for ethanol). Maintain reflux for 3 hours.[7] The progress can be monitored by taking aliquots and analyzing via TLC against a standard of the starting material.

  • Work-up & Isolation: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture. Add 1 kg of water to the reaction flask to precipitate the product and dissolve inorganic byproducts.[7]

  • Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

Analytical Characterization and Quality Control

As an intermediate, the purity of this compound directly impacts the quality and yield of the final API. Therefore, robust analytical methods are essential for its characterization and for quantifying trace-level impurities, including any residual starting material. The gold standard for this type of analysis is chromatography coupled with mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample of Oxime spike Spike with Deuterated Internal Standard (e.g., d5) sample->spike extract Protein Precipitation or Liquid-Liquid Extraction spike->extract reconstitute Evaporate & Reconstitute in Mobile Phase extract->reconstitute lc LC Separation (Chromatography) reconstitute->lc ms MS/MS Detection (Mass Spectrometry) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Analytical workflow for quantitative analysis using LC-MS/MS.

Trustworthiness: Isotope Dilution Mass Spectrometry

For trace-level quantification, the use of a stable isotope-labeled internal standard is the most reliable method.[8] This technique, known as isotope dilution, involves adding a known quantity of a deuterated version of the analyte (e.g., 2-amino-5-chlorobenzophenone-d5, which can be adapted for the oxime) at the very beginning of sample preparation.[8]

Causality: The internal standard is chemically identical to the analyte and thus behaves identically during extraction, derivatization, and injection. Any sample loss or variation will affect both the analyte and the standard equally. The mass spectrometer can differentiate them by their mass difference. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to highly accurate and precise results.[8]

Protocol: LC-MS/MS Method for Trace-Level Analysis

This protocol is based on methodologies for the precursor and is a standard approach for small-molecule intermediates in a biological or chemical matrix.[8]

  • Sample Preparation:

    • To 100 µL of the sample solution, add 300 µL of acetonitrile containing a known concentration of the deuterated internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and, if applicable, precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions (HPLC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the native oxime and its deuterated internal standard.

Applications in Benzodiazepine Synthesis

The primary and most significant application of this compound is as a direct precursor to the 1,4-benzodiazepine ring system.[6] For example, in the synthesis of chlordiazepoxide, the oxime is first reacted with chloroacetyl chloride. The resulting intermediate then undergoes a ring-closure reaction upon treatment with methylamine to form the seven-membered diazepine ring.[9]

G oxime 2-Amino-5-chlorobenzophenone Oxime intermediate Acyclic Intermediate (6-chloro-2-chloromethyl-4- phenylquinazolin-3-oxide) oxime->intermediate Acylation chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate chlordiazepoxide Chlordiazepoxide (1,4-Benzodiazepine Structure) intermediate->chlordiazepoxide Ring Expansion/ Cyclization methylamine Methylamine methylamine->chlordiazepoxide

Caption: Synthesis of Chlordiazepoxide from the oxime intermediate.

This cyclization step is often sensitive to the geometry of the oxime, highlighting the importance of controlling the syn/anti isomerism during the initial synthesis.

Conclusion

This compound is more than a simple catalog chemical; it is a highly functionalized intermediate whose synthesis and purity are critical control points in the manufacture of important central nervous system drugs. A deep understanding of its isomeric forms, the rationale behind its synthesis protocol, and the application of robust, modern analytical techniques like isotope dilution LC-MS/MS are fundamental to ensuring the quality and efficacy of the final pharmaceutical products. This guide provides the technical framework and expert insights necessary for professionals to handle and utilize this key intermediate with confidence and precision.

References

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The Serendipitous Precursor: An In-depth Technical Guide to the Discovery and History of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-chlorobenzophenone oxime, a molecule of pivotal significance in the history of medicinal chemistry. We will explore its serendipitous discovery, its crucial role as a precursor in the synthesis of the first benzodiazepines, and the chemical methodologies that underpin its preparation and transformation. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the origins of one of the most influential classes of therapeutic agents.

A Fortunate Detour: The Dawn of the Benzodiazepine Era

The story of this compound is inextricably linked to the groundbreaking discovery of benzodiazepines. In the mid-1950s, Dr. Leo Sternbach, a chemist at Hoffmann-La Roche, was tasked with developing a new class of tranquilizers.[1] His research initially focused on a series of benzheptoxdiazines, but the project was shelved due to a lack of promising results.

In a now-famous turn of events in 1955, a laboratory cleanup led to the rediscovery of a forgotten sample from this earlier work.[1][2][3] Curiosity prompted Sternbach and his colleague Earl Reeder to submit this compound for pharmacological testing. The results were astonishing: the compound, chlordiazepoxide (later marketed as Librium®), exhibited potent sedative, muscle relaxant, and anti-anxiety properties.[4][5] This accidental discovery marked the birth of the benzodiazepine class of drugs, which would revolutionize the treatment of anxiety and sleep disorders.[2][4] Valium® (diazepam) followed in 1963, becoming the most prescribed drug in the world from 1969 to 1982.[4]

The core of this revolutionary molecule was a seven-membered diazepine ring fused to a benzene ring, a structure derived from the chemical transformation of a key intermediate: 2-Amino-5-chlorobenzophenone. The subsequent development of chlordiazepoxide involved the formation of its oxime, highlighting the critical role of this compound in this medical milestone.

The Cornerstone Intermediate: Physicochemical Properties

This compound is a diarylmethane and a substituted benzophenone.[6] Its chemical structure provides the necessary reactive sites for the cyclization reactions that form the benzodiazepine nucleus.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁ClN₂O[7]
Molar Mass 246.69 g/mol [7]
Appearance White to off-white crystalline solid[8]
Melting Point 117-120 °C (may vary with isomer)[7]
CAS Number 18097-52-4[7][9]
Solubility Soluble in ethanol, chloroform (slightly), DMSO (slightly)[7][9]

Synthesis of a Precursor: The Oximation of 2-Amino-5-chlorobenzophenone

The preparation of this compound is a fundamental step in the synthesis of several early benzodiazepines. The most common method involves the reaction of 2-Amino-5-chlorobenzophenone with hydroxylamine hydrochloride.[7][9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the synthesis.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Activated carbon

Procedure:

  • In a reaction flask, dissolve 2-Amino-5-chlorobenzophenone in ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the mixture.[9]

  • Heat the mixture to reflux and maintain for several hours to ensure complete reaction.[8][9]

  • Decolorize the solution by adding activated carbon and refluxing for a short period.[9]

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to induce crystallization of the this compound.

  • Collect the crystals by filtration, wash with cold ethanol, and dry.

The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of the benzophenone, followed by the elimination of water to form the oxime.

Synthesis_of_Oxime reactant1 2-Amino-5-chlorobenzophenone reagent Base (e.g., NaOH) Ethanol, Reflux reactant1->reagent reactant2 Hydroxylamine Hydrochloride reactant2->reagent product 2-Amino-5-chlorobenzophenone Oxime reagent->product Oximation

Caption: Synthesis of this compound.

From Oxime to Benzodiazepine: The Ring Expansion Reaction

The true significance of this compound lies in its ability to undergo a ring expansion reaction to form the 1,4-benzodiazepine ring system. This transformation is a key step in the synthesis of chlordiazepoxide.

Experimental Protocol: Synthesis of Chlordiazepoxide from this compound

This protocol outlines the subsequent steps to form the benzodiazepine ring.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Methylamine

Procedure:

  • The this compound is first reacted with chloroacetyl chloride.[10]

  • The resulting intermediate, 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide, is then treated with methylamine.[10]

  • The reaction with methylamine induces a ring expansion, leading to the formation of chlordiazepoxide.[10]

This ring expansion is a mechanistically fascinating process that transforms the six-membered quinazoline ring into the seven-membered diazepine ring, a hallmark of the benzodiazepine structure.

Benzodiazepine_Synthesis start 2-Amino-5-chlorobenzophenone Oxime intermediate1 6-chloro-2-chloromethyl-4- phenylquinazolin-3-oxide start->intermediate1 Reaction with Chloroacetyl Chloride final_product Chlordiazepoxide (Librium®) intermediate1->final_product Ring Expansion with Methylamine

Caption: Key steps in the synthesis of Chlordiazepoxide.

Broader Impact and Legacy

The discovery and synthesis of this compound were not merely academic exercises; they were the catalysts for a paradigm shift in psychopharmacology. The resulting benzodiazepines offered a safer and more effective alternative to the barbiturates that were commonly used at the time.[2] While the potential for dependence and withdrawal effects of benzodiazepines became apparent over time, their initial impact on the treatment of anxiety and related disorders was profound.[2]

The synthetic pathways established for the first benzodiazepines, which pivot on the chemistry of 2-Amino-5-chlorobenzophenone and its oxime, laid the groundwork for the development of a vast array of subsequent benzodiazepine derivatives, including lorazepam and prazepam.[10] The fundamental chemistry of this "serendipitous precursor" continues to be a cornerstone of heterocyclic and medicinal chemistry.

Conclusion

The history of this compound is a compelling example of how unforeseen discoveries in the laboratory can lead to monumental advancements in medicine. Its journey from a forgotten intermediate to a key building block of a blockbuster class of drugs underscores the importance of curiosity and perseverance in scientific research. For today's scientists, the story of this unassuming molecule serves as a powerful reminder of the potential for transformative discoveries that lie within the exploration of fundamental chemical synthesis.

References

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A Technical Guide to 2-Amino-5-chlorobenzophenone Oxime: A Cornerstone in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Precursor

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a drug manufacturing process. 2-Amino-5-chlorobenzophenone and its oxime derivative are quintessential examples of such pivotal precursors, particularly in the synthesis of the 1,4-benzodiazepine class of drugs.[1][2][3] This guide provides an in-depth technical exploration of 2-amino-5-chlorobenzophenone oxime, elucidating its preparation, chemical properties, and its crucial role as a starting material in the synthesis of notable benzodiazepines like chlordiazepoxide and diazepam.[4][5][6][7] We will delve into the causality behind experimental choices, offering insights honed from practical application in drug development.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting materials and intermediates is fundamental for process optimization and safety.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceSolubility
2-Amino-5-chlorobenzophenoneC₁₃H₁₀ClNO231.6898-100Yellow-brown crystalline powderSoluble in DMF, DMSO, Ethanol
This compoundC₁₃H₁₁ClN₂O246.69117-120 (mixture of isomers)Yellow solidSoluble in Dichloromethane, Methanol

Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone

The journey to synthesizing many benzodiazepines begins with the preparation of 2-amino-5-chlorobenzophenone. Several synthetic routes exist, with the most common being the reduction of a benzisoxazole intermediate.[2][5]

Experimental Protocol: Synthesis via Benzisoxazole Reduction

This method involves the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole using iron powder in the presence of an acid.[2][5]

Step 1: Preparation of 5-chloro-3-phenyl-2,1-benzisoxazole

  • In a suitable reaction vessel, combine p-chloronitrobenzene and benzyl cyanide in the presence of a strong base like sodium hydroxide in a solvent such as ethanol.

  • The reaction mixture is heated to induce cyclization. The underlying principle of this reaction is a nucleophilic aromatic substitution followed by an intramolecular condensation to form the isoxazole ring.

Step 2: Reduction to 2-Amino-5-chlorobenzophenone

  • The synthesized 5-chloro-3-phenyl-2,1-benzisoxazole is suspended in a mixture of iron powder, water, and an acid (e.g., muriatic acid or acetic acid) in a solvent like toluene.[5]

  • The mixture is heated under reflux. The iron, in the presence of the acid, acts as a reducing agent, cleaving the N-O bond of the isoxazole ring.

  • Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is filtered to remove the iron sludge.

  • The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield crude 2-amino-5-chlorobenzophenone.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield a high-purity product.[8]

The Gateway to Benzodiazepines: Synthesis of this compound

The conversion of the ketone functionality in 2-amino-5-chlorobenzophenone to an oxime is a critical step for the synthesis of certain benzodiazepines, most notably chlordiazepoxide.[4][6]

Experimental Protocol: Oximation of 2-Amino-5-chlorobenzophenone

This reaction involves the condensation of the ketone with hydroxylamine hydrochloride.[9][10]

Step 1: Reaction Setup

  • In a reaction flask equipped with a reflux condenser and a stirrer, dissolve 2-amino-5-chlorobenzophenone in ethanol.[9]

  • Add hydroxylamine hydrochloride to the solution.[9] A base, such as pyridine or sodium hydroxide, is often added to neutralize the HCl released from the hydroxylamine hydrochloride, driving the reaction to completion.[4][11]

Step 2: Reaction and Work-up

  • The reaction mixture is heated under reflux for several hours (typically 10-22 hours).[9][10] The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is concentrated under vacuum to a smaller volume.[9]

  • The concentrate is then diluted with water and neutralized with a base like sodium carbonate.[9]

  • The product, this compound, often precipitates out of the solution and can be collected by filtration.[9] Further purification can be achieved by recrystallization. The oxime can exist as a mixture of syn and anti isomers.

Application in Drug Synthesis: Chlordiazepoxide

This compound is the direct precursor for the synthesis of chlordiazepoxide, the first-ever benzodiazepine tranquilizer.[4][5][6]

Synthetic Workflow for Chlordiazepoxide

Chlordiazepoxide_Synthesis A This compound B 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide A->B Chloroacetyl chloride, Glacial Acetic Acid C Chlordiazepoxide B->C Methylamine

Caption: Synthetic pathway from this compound to chlordiazepoxide.

Experimental Protocol: Synthesis of Chlordiazepoxide

Step 1: Acylation and Cyclization

  • This compound is dissolved in glacial acetic acid.[4]

  • Chloroacetyl chloride is added to the solution.[4][5] This reaction results in the acylation of the amino group, followed by an intramolecular cyclization to form 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.[4] The choice of chloroacetyl chloride is strategic as the chloro-methyl group provides a reactive site for the subsequent amination step.

Step 2: Amination

  • The quinazoline-3-oxide intermediate is then reacted with methylamine (often as a solution in methanol).[4][5]

  • This reaction proceeds via a nucleophilic substitution of the chlorine atom by the methylamino group, followed by a ring expansion to form the seven-membered diazepine ring of chlordiazepoxide.[5]

  • The product precipitates from the reaction mixture and can be isolated by filtration.[4]

Application in Drug Synthesis: Diazepam

While diazepam can be synthesized from the oxime intermediate, a more direct route starting from 2-amino-5-chlorobenzophenone is also widely employed.[9][12]

Synthetic Workflow for Diazepam

Diazepam_Synthesis A 2-Amino-5-chlorobenzophenone B 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one A->B Glycine ethyl ester, Pyridine C Diazepam B->C Methylating agent (e.g., Methyl sulfate)

Caption: Synthetic pathway from 2-amino-5-chlorobenzophenone to diazepam.

Experimental Protocol: Synthesis of Diazepam

Step 1: Condensation and Cyclization

  • 2-Amino-5-chlorobenzophenone is reacted with glycine ethyl ester in a high-boiling solvent such as pyridine.[12][13]

  • The reaction mixture is heated to reflux. This step involves the formation of a Schiff base between the amino group of the benzophenone and the glycine ester, followed by an intramolecular cyclization to form the benzodiazepine ring structure, yielding 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam).[12]

Step 2: Methylation

  • The resulting nordiazepam is then methylated at the N-1 position. This is typically achieved using a methylating agent like methyl sulfate in the presence of a base such as sodium ethoxide.[12]

  • The final product, diazepam, is then isolated and purified.

Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using a range of analytical techniques. For trace-level detection and quantification, isotope dilution mass spectrometry using a deuterated internal standard like 2-amino-5-chlorobenzophenone-d5 is the gold standard.[14]

TechniquePurposeKey Observations
FTIR Spectroscopy Functional group identificationPresence of N-H, C=O, C=N, and C-Cl stretching vibrations.[15]
¹H and ¹³C NMR Spectroscopy Structural elucidationChemical shifts and coupling patterns confirm the arrangement of protons and carbons in the molecule.
Mass Spectrometry (GC-MS, LC-MS) Molecular weight determination and impurity profilingProvides the mass-to-charge ratio of the parent ion and fragmentation patterns for structural confirmation.[14]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationDetermines the percentage purity of the compound and quantifies impurities.[6]

Conclusion: A Legacy of Versatility in Medicinal Chemistry

2-Amino-5-chlorobenzophenone and its oxime derivative have firmly established their importance in the synthesis of benzodiazepines, a class of drugs that has had a profound impact on the treatment of anxiety and other neurological disorders. The synthetic pathways detailed in this guide, while established, require careful control of reaction conditions to ensure high yields and purity. The principles of chemical reactivity and strategic selection of reagents, as discussed, are fundamental to the successful synthesis of these vital pharmaceuticals. As drug development continues to evolve, the foundational role of such versatile precursors remains a testament to the elegance and ingenuity of synthetic organic chemistry.

References

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  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diazepam[7] 1: 2-amino-5-chlorobenzophenone; 2: glycine ethyl ester; 3. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272927A - Novel method for preparing chlordiazepoxide.
  • ChemBK. (2024). This compound. Retrieved from [Link]

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Methodological & Application

Synthesis of oxazepam from "2-Amino-5-chlorobenzophenone oxime"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Oxazepam from 2-Amino-5-chlorobenzophenone Oxime

Abstract

This application note provides a comprehensive, research-grade protocol for the synthesis of oxazepam, a short-to-intermediate-acting benzodiazepine used in the treatment of anxiety and insomnia.[1] The synthetic route commences with this compound, a key intermediate, and proceeds through a series of robust chemical transformations. The core methodology involves an initial acylation and cyclization, followed by a base-mediated ring expansion, a Polonovski-type rearrangement to introduce the critical C3-hydroxyl group precursor, and a final hydrolysis step. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed step-by-step protocols, mechanistic insights, safety precautions, and analytical validation methods.

Introduction: The Synthetic Strategy

Oxazepam (7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one) is a significant member of the benzodiazepine class of therapeutic agents.[2] It functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[3][4] Unlike many other benzodiazepines, oxazepam undergoes simple metabolic conjugation (glucuronidation) and does not involve extensive hepatic cytochrome P450 metabolism, making its pharmacokinetic profile relatively predictable.[4][5]

The synthesis of the 1,4-benzodiazepine core is a cornerstone of pharmaceutical chemistry. The route detailed herein begins with this compound, an important starting material for various benzodiazepines.[6] The strategic sequence of reactions is designed to efficiently construct the seven-membered diazepine ring and install the characteristic 3-hydroxy functionality, which is crucial for its pharmacological profile.

The key transformations are:

  • Acylation and Cyclization: The starting oxime is reacted with chloroacetyl chloride. This step proceeds beyond simple acylation of the amino group to form a cyclized 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide intermediate.[7][8]

  • Ring Expansion: Treatment of the quinazoline N-oxide with a base induces a rearrangement, expanding the six-membered ring into the seven-membered benzodiazepine N-oxide core.[3]

  • Polonovski-type Rearrangement: The benzodiazepine N-oxide is treated with acetic anhydride, which facilitates a rearrangement to introduce an acetoxy group at the 3-position of the benzodiazepine ring.[3][9]

  • Hydrolysis: The final step is the saponification (hydrolysis) of the 3-acetoxy group to yield the target 3-hydroxy compound, oxazepam.[9]

Reaction Pathway and Mechanism

The overall synthetic pathway is depicted below. This multi-step process is a classic example of heterocyclic synthesis and rearrangement reactions in pharmaceutical production.

G cluster_0 Step 1: Acylation & Cyclization cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Polonovski-type Rearrangement cluster_3 Step 4: Hydrolysis A This compound B 6-chloro-2-chloromethyl-4- phenylquinazolin-3-oxide A->B Chloroacetyl Chloride Dioxane C 7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one 4-oxide B->C Sodium Hydroxide (aq) D 3-Acetoxy-7-chloro-1,3-dihydro- 5-phenyl-2H-1,4-benzodiazepin-2-one C->D Acetic Anhydride Heat E Oxazepam D->E Sodium Hydroxide Saponification

Caption: Overall reaction scheme for the synthesis of Oxazepam.

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound (CAS: 18097-52-4)[10]

  • Chloroacetyl chloride (CAS: 79-04-9)

  • Dioxane, anhydrous

  • Sodium hydroxide (NaOH)

  • Acetic anhydride (Ac₂O)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks with appropriate ground glass joints

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Protocol 1: Synthesis of 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide

This initial step involves the acylation of the amino group followed by an intramolecular cyclization to form the quinazoline N-oxide ring system.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (0.1 mol) in 150 mL of anhydrous dioxane.

  • Reagent Addition: Cool the solution to 10-15 °C in an ice-water bath. Prepare a solution of chloroacetyl chloride (0.11 mol) in 25 mL of dioxane. Add the chloroacetyl chloride solution dropwise to the stirred oxime solution over 30 minutes. Concurrently, add 3 N sodium hydroxide solution portion-wise to maintain the pH of the mixture near neutral or slightly alkaline.[8]

    • Causality Note: The simultaneous addition of base is critical to neutralize the HCl formed during the acylation, preventing protonation of the starting amine which would render it unreactive. Keeping the temperature below 15 °C minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup and Isolation: Once the reaction is complete, slightly acidify the mixture with dilute HCl. Dilute with 200 mL of water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is the target quinazoline-3-oxide.[8]

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired intermediate.

Protocol 2: Ring Expansion to Benzodiazepine N-Oxide

This step utilizes a base to catalyze the rearrangement of the quinazoline N-oxide into the thermodynamically more stable seven-membered benzodiazepine ring structure.

  • Reaction Setup: Suspend the 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide (0.08 mol) in 200 mL of ethanol in a round-bottom flask.

  • Base Treatment: Add a 2 N aqueous solution of sodium hydroxide (approx. 1.2 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature. The suspension should gradually dissolve as the rearrangement proceeds. The reaction typically takes 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Isolation: Once complete, neutralize the reaction mixture with dilute acetic acid. The product, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide, may precipitate. If not, reduce the volume of the solvent in vacuo to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like acetone can be performed if necessary.[3]

Protocol 3: Acetoxylation via Polonovski-type Rearrangement

The Polonovski rearrangement is a classic method for functionalizing the α-carbon to an N-oxide. Here, it is used to install the acetoxy group at the C3 position, which is the precursor to the final hydroxyl group.

  • Reaction Setup: Place the benzodiazepine N-oxide (0.07 mol) from the previous step into a round-bottom flask.

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 1-2 hours.

    • Causality Note: Acetic anhydride serves as both the reagent and solvent. The elevated temperature is required to drive the rearrangement and subsequent acetylation of the intermediate.

  • Workup: After cooling, carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride. Stir until the product solidifies.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude 3-acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one can be recrystallized from an ethanol/water mixture.[3][9]

Protocol 4: Saponification to Oxazepam

The final step is a simple hydrolysis of the acetate ester to yield oxazepam.

  • Reaction Setup: Dissolve the 3-acetoxy intermediate (0.06 mol) in ethanol (150 mL) in a round-bottom flask.

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-3 hours.

    • Causality Note: Saponification under basic conditions is an efficient and clean method for cleaving the acetate ester without affecting the benzodiazepine core.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is fully consumed.

  • Isolation: Neutralize the reaction mixture with dilute HCl or acetic acid to a pH of approximately 6-7. The product, oxazepam, will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white to pale-yellow solid by vacuum filtration, wash with cold water, and dry under vacuum at 50-60 °C.[9]

Data Summary and Characterization

The following table summarizes the key parameters for each reaction step. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1 This compoundChloroacetyl chloride, NaOHDioxane10-252-380-90
2 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxideNaOH (aq)Ethanol252-485-95
3 Benzodiazepine N-oxideAcetic AnhydrideAcetic Anhydride130-1401-275-85
4 3-Acetoxy IntermediateNaOH (aq)Ethanol252-390-98

Product Characterization (Oxazepam):

  • Appearance: Creamy-white to pale-yellow crystalline powder.[5]

  • Melting Point: Approximately 205-207 °C.

  • Purity (HPLC): ≥98.0%. Individual impurities should be limited to ≤0.10%.[1]

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H, O-H, C=O (amide), and C=N stretching.

  • ¹H NMR Spectroscopy: Peaks corresponding to the aromatic protons and the C3-methine proton.

  • Mass Spectrometry (MS): Molecular ion peak corresponding to the mass of oxazepam (C₁₅H₁₁ClN₂O₂), m/z 286.05.[5]

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis and purification process.

G start Start: this compound step1 Protocol 1: Acylation & Cyclization start->step1 workup1 Workup & Isolation of Quinazoline N-Oxide step1->workup1 step2 Protocol 2: Base-Mediated Ring Expansion workup1->step2 workup2 Isolation of Benzodiazepine N-Oxide step2->workup2 step3 Protocol 3: Polonovski-type Rearrangement workup2->step3 workup3 Quench, Isolate & Purify 3-Acetoxy Intermediate step3->workup3 step4 Protocol 4: Saponification (Hydrolysis) workup3->step4 purify Neutralization, Filtration & Drying step4->purify analyze Final Product Characterization (HPLC, NMR, MS, IR) purify->analyze end End: Purified Oxazepam analyze->end

Caption: Step-by-step workflow for the synthesis of Oxazepam.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

  • Chloroacetyl chloride: Is highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood.

  • Acetic anhydride: Is corrosive and can cause severe burns. Reacts vigorously with water.

  • Dioxane: Is a flammable liquid and a suspected carcinogen.

  • Sodium Hydroxide: Is corrosive and can cause severe skin and eye damage.

  • Oxazepam: As a final product, it is a DEA Schedule IV controlled substance.[5] Handle and store in accordance with all local, state, and federal regulations. It is suspected of causing cancer and may cause damage to organs.[5][11] Avoid inhalation of dust and direct contact. The use of benzodiazepines exposes users to risks of abuse, misuse, and addiction.[12]

References

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"2-Amino-5-chlorobenzophenone oxime" in the synthesis of chlordiazepoxide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of 2-amino-5-chlorobenzophenone oxime in the synthesis of chlordiazepoxide.

Introduction: The Genesis of a New Era in Psychopharmacology

Chlordiazepoxide, first marketed as Librium, holds a significant place in medicinal chemistry as the first member of the benzodiazepine class of drugs.[1] Its accidental discovery in the 1950s and subsequent introduction in 1960 revolutionized the treatment of anxiety and insomnia, offering a new therapeutic option with a different profile from the barbiturates that preceded it.[1][2] Approved by the FDA, chlordiazepoxide is utilized for managing anxiety disorders, preoperative apprehension, and symptoms of acute alcohol withdrawal.[3][4][5]

The synthesis of this landmark compound is a multi-step process where the strategic formation of an intermediate, this compound, is paramount.[6] This document provides a detailed technical guide to this synthetic pathway, elucidating the rationale behind each step and providing comprehensive protocols for its execution. The process begins with 2-amino-5-chlorobenzophenone, a versatile precursor in the synthesis of various benzodiazepines.[7][8]

Overall Synthesis Workflow: A Three-Act Chemical Narrative

The transformation of 2-amino-5-chlorobenzophenone into chlordiazepoxide is a sequential, three-stage process.[6][9] Each stage accomplishes a specific and critical chemical transformation, culminating in the formation of the distinctive seven-membered diazepine ring structure.

  • Oximation: The journey begins with the conversion of the ketone group in the starting material into an oxime. This step is crucial as it introduces the nitrogen atom that will become part of the final heterocyclic ring system.[6][10]

  • Acylation & Cyclization: The newly formed oxime undergoes acylation with chloroacetyl chloride, which then triggers an intramolecular cyclization to form a 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide intermediate.[6][7]

  • Amination & Ring Expansion: In the final, mechanistically elegant step, the quinazoline intermediate reacts with methylamine, inducing a ring expansion to yield the 1,4-benzodiazepine structure of chlordiazepoxide.[6][7]

Chlordiazepoxide Synthesis Workflow A 2-Amino-5-chlorobenzophenone B Step 1: Oximation (Key Intermediate Formation) A->B Hydroxylamine HCl, Pyridine C This compound B->C D Step 2: Acylation & Cyclization C->D Chloroacetyl Chloride, Glacial Acetic Acid E 6-Chloro-2-chloromethyl-4- phenylquinazoline-3-oxide D->E F Step 3: Amination & Ring Expansion E->F Methylamine G Chlordiazepoxide F->G

Caption: High-level overview of the Chlordiazepoxide synthesis pathway.

Part 1: Synthesis of the Key Intermediate: this compound

Principle and Rationale: The initial and foundational step is the oximation of 2-amino-5-chlorobenzophenone. This is a classic condensation reaction between a ketone and hydroxylamine. The resulting C=N-OH functional group of the oxime is essential for the subsequent cyclization. The nitrogen atom of the oxime is strategically positioned to participate in the ring formation that eventually leads to the benzodiazepine core. The reaction can produce both syn (α-form) and anti (β-form) isomers of the oxime, with the α-oxime being the desired intermediate for subsequent steps.[11]

Detailed Experimental Protocol: Step 1

Objective: To synthesize this compound from 2-amino-5-chlorobenzophenone.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Amino-5-chlorobenzophenone231.68719-59-5Starting material
Hydroxylamine Hydrochloride69.495470-11-1Oximating agent
Pyridine or Sodium Hydroxide79.10 / 40.00110-86-1 / 1310-73-2Base to neutralize HCl
Ethanol (95% or absolute)46.0764-17-5Reaction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone in ethanol.[12]

  • Reagent Addition: Add hydroxylamine hydrochloride to the solution, followed by the slow addition of a base such as pyridine or an aqueous solution of sodium hydroxide.[6][12] The base is critical to neutralize the hydrochloric acid liberated from the hydroxylamine salt, freeing the hydroxylamine nucleophile to attack the carbonyl carbon.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature with continuous stirring for 10 to 22 hours.[10][11] The prolonged heating provides the necessary activation energy to drive the condensation reaction to completion.

  • Work-up and Isolation: After the reflux period, cool the reaction mixture. If ethanol is used as the solvent, it can be partially removed under reduced pressure.[10] The product may precipitate upon cooling or upon the addition of water.[10]

  • Purification: Collect the crude this compound product by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Part 2: Acylation and Cyclization to the Quinazoline-3-Oxide Intermediate

Principle and Rationale: This stage transforms the linear oxime into a heterocyclic system. The process begins with the N-acylation of the 2-amino group with chloroacetyl chloride. The resulting amide intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization. The nucleophilic oxime nitrogen attacks the carbonyl carbon of the newly formed acetamide group, leading to the formation of the six-membered 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide ring. This N-oxide intermediate is a hallmark of this specific synthetic route.

Detailed Experimental Protocol: Step 2

Objective: To synthesize 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide from this compound.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound246.6918097-52-4Product from Step 1
Chloroacetyl Chloride112.9479-04-9Acylating and cyclizing agent
Glacial Acetic Acid60.0564-19-7Solvent and catalyst

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the this compound from Step 1 in glacial acetic acid.[6]

  • Reagent Addition: While stirring and maintaining the temperature, carefully add chloroacetyl chloride to the solution.[6] This reaction can be exothermic and may require cooling to control.

  • Reaction Conditions: After the addition is complete, the mixture is typically stirred at a controlled temperature (e.g., 50°C) for a period, followed by continued stirring at room temperature for approximately 15 hours to ensure the completion of both acylation and cyclization.[6]

  • Work-up and Isolation: The quinazoline-3-oxide product often precipitates from the reaction mixture. It can be isolated by filtration, followed by washing with a suitable solvent to remove any remaining acetic acid and unreacted starting materials.

Part 3: Amination and Ring Expansion to Chlordiazepoxide

Principle and Rationale: This final step is the most defining transformation in the synthesis. The reaction of the 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide intermediate with methylamine is not a simple nucleophilic substitution. It proceeds via a complex mechanism involving nucleophilic attack by methylamine, cleavage of the quinazoline ring, and subsequent intramolecular re-cyclization to form the thermodynamically more stable seven-membered 1,4-benzodiazepine ring. This elegant ring expansion is the key to forming the chlordiazepoxide core structure.

Detailed Experimental Protocol: Step 3

Objective: To synthesize chlordiazepoxide from 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide319.165854-93-3Product from Step 2
Methylamine (e.g., 25% in Methanol)31.0674-89-5Aminating and ring expansion agent

Procedure:

  • Reaction Setup: In a reaction flask, place an ice-cold solution of methylamine in methanol (e.g., 25% w/v).[6]

  • Reagent Addition: Slowly add the 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride to the cold methylamine solution with stirring.[6] An initial exothermic reaction is expected and should be controlled by cooling to keep the temperature below 30°C.[6]

  • Reaction Conditions: Once the initial exotherm subsides, allow the mixture to warm to room temperature and continue stirring for approximately 15 hours.[6] During this time, the final chlordiazepoxide product will precipitate out of the solution.[6]

  • Work-up and Isolation: Collect the precipitated chlordiazepoxide by filtration. The mother liquor can be concentrated in vacuo to recover any additional product.[6]

  • Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol and activated carbon to yield high-purity chlordiazepoxide.[9]

Chlordiazepoxide Synthesis Mechanism cluster_0 Step 1: Oximation cluster_1 Step 2: Acylation & Cyclization cluster_2 Step 3: Amination & Ring Expansion cluster_3 Final Product A C A->C + NH2OH·HCl A_label 2-Amino-5- chlorobenzophenone E C->E + ClCOCH2Cl C_label 2-Amino-5-chloro- benzophenone Oxime G E->G + CH3NH2 E_label Quinazoline-3-oxide Intermediate G_label Chlordiazepoxide

Caption: Chemical structures in the synthesis of Chlordiazepoxide.

Safety, Handling, and Regulatory Considerations

The synthesis of chlordiazepoxide involves hazardous materials and results in a pharmacologically active, controlled substance. Strict adherence to safety protocols is mandatory.

  • Chemical Hazards: Chloroacetyl chloride is highly corrosive and lachrymatory. All manipulations should be performed in a certified chemical fume hood.[6] Solvents like ethanol and methanol are flammable.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

  • Pharmacological Hazards: Chlordiazepoxide and its intermediates are potent central nervous system (CNS) depressants.[13] Accidental exposure or ingestion can cause sedation, dizziness, and confusion.[14][15] The use of this medication can lead to physical dependence.[16]

  • Regulatory Status: Chlordiazepoxide is classified as a Schedule IV controlled substance in the United States, indicating a potential for abuse and dependence.[5][17] All synthesis, handling, and storage must comply with local and federal regulations.

  • Medical Considerations: Concomitant use with other CNS depressants, such as opioids or alcohol, can result in profound sedation, respiratory depression, and death.[17][18] Caution is advised in patients with impaired renal or hepatic function, and the dosage should be limited in elderly or debilitated patients.[14][17][18]

Conclusion

The synthesis of chlordiazepoxide from 2-amino-5-chlorobenzophenone is a well-established and elegant example of heterocyclic chemistry. The process hinges on the successful formation and subsequent transformation of the key intermediate, this compound. This intermediate facilitates a critical acylation and cyclization, paving the way for a sophisticated amination and ring-expansion reaction. Understanding the causality behind each step—from the role of the base in oximation to the mechanism of ring expansion—is crucial for drug development professionals seeking to optimize this synthesis or develop novel analogues within the vast and therapeutically vital class of benzodiazepines.

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Application Note: A Validated Protocol for the Synthesis of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed and field-proven experimental protocol for the synthesis of 2-Amino-5-chlorobenzophenone oxime, a critical intermediate in the production of various pharmaceuticals, notably 1,4-benzodiazepines such as oxazepam and chlordiazepoxide.[1][2] The procedure is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. This document explains the underlying reaction mechanism, offers a step-by-step methodology, outlines characterization techniques, and provides practical insights to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Principle

This compound is a ketoxime derivative synthesized from 2-amino-5-chlorobenzophenone. Its molecular structure is a cornerstone for building the diazepine ring system central to many anxiolytic and anticonvulsant drugs. The synthesis is a classic example of nucleophilic addition-elimination, specifically the condensation reaction between a ketone and hydroxylamine.[3][4]

Reaction Mechanism: Oximation

The formation of an oxime from a ketone and hydroxylamine hydrochloride proceeds via a two-stage mechanism, typically facilitated by a base.[5][6]

  • Nucleophile Activation: Hydroxylamine is used in its hydrochloride salt form for stability. A base, such as sodium hydroxide (NaOH), is required to neutralize the hydrochloric acid, liberating the free hydroxylamine (NH₂OH), which acts as the potent nucleophile.[2]

  • Nucleophilic Addition: The nitrogen atom of the free hydroxylamine, possessing a lone pair of electrons, performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-amino-5-chlorobenzophenone. This breaks the C=O pi bond, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable. In the basic medium, a proton transfer occurs, followed by the elimination of a water molecule. This dehydration step results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final oxime product.[7][8]

The overall reaction is as follows:

C₁₃H₁₀ClNO (2-Amino-5-chlorobenzophenone) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + NaOH → C₁₃H₁₁ClN₂O (this compound) + NaCl + 2H₂O

Experimental Protocol

This protocol is designed to be a self-validating system, where adherence to the specified conditions and analytical checks ensures the desired outcome.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
2-Amino-5-chlorobenzophenone719-59-5C₁₃H₁₀ClNO231.68>98%
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49>99%
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00>97%
Ethanol (EtOH), 200 Proof64-17-5C₂H₅OH46.07>99.5%
Activated Carbon7440-44-0C12.01Decolorizing Grade
Deionized Water7732-18-5H₂O18.02>18 MΩ·cm
Equipment
  • 5 L three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer with stirring rod and paddle

  • Heating mantle with temperature controller

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization dish

  • Vacuum oven

Safety Precautions
  • Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing cancer. [9][10] Handle with extreme care in a well-ventilated chemical fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[11][12]

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Ethanol is a flammable liquid. Ensure no open flames or spark sources are present in the laboratory.[13]

  • All waste materials should be disposed of according to institutional and local environmental regulations.

Step-by-Step Synthesis Procedure

This procedure is adapted from established industrial methods.[2]

  • Reaction Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, reflux condenser, and a stopper.

  • Reagent Charging: To the flask, add 3.5 L of ethanol. Begin stirring to create a vortex.

  • Sequentially add 510 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 205 g of sodium hydroxide pellets.

  • Reaction: Securely cap the flask. Heat the mixture to reflux (approximately 78-80°C) using the heating mantle.

  • Decolorization & Reflux: Once refluxing, carefully add a small amount (approx. 5-10 g) of activated carbon. Continue to reflux the mixture with vigorous stirring for a minimum of 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, reconfigure the apparatus for distillation. Add 1 kg of deionized water to the reaction flask. Distill off the ethanol until the pot temperature rises, indicating most of the ethanol has been removed.

  • Precipitation: Cool the remaining aqueous mixture to approximately 30°C. The product will begin to precipitate.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts (NaCl) and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved. The product is a yellow crystalline powder.[1]

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation cluster_analysis Quality Control charge_reagents 1. Charge Flask Ethanol, Starting Material, Hydroxylamine HCl, NaOH reflux 2. Heat to Reflux (3h) Add Activated Carbon charge_reagents->reflux distill 3. Add Water Distill Ethanol reflux->distill cool 4. Cool to 30°C Precipitate Product distill->cool filter_wash 5. Filter & Wash with Deionized Water cool->filter_wash dry 6. Dry Under Vacuum filter_wash->dry characterize 7. Characterize Product (MP, IR, NMR) dry->characterize

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

Confirming the structure and purity of the final product is a critical step.

Physical Properties
  • Appearance: Yellow crystalline powder.[1]

  • Melting Point: The product is a mixture of syn and anti isomers, which may result in a broad melting point range. Reported values vary, with ranges such as 117-120°C and isomers melting at 129-132°C and 164-167°C.[14] A broad range is expected without further purification or isomer separation.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is an excellent tool for confirming the conversion of the ketone to the oxime.[15]

Functional GroupBondCharacteristic Wavenumber (cm⁻¹)Expected Appearance
HydroxylO-H stretch~3600 - 3150Broad band, indicating hydrogen bonding.[3][4]
ImineC=N stretch~1665Sharp, medium-intensity peak.[3][4]
N-O BondN-O stretch~945Characteristic peak for oximes.[3][4]
AminoN-H stretch~3400 - 3300Two sharp bands typical of a primary amine.
CarbonylC=O stretch~1680 - 1660Disappearance of the strong ketone peak from the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation. The spectrum should show signals corresponding to the aromatic protons and the amine protons, as well as the disappearance of the ketone carbon signal and the appearance of a new signal for the C=N carbon in the ¹³C NMR spectrum.[16][17]

Reaction Mechanism Visualization

Caption: Mechanism of nucleophilic addition-elimination for oxime synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; insufficient base to liberate free hydroxylamine; reaction time too short.Verify pH is basic. Extend reflux time and monitor reaction by TLC. Ensure molar ratios of reagents are correct.
Product is Oily/Gummy Impurities present; incomplete drying; presence of both syn/anti isomers.Ensure thorough washing of the crude product. Dry under vacuum for an extended period. Attempt recrystallization from a suitable solvent like ethanol/water.
Incomplete Reaction (TLC) Insufficient heating; poor stirring.Ensure the reaction mixture is refluxing vigorously and that stirring is adequate to keep all reagents suspended.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently produce this valuable pharmaceutical intermediate with high yield and purity. The outlined characterization methods serve as an integral part of the workflow, ensuring the identity and quality of the final product.

References

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Application Note: Comprehensive Analytical Characterization of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

2-Amino-5-chlorobenzophenone oxime is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably in the production of 1,4-benzodiazepines such as chlordiazepoxide.[1] The purity, identity, and stability of this precursor are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). In a regulated drug development environment, a robust and multi-faceted analytical characterization is not merely a procedural step but a foundational requirement for process control and regulatory compliance.

This guide provides a detailed framework for the comprehensive analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the selection of each analytical technique. By integrating chromatographic, spectroscopic, and thermal methods, we establish a self-validating system to ensure a complete and unambiguous understanding of the material's properties.

Physicochemical Profile

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy. These data inform sample preparation, method development, and data interpretation.

PropertyValueReference(s)
IUPAC Name (2-Amino-5-chlorophenyl)(phenyl)methanone oxime[2]
Synonyms 5-Chloro-2-aminobenzophenone Oxime; NSC 86144[1]
CAS Number 18097-52-4[1]
Molecular Formula C₁₃H₁₁ClN₂O[1][2]
Molecular Weight 246.69 g/mol [1][2]
Appearance Yellow Solid[1]
Solubility Soluble in Dichloromethane, Methanol[1]

Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a pharmaceutical intermediate. A successful strategy integrates multiple orthogonal methods, where each technique provides a unique and complementary piece of information. The overall workflow ensures that identity, purity, structure, and stability are all thoroughly assessed.

Analytical_Workflow cluster_0 Initial Screening & Identity cluster_1 Purity & Quantification cluster_2 Structural Elucidation cluster_3 Physical & Stability Properties Raw_Material Raw Material Sample FTIR FTIR Spectroscopy Raw_Material->FTIR Functional Groups MS Mass Spectrometry Raw_Material->MS Molecular Weight HPLC HPLC-UV Raw_Material->HPLC GC_MS GC-MS Raw_Material->GC_MS NMR NMR (¹H, ¹³C) Raw_Material->NMR Thermal Thermal Analysis (DSC/TGA) Raw_Material->Thermal Final_Report Certificate of Analysis FTIR->Final_Report MS->Final_Report Purity_Assay Purity_Assay HPLC->Purity_Assay Purity (%) Impurity_Profile Impurity_Profile GC_MS->Impurity_Profile Volatile Impurities Purity_Assay->Final_Report Impurity_Profile->Final_Report Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Unambiguous Structure Structural_Confirmation->Final_Report Stability_Data Stability_Data Thermal->Stability_Data Melting Point, Decomposition Stability_Data->Final_Report

Caption: Integrated analytical workflow for comprehensive characterization.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the preferred method for quantifying non-volatile compounds like this compound. A reverse-phase HPLC method coupled with UV detection provides a robust, reliable, and high-throughput approach for routine quality control and purity assays.[3] Its primary advantage is the ability to analyze the compound in its native form without requiring chemical modification.[3]

Experimental Protocol: Isocratic Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 10-20 µg/mL.

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[3]

  • Chromatographic Conditions: The following conditions are a validated starting point and should be optimized as needed.

ParameterSpecification
Column C18 Reverse-Phase (e.g., Newcrom R1, Zorbax Eclipse XDB-C18), 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v).[3] For LC-MS compatibility, replace any non-volatile buffers like phosphate with volatile alternatives like ammonium formate.
Flow Rate 1.0 mL/min
Detection Wavelength 230-254 nm (based on UV absorbance of related compounds)[3][4]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C
  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

    • Method validation should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[3] For a molecule like this compound, its applicability depends on its thermal stability. The presence of polar amine (-NH₂) and oxime (-NOH) groups can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is often necessary to increase volatility and thermal stability.[3][5]

Experimental Protocol: GC-MS with Silylation

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically operating in electron ionization (EI) mode.[6]

  • Sample Preparation & Derivatization:

    • Dissolve a known amount of the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Heat the mixture at approximately 70°C for 30 minutes to convert the polar -NH₂ and -OH groups into non-polar trimethylsilyl (-Si(CH₃)₃) derivatives.[5]

  • Chromatographic Conditions:

ParameterSpecification
Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[5]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Scan Range 50-500 m/z
  • Data Analysis:

    • The identity of the compound is confirmed by matching the acquired mass spectrum with a reference library (e.g., NIST, Wiley) or by interpreting the fragmentation pattern.[2]

    • The molecular ion peak of the derivatized compound should be clearly visible, confirming the molecular weight.

Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure and functional groups, serving as an essential tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment and confirmation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the signals to single lines for each unique carbon atom.[6]

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (approx. 6.5-8.0 ppm), a broad singlet for the amine (-NH₂) protons, and a singlet for the oxime hydroxyl (-OH) proton (which may be broad and its position variable).

    • ¹³C NMR: Expect signals for the carbon framework, including distinct signals for the aromatic carbons and the C=N carbon of the oxime group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It serves as a quick identity check and can confirm the presence of key structural features, such as the conversion of the ketone in the starting material to the oxime in the product.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

    • KBr Pellet: Mix a small amount of sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[6] A background spectrum should be recorded first.

  • Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Oxime) 3100 - 3400 (Broad)Stretching
N-H (Amine) 3300 - 3500 (Two bands)Symmetric & Asymmetric Stretching
C-H (Aromatic) 3000 - 3100Stretching
C=N (Oxime) 1620 - 1680Stretching
C=C (Aromatic) 1450 - 1600Ring Stretching
C-Cl 700 - 850Stretching

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability, melting point, and decomposition profile of a substance.[8] This information is vital for determining appropriate storage conditions and understanding the material's behavior during manufacturing processes like drying.[9]

Thermal_Analysis_Logic cluster_0 DSC Analysis cluster_1 TGA Analysis DSC_Input Heat Flow vs. Temperature DSC_Output Melting Point (Endotherm) Phase Transitions Decomposition (Exotherm) DSC_Input->DSC_Output Interpretation Stability Assessment DSC_Output->Interpretation TGA_Input Mass vs. Temperature TGA_Output Decomposition Temperature Residual Mass Solvent Loss TGA_Input->TGA_Output TGA_Output->Interpretation Sample Sample Heating Sample->DSC_Input Sample->TGA_Input

Caption: Logic flow for interpreting thermal analysis data.

Experimental Protocol: DSC/TGA

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (typically aluminum for DSC, platinum or alumina for TGA).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Ramp from ambient temperature to a temperature above the expected decomposition point (e.g., 30 °C to 400 °C) at a heating rate of 10 °C/min.

  • Data Interpretation:

    • DSC Curve: An endothermic peak will indicate the melting point. Sharp exothermic events typically signify decomposition.

    • TGA Curve: A sharp drop in mass indicates the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of thermal stability.

Conclusion

The analytical characterization of this compound requires a well-designed, multi-technique approach. The integration of chromatography (HPLC, GC-MS), spectroscopy (NMR, FTIR), and thermal analysis (DSC/TGA) provides a comprehensive and self-validating data package. This ensures not only the identity and purity of the material but also provides critical insights into its structure and stability, which are essential for its successful application in pharmaceutical synthesis and for meeting stringent regulatory standards.

References

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  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-chloro-benzophenone - Optional[13C NMR]. Retrieved January 14, 2026, from [Link]

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Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Key Pharmaceutical Intermediate

2-Amino-5-chlorobenzophenone and its derivatives are pivotal precursors in the synthesis of various pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs.[1][2] The conversion of 2-amino-5-chlorobenzophenone to its oxime is a critical step in the synthetic pathway to compounds like chlordiazepoxide.[2] Consequently, the unambiguous structural confirmation and purity assessment of 2-Amino-5-chlorobenzophenone oxime are of paramount importance for researchers and professionals in drug development.

This comprehensive guide provides an in-depth technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and providing a framework for robust data interpretation. This guide is designed to be a self-validating system, empowering researchers to confidently characterize this important molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound presents a fascinating landscape for NMR analysis, featuring two distinct aromatic rings and labile protons of the amino and oxime functional groups. The presence of both E and Z isomers is possible, which can add complexity to the resulting spectra.

Due to the limited availability of published, assigned experimental NMR data for this compound, this guide will provide a detailed predictive analysis based on the known spectral data of its precursor, 2-Amino-5-chlorobenzophenone, and established principles of NMR spectroscopy. This predictive framework will serve as a robust guide for the interpretation of experimentally acquired data.

Synthesis of this compound: A Reliable Protocol

A validated synthesis of this compound has been reported by M. E. S. E. et al. (2020) in their work on the crystal structure of the compound.[1] This protocol provides a reliable method for obtaining the analyte for NMR analysis.

Experimental Protocol: Synthesis
  • Reaction Setup: In a 100 ml round-bottom flask equipped with a magnetic stirrer, combine 100 mmol (23.2 g) of 2-amino-5-chlorobenzophenone and 120 mmol (7.0 g) of hydroxylamine hydrochloride in 10 ml of ethanol.

  • Base Addition: While stirring, add 0.5 g of sodium hydroxide pellets in small portions to the mixture.

  • Temperature Control: If the reaction becomes vigorous, place the flask in an ice bath to moderate the temperature.

  • Reflux: Attach a condenser to the flask and reflux the mixture for 5 minutes on a steam bath.

  • Work-up and Crystallization: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

Comprehensive NMR Analysis: From Sample Preparation to Structural Elucidation

The following sections provide a detailed protocol for the complete NMR characterization of this compound, from initial sample preparation to advanced 2D NMR analysis.

Sample Preparation Protocol

A standard protocol for preparing an oxime sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-20 mg of the synthesized this compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of solvent can influence the chemical shifts of labile protons (NH₂ and NOH), so consistency is key.

  • Filtration: To ensure high-quality spectra free from particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm from the bottom.

1D NMR Spectroscopy: The Foundational Spectrum

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide the initial overview of the proton environment of the molecule.

  • Predicted Chemical Shifts: The aromatic region (approximately 6.5-8.0 ppm) will display a complex pattern of signals corresponding to the protons on the two phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by the amino and chloro groups. The labile protons of the amino (-NH₂) and oxime (-OH) groups will appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

  • D₂O Exchange: To confirm the assignment of the -NH₂ and -OH protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, will reveal the number of unique carbon environments. The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • Predicted Chemical Shifts: The spectrum will show signals for the aromatic carbons, with those directly attached to the nitrogen and chlorine atoms being significantly influenced. The imine carbon (C=N) of the oxime will have a characteristic chemical shift in the downfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of the precursor and related structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H6.5 - 8.0m
-NH₂4.0 - 6.0br s
-OH9.0 - 11.0br s
Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-H115 - 135
Aromatic C-Cl120 - 130
Aromatic C-N140 - 150
Aromatic C-C=N130 - 140
C=N150 - 160
2D NMR Spectroscopy: Assembling the Molecular Puzzle

Two-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_interpretation Structural Elucidation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT-135 Assign Assign Signals DEPT->Assign COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for comprehensive NMR-based structural elucidation.

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

  • Experimental Protocol:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Use a standard COSY pulse sequence.

    • Process the data to generate a symmetrical 2D plot.

  • Expected Correlations: Cross-peaks will be observed between coupled protons within each of the aromatic rings. This will allow for the assignment of adjacent protons in both the phenyl and the 2-amino-5-chlorophenyl rings.

The HSQC experiment correlates protons with the carbons to which they are directly attached.

  • Experimental Protocol:

    • Acquire ¹H and ¹³C spectra to determine their respective spectral widths.

    • Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • Process the data to generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Expected Correlations: Each protonated carbon will show a cross-peak corresponding to its attached proton(s). This will definitively link the proton and carbon signals for all C-H groups in the molecule.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, making it a powerful tool for establishing the overall carbon skeleton.

  • Experimental Protocol:

    • Use the same spectral widths as for the HSQC experiment.

    • Use a standard HMBC pulse sequence, optimized for long-range couplings (typically 8-10 Hz).

    • Process the data to generate a 2D plot.

  • Expected Correlations:

    • Correlations from the aromatic protons to carbons within their own ring and to the imine carbon will confirm the ring structures and their connection to the oxime group.

    • Crucially, correlations from the protons on one aromatic ring to the carbons of the other (across the C=N bond) will confirm the overall benzophenone oxime framework.

Data Acquisition and Processing Workflow

G Prep Sample Preparation Acquire Data Acquisition (1D and 2D NMR) Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Calibrate Chemical Shift Calibration Process->Calibrate Integrate Integration (¹H) Calibrate->Integrate Analyze Spectral Analysis & Assignment Integrate->Analyze Report Final Report Analyze->Report

Caption: Step-by-step workflow for NMR data acquisition and analysis.

Conclusion: A Pathway to Confident Characterization

This application note provides a comprehensive framework for the detailed NMR spectroscopic analysis of this compound. By following the outlined protocols for synthesis, sample preparation, and data acquisition (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC), researchers can confidently elucidate the structure and confirm the identity of this important pharmaceutical intermediate. The provided predictive data and interpretation guidelines offer a robust starting point for the analysis of experimentally acquired spectra. This self-validating approach ensures the scientific integrity of the characterization process, which is essential for advancing drug development and other chemical research endeavors.

References

  • M. E. S. E., Mohamed, T. A., & El-Gamel, N. E. A. (2020). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of this compound at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1599. [Link]

  • Wikipedia. (2023, December 2). 2-Amino-5-chlorobenzophenone. In Wikipedia. [Link]

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  • Singh, R. K., Singh, P., & Singh, R. (2012). Synthesis and biological evaluation of some new 2-amino-5-chlorobenzophenone derivatives. Der Pharma Chemica, 4(2), 728-734.
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  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Amino substituted benzophenone oximes and derivatives thereof.
  • ResearchGate. (2018). 2-Methylamino-5-chlorobenzophenone. Retrieved from [Link]

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  • ResearchGate. (2010). Growth and characterization of 2-amino-5-chlorobenzophenone (2A-5CB) single crystals. Retrieved from [Link]

  • ResearchGate. (2007). Studies on organic single crystal: 2-amino-5-chlorobenzophenone (2A-5CB). Retrieved from [Link]

  • ResearchGate. (2018). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

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Application Note: High-Throughput Analysis of 2-Amino-5-chlorobenzophenone Oxime by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and robust analysis of 2-Amino-5-chlorobenzophenone oxime, a critical intermediate in the synthesis of benzodiazepine-class pharmaceuticals.[1] The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, emphasizing the principles of scientific integrity and experimental logic. We present optimized protocols for sample preparation, liquid chromatography, and tandem mass spectrometry, leveraging soft ionization techniques for enhanced molecular ion preservation. Furthermore, a proposed fragmentation pathway is elucidated to aid in structural confirmation, and best practices for quantitative analysis using isotope dilution are discussed.

Introduction: The Analytical Imperative

This compound (C₁₃H₁₁ClN₂O, M.W. 246.69 g/mol ) is a pivotal precursor in the manufacturing of widely used anxiolytic drugs, including chlordiazepoxide and oxazolam.[2] Its purity and concentration are critical process parameters that directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and sensitive analytical method is paramount for monitoring its formation during synthesis, quantifying it in reaction mixtures, and detecting it as a potential impurity in final drug products.[3][4]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this application.[5] This guide focuses on electrospray ionization (ESI) as the primary ionization technique, given its suitability for polar, non-volatile compounds, though atmospheric pressure chemical ionization (APCI) presents a viable alternative for less polar analytes.[6][7][8]

Foundational Principles: Choosing the Right Analytical Path

The selection of an analytical methodology is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question at hand. This compound possesses several functional groups—an aromatic amine, a chloro substituent, and an oxime—that inform our choice of ionization technique and chromatographic conditions. The basicity of the amino group makes it an excellent candidate for positive-ion electrospray ionization, where it can be readily protonated to form the [M+H]⁺ ion.

Ionization Technique: ESI vs. APCI
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and moderately polar molecules.[8] It generates ions directly from a liquid phase, minimizing thermal stress on the analyte and preserving the molecular ion. This is our primary recommendation due to the polar nature of the target molecule.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and thermally stable compounds.[6][7][9] While potentially applicable, the requirement for volatilization prior to ionization could induce thermal degradation of the oxime moiety.

This guide will proceed with a focus on an ESI-based workflow.

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow is a self-validating system. Each step is designed to minimize variability and matrix effects, ensuring the final data is both accurate and reproducible.[2] The logical flow from sample preparation to data acquisition is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot (e.g., Reaction Mixture) Dilution Dilution & Internal Standard Spiking Sample->Dilution Accurate Dilution Filtration Syringe Filtration (0.22 µm PTFE) Dilution->Filtration Remove Particulates LC UHPLC Separation (C18 Column) Filtration->LC Inject into System ESI Electrospray Ionization (Positive Mode) LC->ESI Eluent Introduction MS Tandem Mass Spectrometer (Q-TOF or Triple Quadrupole) ESI->MS Ion Transfer Data Data Acquisition (Full Scan & MS/MS) MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Confirm Structural Confirmation (Fragmentation Pattern) Data->Confirm

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration, free from interferences that could cause ion suppression or instrument contamination.[10]

  • Stock Solution Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Spiking: For quantitative analysis, spike all calibration standards and unknown samples with a deuterated internal standard (e.g., 2-Amino-5-chlorobenzophenone-d5 oxime, if available, or a structurally similar compound) to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.[2][11]

  • Sample Preparation (from reaction mixture): a. Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile. b. Vortex for 30 seconds. c. Centrifuge at 12,000 x g for 5 minutes to precipitate any solids. d. Transfer the supernatant and perform a further 1:100 dilution with 50:50 acetonitrile/water. e. Spike with the internal standard as described above.

  • Final Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection to prevent clogging of the LC system.[10]

LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Parameter Recommended Setting Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)[10][12]Excellent retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water[10]Provides a proton source to promote ionization in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]Strong organic solvent for efficient elution.
Gradient 5% B to 95% B over 5 minutesEnsures separation from potential impurities and matrix components.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical volume to avoid overloading the column.
Ionization Source Electrospray Ionization (ESI)Soft ionization minimizes fragmentation of the parent molecule.[8]
Polarity PositiveThe basic amino group is readily protonated.
Capillary Voltage 3.5 kVOptimized for efficient ion formation.
Source Temperature 120 °CFacilitates desolvation of droplets.
Desolvation Temperature 350 °CEnsures complete solvent evaporation.
Gas Flow (Nitrogen) Desolvation: 800 L/hr; Cone: 50 L/hrAids in droplet formation and desolvation.
Acquisition Mode Full Scan (m/z 50-500) and Tandem MS (MS/MS)Full scan for initial identification; MS/MS for structural confirmation and quantification.

Data Interpretation: Fragmentation and Structural Elucidation

In the absence of a publicly available experimental MS/MS spectrum for this compound, we propose a fragmentation pathway based on established principles of mass spectrometry and the known fragmentation of similar structures.[13][14][15] The primary ion observed in positive mode ESI will be the protonated molecule, [M+H]⁺, at m/z 247.06.

Upon collision-induced dissociation (CID), the following fragmentation patterns are anticipated:

Fragmentation_Pathway cluster_frags Proposed Fragments M [M+H]⁺ m/z 247.06 F1 Loss of H₂O (-18 Da) m/z 229.05 M->F1 - H₂O F2 Loss of OH radical (-17 Da) m/z 230.06 M->F2 - •OH F3 Cleavage of N-O bond & loss of NH₂OH (-33 Da) m/z 214.03 M->F3 - NH₂OH F4 Formation of 2-amino-5-chlorobenzoyl cation m/z 230.02 F5 Loss of CO from m/z 230.02 m/z 202.02 F4->F5 - CO

Caption: Proposed fragmentation pathway for protonated this compound.

Causality of Fragmentation:

  • Loss of Water (m/z 229.05): A common loss from protonated oximes, likely through a cyclization mechanism involving the ortho-amino group, followed by elimination of a water molecule.

  • Loss of Hydroxyl Radical (m/z 230.06): Cleavage of the N-O bond can result in the loss of a hydroxyl radical, leaving a stable iminium cation.

  • Formation of the Benzoyl Cation (m/z 230.02): Cleavage of the C=N bond can lead to the formation of the 2-amino-5-chlorobenzoyl cation, which can further lose carbon monoxide (CO) to yield a fragment at m/z 202.02.[16]

These proposed fragments provide a diagnostic fingerprint for the confident identification of this compound in complex matrices.

Conclusion: A Framework for Confident Analysis

This application note provides a robust and scientifically grounded framework for the mass spectrometry analysis of this compound. By leveraging a systematic workflow, optimized LC-MS/MS parameters, and an understanding of the analyte's fragmentation behavior, researchers and drug development professionals can achieve high-quality, reproducible data. The principles and protocols outlined herein are designed to be a starting point for method development and validation, ensuring the integrity of analytical results in a regulated and scientifically rigorous environment.

References

  • How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 14, 2026, from [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2018). Analytical Methods. Retrieved January 14, 2026, from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved January 14, 2026, from [Link]

  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved January 14, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18). LC-MS.com. Retrieved January 14, 2026, from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. (2019). PMC. Retrieved January 14, 2026, from [Link]

  • Atmospheric-pressure chemical ionization. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved January 14, 2026, from [Link]

  • MS parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Atmospheric-pressure Chemical Ionization. (2022, December 1). MDPI. Retrieved January 14, 2026, from [Link]

  • Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion, Inc. Retrieved January 14, 2026, from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (2021, January 19). Frontiers. Retrieved January 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. Retrieved January 14, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Retrieved January 14, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). West Virginia University. Retrieved January 14, 2026, from [Link]

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. (n.d.). eDiss. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Preparation method of this compound. (n.d.). Patsnap. Retrieved January 14, 2026, from [Link]

  • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. (n.d.). MSU chemistry. Retrieved January 14, 2026, from [Link]

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Application Note: High-Purity Recovery of 2-Amino-5-chlorobenzophenone Oxime via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2-Amino-5-chlorobenzophenone Oxime, a critical intermediate in the synthesis of benzodiazepine-based pharmaceuticals.[1][2] The purity of this precursor is paramount for ensuring high yields and minimizing side-product formation in subsequent synthetic steps. This document moves beyond a simple set of instructions, delving into the foundational principles of recrystallization, strategic solvent selection, and troubleshooting common challenges. The methodologies outlined herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve high-purity crystalline product with excellent recovery rates.

Part I: The Science of Recrystallization - A Foundational Overview

Recrystallization is the gold-standard technique for purifying nonvolatile organic solids.[3] Its efficacy is rooted in the principle that the solubility of most solids increases with temperature.[4] In an ideal recrystallization scenario, a carefully selected solvent will dissolve the target compound and any soluble impurities at an elevated temperature. As the solution is gradually cooled, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The molecular lattice of the growing crystals tends to be highly ordered, selectively incorporating molecules of its own kind while excluding the differently shaped impurity molecules, which remain dissolved in the cold solvent (mother liquor).

The success of this technique hinges on a significant difference in the compound's solubility in a given solvent at high versus low temperatures. This relationship is often referred to as the temperature coefficient of solubility. A steep solubility curve ensures that the compound remains in solution while hot but crystallizes efficiently upon cooling, maximizing the recovery of the pure substance.

Caption: Conceptual workflow of purification by recrystallization.

Part II: Strategic Solvent Selection

The single most critical factor in a successful recrystallization is the choice of solvent.[4] An improperly chosen solvent can lead to low recovery, failure to crystallize, or "oiling out." The ideal solvent should meet several key criteria, as detailed by Williamson and Masters in "Macroscale and Microscale Organic Experiments."

Essential Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The solvent must dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., 0-4°C).[3]

  • Impurity Solubility: Soluble impurities should remain soluble in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Protocol for Small-Scale Solvent Screening

Before committing to a bulk purification, it is imperative to screen several candidate solvents on a small scale. Literature on the precursor, 2-Amino-5-chlorobenzophenone, suggests that ethanol is a highly effective solvent.[7][8] The following protocol allows for efficient determination of the optimal solvent system.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To the first test tube, add the candidate solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily in ~0.5 mL of solvent, that solvent is unsuitable as it will not allow for good recovery.

  • If the compound is insoluble or sparingly soluble at room temperature, begin heating the slurry in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once a saturated solution is achieved at the boiling point, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to provide a nucleation site.

  • Once the tube has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound when hot but yields a large number of well-formed crystals upon cooling.

Solvent Screening Data Table
SolventBoiling Point (°C)PolaritySolubility at RT (20-25°C)Solubility at BPCrystal Formation on CoolingNotes
Ethanol (95%) 78PolarSparingly SolubleSolubleExcellent Recommended starting solvent based on literature.[7][8]
Methanol 65PolarSparingly SolubleSolubleGoodLower boiling point may be advantageous for drying.
Isopropanol 82PolarSparingly SolubleSolubleGood
Ethyl Acetate 77Mid-PolarTestTestTest
Toluene 111Non-PolarTestTestTestHigher boiling point requires careful handling.
Ethanol/Water VariablePolarTestTestTestCan be used to fine-tune polarity and solubility.

Part III: Optimized Recrystallization Protocol

This protocol assumes 95% ethanol has been selected as the optimal solvent system. All operations should be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[9][10]

Recrystallization_Workflow A 1. Dissolution Crude Oxime in minimal hot 95% Ethanol B 2. Decolorization (Optional) Add activated carbon to hot solution A->B C 3. Hot Filtration Remove insoluble impurities and carbon B->C D 4. Crystallization Slow cooling to RT, then ice bath C->D E 5. Isolation Vacuum filtration (Büchner funnel) D->E F 6. Washing Wash crystals with ice-cold 95% Ethanol E->F G 7. Drying Vacuum oven at 50°C F->G

Caption: Step-by-step experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).

    • Add a boiling chip and a small amount of 95% ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate or in a water bath. Add more hot 95% ethanol in small portions, swirling continuously, until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the yield upon cooling.[4] An Erlenmeyer flask is used to minimize solvent evaporation.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat source.

    • Allow the solution to cool slightly for a moment to prevent violent boiling (bumping) upon addition.

    • Add a small amount of activated carbon (e.g., 0.1-0.2 g). Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.[3]

  • Hot Filtration:

    • If carbon was added or if insoluble impurities are visible, perform a hot filtration.

    • Place a piece of fluted filter paper in a stemless funnel.

    • Preheat the filtration apparatus (funnel and receiving Erlenmeyer flask) by pouring a small amount of boiling solvent through it. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated receiving flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all holes.

    • Wet the filter paper with a small amount of ice-cold 95% ethanol and apply vacuum to ensure a good seal.

    • Pour the cold slurry of crystals into the Büchner funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals with two small portions of ice-cold 95% ethanol. Causality: The wash removes the mother liquor, which contains the dissolved impurities. Using ice-cold solvent is critical to avoid dissolving a significant portion of the purified product.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50°C) to remove all residual solvent.[7]

Part IV: Characterization and Quality Control

The purity of the recrystallized this compound should be verified.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2°C). Compare the observed melting point to literature values. Note that different isomers may have different melting points, with values cited in the range of 117-120°C or higher.[11] A broad melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple impurity spots.

Part V: Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used. - The solution is not saturated.- Boil off some of the solvent to increase concentration and attempt to cool again. - If still unsuccessful, remove all solvent and restart with less.
"Oiling Out" - The solution is supersaturated or cooled too quickly. - The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. - Try a lower-boiling point solvent.
Poor Recovery / Low Yield - The compound is too soluble in the cold solvent. - Premature crystallization occurred during hot filtration. - Too much solvent was used for washing.- Ensure the solution is thoroughly cooled in an ice bath. - Ensure filtration apparatus is properly pre-heated. - Use only a minimal amount of ice-cold solvent for washing.

Safety Precautions

  • Compound Hazards: this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] Avoid inhalation of dust and contact with skin and eyes.

  • Solvent Hazards: Ethanol is a flammable liquid. Keep away from open flames and sparks.

  • Engineering Controls: Always handle this compound and associated solvents inside a certified chemical fume hood to ensure adequate ventilation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat at all times.[10]

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

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  • ChemBK. (2024). This compound. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Missouri-St. Louis, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Carl ROTH. (2024). This compound. [Link]

  • Google Patents. (2022). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • Google Patents. (1969). US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.
  • Google Patents. (1964).
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  • Google Patents. (1991).

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Application Notes & Protocols: The Role of 2-Amino-5-chlorobenzophenone Oxime in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Amino-5-chlorobenzophenone and its oxime derivative, critical intermediates in the synthesis of pharmacologically significant heterocyclic compounds. As versatile precursors, they form the backbone of numerous drugs, particularly those targeting the central nervous system (CNS).[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the synthesis of key molecular scaffolds like benzodiazepines and quinazolines.[2][3]

Part 1: Synthesis of the Core Intermediate: 2-Amino-5-chlorobenzophenone Oxime

The conversion of the ketone in 2-Amino-5-chlorobenzophenone to an oxime is a foundational step for several synthetic pathways. The oxime functionality introduces a nucleophilic nitrogen atom, which is pivotal for subsequent cyclization and ring-expansion reactions, most notably in the synthesis of chlordiazepoxide.

Protocol 1: Oximation of 2-Amino-5-chlorobenzophenone

This protocol details the reaction of 2-Amino-5-chlorobenzophenone with hydroxylamine hydrochloride to yield the corresponding oxime. The use of a base, such as sodium hydroxide, is crucial to liberate the free hydroxylamine from its hydrochloride salt, which then reacts with the ketone.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Activated Carbon

  • Standard laboratory glassware for reflux

Step-by-Step Methodology:

  • Reaction Setup: In a 5L reaction flask equipped with a stirrer and reflux condenser, add 3500-3600 mL of ethanol.[4]

  • Addition of Reagents: While stirring, add 510 g of 2-Amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 205 g of NaOH.[4] The order of addition can be crucial; ensuring the base is present to neutralize the HCl from hydroxylamine hydrochloride is key for efficient reaction.

  • Reflux: Seal the vessel and heat the mixture to reflux. The elevated temperature is necessary to overcome the activation energy of oxime formation.

  • Decolorization & Reaction Monitoring: After initiating reflux, add a small amount of activated carbon. Continue to reflux for approximately 3 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Work-up and Isolation: After the reaction is complete, filter the hot solution to remove the activated carbon. The filtrate is then cooled, and ethanol is partially recovered under reduced pressure. Water is added to induce precipitation of the product.[5]

  • Purification: The crude this compound is collected by filtration, washed with water, and dried. The product is typically a mixture of syn and anti isomers.

Oximation_Reaction ketone 2-Amino-5-chlorobenzophenone p1 ketone->p1 reagents    NH2OH·HCl, NaOHEthanol, Reflux reagents->p1 oxime This compound p1->oxime Chlordiazepoxide_Synthesis cluster_reagents start This compound intermediate 6-Chloro-2-chloromethyl-4- phenylquinazoline-3-oxide start->intermediate Acylation & Cyclization step1_reagent 1. Chloroacetyl Chloride product Chlordiazepoxide intermediate->product Ring Expansion step2_reagent 2. Methylamine

Caption: Chlordiazepoxide synthesis workflow.

Case Study 2: Synthesis of 1,4-Benzodiazepin-2-ones (e.g., Nitrazepam Analogues)

While the oxime is not the direct precursor for this class, the parent ketone, 2-amino-5-chlorobenzophenone, is the starting point for many widely used benzodiazepines like Diazepam and Lorazepam. [3][6]The general synthesis involves acylation followed by cyclization with ammonia. The synthesis of Nitrazepam follows a similar path starting from 2-amino-5-nitrobenzophenone. [7][8][9] Protocol 3: General Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Step 3a: Acylation

  • Setup: Dissolve 2-Amino-5-chlorobenzophenone (0.01 mol) in 20 mL of a non-protic solvent like toluene in a round-bottom flask. [10]2. Cooling: Cool the solution to 5–10 °C using an ice bath. This is critical to control the exothermic acylation reaction and prevent side product formation.

  • Reagent Addition: Slowly add a solution of chloroacetyl chloride (0.011 mol) in 2 mL of toluene dropwise with continuous stirring. [10]4. Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC. [10]The product of this step is 2-(2-chloroacetamido)-5-chlorobenzophenone.

Step 3b: Cyclization

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude acylated product. [10]2. Ammonolysis: Place the dried intermediate into a microwave reactor vessel. Add a 7N solution of ammonia in methanol. [10]The ammonia serves as the nitrogen source for the final ring closure.

  • Microwave Synthesis: Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes. [10]Microwave heating dramatically accelerates the cyclization compared to conventional heating.

  • Purification: After cooling, the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final benzodiazepine. [10]

    Product Key Reagents Solvent System Temp (°C) Yield (%) Reference

    | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1. Chloroacetyl chloride 2. Ammonia | Toluene, then Methanol | 1. 5-10°C, then RT 2. 100°C (Microwave) | ~90 (overall) | [10]|

Part 3: Application in Quinazoline Synthesis

The 2-aminobenzophenone scaffold is also fundamental to the synthesis of quinazolines and their N-oxides, which are heterocyclic systems of significant interest in medicinal chemistry. [2][11]

Synthesis of Quinazoline 3-Oxides

The oxime of 2-aminobenzophenone is a direct precursor to quinazoline 3-oxides through intramolecular cyclocondensation reactions. [12] Protocol 4: General Synthesis of a Quinazoline 3-Oxide (Adapted from general methods for N-oxide formation) [12]

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1 mmol) in a suitable solvent mixture, such as pyridine-ethanol.

  • Reagent Addition: Add an acylating agent (e.g., triethyl orthoformate or an acid chloride) to the solution. This provides the carbon atom that will become C2 of the quinazoline ring.

  • Cyclization: Heat the reaction mixture to reflux for 1-3 hours. The acylated oxime undergoes an intramolecular cyclization to form the quinazoline 3-oxide ring system.

  • Isolation: Upon completion (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Quinolines

A more direct route from the parent ketone, 2-Amino-5-chlorobenzophenone, allows for the synthesis of substituted quinazolines through iodine-catalyzed oxidative cyclization.

Protocol 5: Iodine-Catalyzed Quinazoline Synthesis [10][11]

  • Reaction Setup: In a reaction vial, combine 2-Amino-5-chlorobenzophenone (1 mmol), a desired aryl amine (1.2 mmol), and molecular iodine (I₂) (10 mol%). [10]2. Heating: Heat the reaction mixture at 120-130°C for 3-12 hours in an open-air atmosphere. [10][11]Oxygen from the air serves as the terminal oxidant in this catalytic cycle.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Purification: Pour the reaction mixture into ice-cold water. Collect the precipitate by filtration and wash with a sodium thiosulfate solution to remove excess iodine, followed by water. The crude product can be further purified by column chromatography. [11]

Heterocycle_Synthesis_Overview main 2-Amino-5-chlorobenzophenone oxime Oxime Intermediate main->oxime + NH2OH·HCl acylated Acylated Intermediate (Chloroacetamido) main->acylated + Chloroacetyl Chloride quina Quinazolines & Quinazoline-3-Oxides main->quina + Amines, I2 catalyst benzo Benzodiazepines (e.g., Chlordiazepoxide, Diazepam analogues) oxime->benzo + Chloroacetyl Chloride + Methylamine oxime->quina + Orthoesters acylated->benzo + Ammonia

Caption: Synthetic pathways from 2-Amino-5-chlorobenzophenone.

References

  • Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
  • 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]

  • Method for preparation of nitrazepam.
  • NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Synthesis of Nitrazepam. Scribd. [Link]

  • Preparation process of 2-amino-5-chlorobenzophenone.
  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]

  • Preparation method of this compound. Eureka | Patsnap. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Amino substituted benzophenone oximes and derivatives thereof.
  • This compound. ChemBK. [Link]

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Application and Protocol for the Synthesis of 2-Amino-5-chlorobenzophenone Oxime Utilizing Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-Amino-5-chlorobenzophenone oxime, a critical intermediate in the production of several pharmaceuticals, notably the 1,4-benzodiazepine class of drugs.[1] The synthesis is achieved through the oximation of 2-Amino-5-chlorobenzophenone using hydroxylamine hydrochloride. This document offers an in-depth examination of the reaction mechanism, a detailed, step-by-step experimental protocol, critical safety considerations for handling hydroxylamine hydrochloride, and methods for product isolation and purification. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

This compound is a pivotal precursor molecule in medicinal chemistry. Its structure is foundational for creating complex heterocyclic systems, most famously leading to the synthesis of anxiolytic drugs like oxazepam.[2] The conversion of the ketone functional group in 2-Amino-5-chlorobenzophenone to an oxime is a fundamental and crucial step in the synthetic pathway of these therapeutic agents.

The oximation reaction, the reaction of an aldehyde or ketone with hydroxylamine, is a classic and reliable method in organic synthesis to form C=N bonds.[3][4] This application note focuses on the use of hydroxylamine hydrochloride (NH₂OH·HCl), a stable and commercially available salt, as the source of hydroxylamine.[5][6] Understanding the nuances of this reaction, from mechanistic principles to practical safety measures, is paramount for achieving high yields and purity in a laboratory setting.

The Oximation Reaction: Mechanism and Rationale

The conversion of a ketone to an oxime proceeds via a nucleophilic addition-elimination mechanism.[7] The reaction is typically conducted in a weakly acidic or basic medium.[3]

Step 1: Liberation of Free Hydroxylamine Hydroxylamine hydrochloride is a salt and must be neutralized to generate the free hydroxylamine (NH₂OH) nucleophile. This is accomplished by adding a base, such as sodium hydroxide (NaOH), sodium acetate (NaOAc), or an organic base like pyridine.[2][6] The base deprotonates the hydroxylammonium ion, liberating the lone pair on the nitrogen atom, which is essential for the subsequent nucleophilic attack.

Step 2: Nucleophilic Attack The nitrogen atom of the free hydroxylamine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-Amino-5-chlorobenzophenone. This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.[8]

Step 3: Proton Transfer An intramolecular or solvent-mediated proton transfer occurs within the tetrahedral intermediate. The negatively charged oxygen is protonated, and a proton is removed from the nitrogen, neutralizing the charges.[8]

Step 4: Elimination of Water The hydroxyl group on the carbinolamine is protonated (often by the acidic reaction medium or a proton source), turning it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling a water molecule.

Step 5: Deprotonation Finally, a base removes a proton from the nitrogen atom to yield the final, neutral oxime product and regenerate the acid catalyst. The resulting oxime can exist as E/Z (syn/anti) isomers.[3][4]

Diagram of the Oximation Mechanism

Oximation_Mechanism General Mechanism of Oxime Formation Ketone R₂C=O (Ketone) Intermediate1 R₂C(O⁻)-NH₂⁺OH (Zwitterionic Intermediate) Ketone->Intermediate1 Nucleophilic Attack Hydroxylamine H₂N-OH (Hydroxylamine) Hydroxylamine->Intermediate1 Intermediate2 R₂C(OH)-NHOH (Carbinolamine) Intermediate1->Intermediate2 Proton Transfer Intermediate3 R₂C(OH₂⁺)-NHOH Intermediate2->Intermediate3 Protonation of -OH Oxime R₂C=N-OH (Oxime) Intermediate3->Oxime Elimination of H₂O Water H₂O Intermediate3->Water

Caption: General mechanism for the formation of an oxime from a ketone.

Safety and Handling of Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride is a hazardous substance and requires careful handling to mitigate risks.[9][10]

  • Toxicity and Corrosivity: It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[10][11] It may also cause an allergic skin reaction and is suspected of causing cancer.[10][11] The solid is corrosive to metals.[9][10]

  • Instability: It can be unstable at elevated temperatures (above 75°C) and is sensitive to shock.[12] There is a risk of explosion by shock, friction, fire, or other sources of ignition.[12][13] Heating may cause an explosion.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10] Work in a well-ventilated fume hood to avoid inhalation of dust.[9]

  • Handling: Avoid dust formation.[9] Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area in a tightly closed container.[9] It is incompatible with strong oxidizing agents and heavy metals.[9]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[9] Due to its toxicity to aquatic life, avoid release to the environment.[9][10]

Experimental Protocol

This protocol is a synthesized and optimized procedure based on established methodologies.[2][14][15]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Amino-5-chlorobenzophenone≥98% PurityStandard Chemical Supply
Hydroxylamine HydrochlorideACS Reagent GradeStandard Chemical Supply
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard Chemical Supply
Ethanol (95% or Absolute)Reagent GradeStandard Chemical Supply
Activated CarbonDecolorizing GradeStandard Chemical Supply
Deionized WaterN/AIn-house
500 mL Three-neck round-bottom flaskN/AStandard Glassware
Reflux CondenserN/AStandard Glassware
Magnetic Stirrer and Stir BarN/AStandard Equipment
Heating MantleN/AStandard Equipment
Buchner Funnel and Filter FlaskN/AStandard Glassware
Stoichiometry and Quantities
CompoundMolecular Wt. ( g/mol )Moles (mol)Mass/VolumeMolar Ratio
2-Amino-5-chlorobenzophenone231.680.2251.0 g1.0
Hydroxylamine Hydrochloride69.490.3322.9 g1.5
Sodium Hydroxide (NaOH)40.000.4819.4 g2.2
EthanolN/AN/A355 mLSolvent

Note: Molar ratios are based on patent literature which suggests an excess of hydroxylamine hydrochloride and base improves reaction completion.[2]

Step-by-Step Procedure

Diagram of the Experimental Workflow

Workflow A 1. Reagent Charging Combine ethanol, 2-amino-5-chlorobenzophenone, NH₂OH·HCl, and NaOH in a 5L reaction flask. B 2. Reaction Heat the mixture to reflux (approx. 70-78°C) and maintain for 3-5 hours with stirring. A->B C 3. Decolorization (Optional) Add activated carbon and continue refluxing for 30 minutes. B->C D 4. Quenching & Distillation Add water to the reaction mixture. Distill off the ethanol. C->D E 5. Precipitation Cool the remaining aqueous solution to ~30°C. Adjust pH to ~9 with saturated Na₂CO₃ solution if needed. D->E F 6. Isolation Filter the precipitated solid product using a Buchner funnel. E->F G 7. Washing & Drying Wash the filter cake with cold water. Dry the product under vacuum. F->G

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Place the flask in a heating mantle on a magnetic stirrer.

  • Charging Reagents: To the flask, add 355 mL of ethanol. Begin stirring and add 51.0 g of 2-Amino-5-chlorobenzophenone, 22.9 g of hydroxylamine hydrochloride, and 19.4 g of sodium hydroxide.[2]

    • Rationale: Ethanol is a common solvent for this reaction, dissolving the reactants to a suitable extent. NaOH is added to neutralize the HCl from hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile in situ.[6]

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for absolute ethanol) and maintain a gentle reflux for 3 to 5 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature without loss of solvent.

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool slightly. b. Add approximately 100 mL of deionized water to the reaction flask.[2] c. Heat the mixture again to distill off the majority of the ethanol. The product is less soluble in the resulting aqueous mixture. d. Cool the remaining aqueous slurry to room temperature, then further in an ice bath to maximize precipitation. e. Isolate the solid product by vacuum filtration using a Buchner funnel. f. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl) and excess reagents.

  • Purification and Drying: a. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if necessary. b. Dry the purified white to off-white crystalline solid under vacuum at 40-50°C to a constant weight. The expected melting point is in the range of 170-172°C.[14]

Expected Results and Characterization

  • Yield: The typical yield for this reaction is high, often exceeding 85-90% based on the limiting reagent (2-Amino-5-chlorobenzophenone).

  • Appearance: The final product should be a white to pale yellow crystalline powder.[14]

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

    • Melting Point: Compare the observed melting point with the literature value.

    • FT-IR Spectroscopy: Look for the disappearance of the ketone C=O stretch (around 1680 cm⁻¹) from the starting material and the appearance of C=N (around 1640 cm⁻¹) and O-H (broad, around 3200-3400 cm⁻¹) stretches.

    • ¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure by analyzing the chemical shifts and integration of protons and the number of carbon signals.

Conclusion

The synthesis of this compound via the reaction of the parent ketone with hydroxylamine hydrochloride is a robust and efficient method. By understanding the underlying reaction mechanism and adhering strictly to the detailed protocol and safety guidelines, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity. Careful control of reaction conditions and meticulous work-up are key to a successful synthesis.

References

  • Fisher Scientific. (2010-11-16).
  • Master Organic Chemistry. Beckmann Rearrangement.
  • ChemicalBook.
  • Fisher Scientific. (2010-11-16).
  • Química Organica.org.
  • Rzepa, H. (2012-09-23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Patsnap. Preparation method of this compound. Eureka.
  • Szabo-Scandic.
  • BYJU'S. Oximes.
  • Ennore India Chemicals. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS.
  • ResearchGate. (2015-04-30). What is the most popular procedure to synthesize oximes?.
  • CDH Fine Chemical.
  • YouTube. (2015-05-25).
  • Google Patents. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.
  • ChemBK. (2024-04-10). This compound.
  • Google Patents.
  • BenchChem.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5-chlorobenzophenone Oxime. This molecule is a pivotal intermediate in the development of various pharmaceuticals, particularly in the 1,4-benzodiazepine class of drugs.[1] Achieving a high yield and purity is paramount for the efficiency of subsequent synthetic steps. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. The format is designed to help you quickly diagnose and resolve problems in your workflow.

Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary causes?

Low yield is the most frequently reported issue. It typically stems from one of three areas: suboptimal reaction equilibrium, reagent stoichiometry/quality, or thermal degradation.

Causality Analysis: The formation of an oxime is a reversible condensation reaction between a ketone and hydroxylamine.[2] To achieve high yields, the equilibrium must be driven towards the product side. This is accomplished by ensuring the reactive form of hydroxylamine is present in sufficient concentration and that reaction conditions favor condensation.

Troubleshooting Steps & Solutions:

  • Verify Base Stoichiometry and Quality: Hydroxylamine is almost always supplied as its hydrochloride salt (NH₂OH·HCl) to improve stability. A base, typically sodium hydroxide (NaOH), is required to liberate the free hydroxylamine nucleophile.

    • The Problem: Using an insufficient amount of base, or using old, carbonated base, will result in incomplete deprotonation of the hydroxylamine salt, starving the reaction of its key nucleophile.

    • Solution: Use at least a slight molar excess of high-purity NaOH pellets or freshly prepared solution relative to hydroxylamine hydrochloride. A common molar ratio of aminoketone to hydroxylamine hydrochloride to NaOH is around 1.0 : 1.5 : 2.8.[3]

  • Assess Reaction Time and Temperature: The reaction is typically run at reflux in ethanol.[3]

    • The Problem: Insufficient reflux time will lead to an incomplete reaction. Conversely, excessively long heating can sometimes promote side reactions, although this is less common for this specific synthesis.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material, 2-Amino-5-chlorobenzophenone (a bright yellow solid), is a key indicator of completion. A typical reflux time is 3-10 hours.[3][4]

  • Ensure Purity of Starting Material: The quality of the 2-Amino-5-chlorobenzophenone starting material is critical.

    • The Problem: Impurities from its own synthesis (e.g., unreacted p-chloroaniline or byproducts from a Friedel-Crafts reaction) can interfere with the oximation.[5][6]

    • Solution: If you are synthesizing the starting ketone yourself, ensure it is properly purified, typically by recrystallization, to a sharp melting point (96-98 °C) before use.[1]

Troubleshooting Decision Workflow

G start Low Yield Observed check_sm Is Starting Ketone Spot Visible on TLC? start->check_sm incomplete_rxn Primary Cause: Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Possible Cause: Product Hydrolysis During Workup check_sm->hydrolysis No check_base Was Fresh NaOH Used in >2.0 Molar Equiv.? check_time Was Reaction Refluxed for at least 3 hours? check_base->check_time Yes sol_base Action: Use fresh NaOH, verify molar ratio (e.g., 1:1.5:2.8) check_base->sol_base No check_time->sol_base Yes (Re-check base) sol_time Action: Increase reflux time, monitor by TLC check_time->sol_time No incomplete_rxn->check_base sol_workup Action: Ensure workup pH is neutral or slightly basic before isolation hydrolysis->sol_workup

Caption: Decision tree for diagnosing low yield issues.

Q2: My final product is contaminated with the starting ketone. Is this an incomplete reaction or product decomposition?

This is a critical diagnostic question. While it can indicate an incomplete reaction (see Q1), it can also signify hydrolysis of the oxime product back to the ketone.

Causality Analysis: The C=N bond of an oxime is susceptible to hydrolysis under acidic conditions, reversing the formation reaction.[2][7] This can occur during the workup phase if the pH becomes acidic.

Troubleshooting Steps & Solutions:

  • Monitor pH During Workup: The reaction mixture is basic. Workup often involves dilution with water and potentially neutralization or acidification to precipitate the product.

    • The Problem: If the mixture is made too acidic (e.g., pH < 5) and heated or left for an extended period, the oxime can hydrolyze.

    • Solution: During workup, maintain a neutral to slightly basic pH (around 8-9) when diluting and cooling the reaction mixture.[4] If an acid is used for neutralization, add it slowly at a low temperature.

  • Analyze Crude vs. Purified Product:

    • The Problem: It's important to know when the ketone is appearing.

    • Solution: Run a TLC on a sample taken directly from the reaction mixture before workup and compare it to a TLC of your crude solid after workup. If the ketone spot is faint or absent before workup but prominent after, hydrolysis is the likely culprit.

Q3: I've isolated an unexpected byproduct. Could it be from a Beckmann Rearrangement?

While less common under standard basic/neutral oximation conditions, the Beckmann rearrangement is a classic side reaction of ketoximes, especially in the presence of acid and heat.[8][9]

Causality Analysis: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[10] The reaction involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti to the hydroxyl group, resulting in a nitrilium ion intermediate that is then attacked by water to form the amide after tautomerization.

Troubleshooting Steps & Solutions:

  • Strictly Avoid Acidic Conditions at High Temperatures:

    • The Problem: Contamination with acid (e.g., from acidic reagents or improper cleaning of glassware) combined with the reflux temperatures can trigger the rearrangement.

    • Solution: Ensure the reaction is run under the specified basic conditions. If any neutralization is required, perform it after the mixture has cooled to room temperature.

  • Characterize the Byproduct:

    • The Problem: An unknown impurity complicates purification and reduces yield.

    • Solution: If you suspect a rearrangement, attempt to isolate the byproduct. The expected amide product would have a different polarity and distinct signals in ¹H NMR and IR (a characteristic amide C=O stretch) compared to the oxime.

Beckmann Rearrangement Side Reaction

G Oxime 2-Amino-5-chlorobenzophenone Oxime Protonation Protonation of -OH group Oxime->Protonation H⁺ (Acid Catalyst) Rearrangement Migration of Anti-Group & Loss of H₂O Protonation->Rearrangement Amide Substituted Benzanilide Product Rearrangement->Amide

Caption: Potential side reaction pathway.

Q4: My product has a broad melting point, suggesting it's a mixture. What could be the cause?

This compound, as a ketoxime with two different aryl groups, can exist as two geometric isomers (E/Z, also referred to as syn/anti). These isomers are distinct compounds with different physical properties, including melting points.

Causality Analysis: The formation of the oxime can lead to a mixture of E and Z isomers. The ratio of these isomers can depend on the reaction conditions. Literature reports two different forms for this compound, often labeled α- and β-oximes, with distinct melting points.[4][11] It is also possible to thermally convert the higher-energy isomer to the more stable one.

Troubleshooting Steps & Solutions:

  • Isomer Conversion: One isomer is typically more thermodynamically stable.

    • The Problem: The kinetic product of the reaction may be a mixture, leading to purification difficulties.

    • Solution: A patented process describes refluxing the mixture of isomers in a high-boiling solvent like chlorobenzene or xylene to convert the β-oxime into the desired α-oxime, which can then be isolated in higher purity.[11]

  • Careful Recrystallization:

    • The Problem: If one isomer is present in a much larger amount, it may be difficult to separate from the other by standard recrystallization.

    • Solution: A careful, slow recrystallization from a suitable solvent like ethanol may allow for the preferential crystallization of the major, more stable isomer.

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for this synthesis?

A robust and scalable procedure has been outlined in patent literature.[3] The following protocol is a synthesis of those findings.

ParameterRecommended Value/ReagentRationale
Starting Material 2-Amino-5-chlorobenzophenonePurity should be >99%
Reagents Hydroxylamine Hydrochloride, Sodium HydroxideKey for oxime formation
Molar Ratio 1 : 1.3-1.5 : 2.0-2.8 (Ketone:NH₂OH·HCl:NaOH)Ensures sufficient free hydroxylamine
Solvent EthanolGood solvent for reactants at reflux
Temperature Reflux (approx. 78 °C)Provides energy to overcome activation barrier
Reaction Time 3 - 10 hoursMonitor by TLC for completion
Workup Dilution with water, cooling, filtrationPrecipitates the product from the solvent
Purification Recrystallization from ethanolRemoves unreacted starting materials and salts

Experimental Protocol:

  • To a 5L reaction flask, add 3.5L of ethanol.

  • With stirring, add 500g of 2-Amino-5-chlorobenzophenone, 190g of hydroxylamine hydrochloride, and 210g of NaOH pellets.[3]

  • Seal the flask and heat the mixture to reflux. Maintain reflux for 3-5 hours, monitoring the reaction via TLC until the starting ketone is consumed.

  • After the reaction is complete, add approximately 1 kg of water to the reaction flask.

  • Distill off a portion of the ethanol until the product begins to precipitate.

  • Cool the mixture to room temperature, then further cool in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product. For further purification, recrystallize from ethanol.

Q2: Why is hydroxylamine used as its hydrochloride salt?

Free hydroxylamine (NH₂OH) is unstable and can decompose, sometimes explosively. The hydrochloride salt (NH₂OH·HCl) is a stable, crystalline solid that is safe to handle and store. The active nucleophile is generated in situ by the addition of a base like NaOH.[7]

Q3: Can other bases or solvents be used?

While NaOH in ethanol is the most common and cost-effective system, other combinations can work.

  • Bases: Other strong bases like potassium hydroxide (KOH) or sodium ethoxide could be used, but their stoichiometry would need to be adjusted. Weaker bases like sodium carbonate may not be effective enough to fully deprotonate the hydroxylamine salt and drive the reaction efficiently.

  • Solvents: Other alcohols like methanol or isopropanol can be used. The choice of solvent primarily affects the solubility of the reactants and the reflux temperature. Ethanol provides a good balance for this specific reaction.[3]

References

  • Benchchem.
  • CAMEO Chemicals - NOAA. Oximes.
  • Wikipedia. Oxime.
  • Patsnap. Preparation method of this compound.
  • Green Chemistry (RSC Publishing).
  • The Journal of Organic Chemistry.
  • Chemistry LibreTexts. Beckmann Rearrangement.
  • ResearchGate. Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • ResearchGate.
  • Google Patents. Process for the preparation of 2-aminobenzophenone-alpha-oximes.
  • Benchchem.
  • Organic Chemistry Portal.
  • ACS Publications. Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews.
  • Benchchem. common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
  • Organic Chemistry Portal.
  • Benchchem. optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone.
  • ChemBK. This compound.

Sources

Technical Support Center: Synthesis of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 2-Amino-5-chlorobenzophenone Oxime. This critical pharmaceutical intermediate, a precursor for various benzodiazepines, presents unique synthetic challenges.[1][2] This document is structured to provide not just protocols, but a deep, cause-and-effect understanding of the common byproducts that can arise during its synthesis. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the highest purity of your final product.

Part 1: Frequently Asked Questions - The Chemistry of Byproduct Formation

This section addresses the fundamental chemical principles governing the synthesis and the origins of common impurities.

Q1: What is the standard reaction for synthesizing this compound?

A: The most common and direct method is the condensation reaction between 2-Amino-5-chlorobenzophenone and a hydroxylamine salt, typically hydroxylamine hydrochloride.[3][4] The reaction is an example of oxime formation from a ketone.[5][6] A base, such as sodium hydroxide or pyridine, is typically added to neutralize the hydrochloric acid liberated from the hydroxylamine salt, driving the equilibrium towards the product.[7][8]

The general reaction is as follows: (2-Amino-5-chlorobenzophenone) + NH₂OH·HCl + Base → (this compound) + Base·HCl + H₂O

Q2: What are the primary categories of byproducts and impurities I should anticipate?

A: Impurities can be broadly classified into three groups, which we will explore in detail in the troubleshooting section:

  • Starting Material Impurities: These are impurities present in the initial 2-Amino-5-chlorobenzophenone that carry through the reaction. This is often the most significant source of contamination.[9]

  • Oximation Reaction Byproducts: These are undesired molecules formed during the oximation step itself, such as products from side reactions or incomplete conversion.

  • Product-Related Impurities & Degradants: This category includes isomers of the desired oxime and products formed from its degradation under suboptimal reaction or storage conditions.

Q3: My analysis shows two closely related product peaks. Are these the syn and anti isomers? Does the ratio matter?

A: Yes, it is highly probable you are observing the geometric isomers of the oxime. Due to the C=N double bond, the hydroxyl group can be oriented either syn (on the same side) or anti (on the opposite side) relative to one of the phenyl groups.[5][10] Both forms are often stable enough to be separated or observed as distinct peaks in chromatographic analysis.[3][4]

For subsequent synthetic steps, the specific stereochemistry of the oxime can be critical. In some cases, one isomer is desired over the other. It's known that one isomer can be converted to the other by heating in a suitable solvent like chlorobenzene or xylene, which can be a method to enrich the desired isomer.[11]

Q4: I've heard of the "Beckmann Rearrangement." Is this a risk during my synthesis, and how can I prevent it?

A: The Beckmann rearrangement is a significant and common side reaction for oximes under acidic conditions.[12] It involves the acid-catalyzed rearrangement of a ketoxime into an N-substituted amide. In this case, it would convert your desired product into an undesired amide, representing a loss of yield and a significant impurity.

Prevention is straightforward: The key is rigorous pH control. The rearrangement is catalyzed by strong acids. By using a base (e.g., NaOH, pyridine) to neutralize the HCl generated from hydroxylamine hydrochloride, you maintain a neutral or slightly alkaline environment, which effectively suppresses the Beckmann rearrangement.[7][8][13]

Part 2: Troubleshooting Guide - From Experimental Observations to Practical Solutions

This section is designed to help you diagnose and solve specific issues encountered during your synthesis.

Issue 1: Low Purity of Final Product with Multiple Impurity Peaks in HPLC/GC-MS

This is the most common issue, often stemming from several root causes.

  • Possible Cause A: Unreacted 2-Amino-5-chlorobenzophenone

    • Causality: An incomplete reaction is a frequent problem, leaving starting material in your final product.[9] This can be due to insufficient reaction time, suboptimal temperature, or using a stoichiometric amount of hydroxylamine, which can degrade under certain conditions.[13]

    • Troubleshooting & Protocol:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ketone.

      • Optimize Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.

      • Control Temperature & Time: The reaction is often run at reflux in a solvent like ethanol for several hours (3-10 hours).[7][11] Ensure you are allowing sufficient time for the reaction to complete.

  • Possible Cause B: Impurities Carried Over from the Starting Ketone

    • Causality: The purity of your final oxime is fundamentally limited by the purity of the starting 2-Amino-5-chlorobenzophenone. Common impurities in the ketone include isomeric benzophenones (from impure starting anilines) or unreacted precursors from its own synthesis.[9]

    • Troubleshooting & Protocol:

      • Analyze the Starting Material: Before starting the oximation, run an HPLC or GC-MS analysis on your 2-Amino-5-chlorobenzophenone to confirm its purity.

      • Purify the Starting Ketone: If the starting material is impure, purify it via recrystallization. A common and effective method is to use 85-95% ethanol.[14] Dissolve the crude ketone in the hot solvent, optionally treat with activated carbon, perform a hot filtration, and allow it to cool slowly to obtain purified crystals.[15][16]

  • Possible Cause C: Formation of Beckmann Rearrangement Product

    • Causality: As discussed in the FAQ, the presence of un-neutralized acid (HCl) can catalyze the rearrangement of your oxime product into an amide.

    • Troubleshooting & Protocol:

      • Ensure Adequate Base: Use at least one equivalent of a base like sodium hydroxide relative to the hydroxylamine hydrochloride to maintain a neutral to slightly basic pH.[7]

      • Order of Addition: Add the base to the reaction mixture containing the ketone and hydroxylamine hydrochloride. Avoid conditions where the oxime product exists in a strongly acidic environment for a prolonged period.

Issue 2: Final Product has an Off-Color (Dark Yellow/Brown) or is Oily
  • Causality: Off-colors often indicate the presence of degradation products. The amino group on the benzophenone ring is susceptible to oxidation, which can occur with prolonged exposure to air at high temperatures.[9] Oily products suggest the presence of impurities that are inhibiting crystallization.

  • Troubleshooting & Protocol:

    • Use Activated Carbon: During the purification (recrystallization) step, add a small amount of activated carbon to the hot solution. The carbon will adsorb colored impurities, which can then be removed by hot filtration.[7][9]

    • Consider an Inert Atmosphere: If oxidation is a persistent issue, consider running the reaction under an inert atmosphere of nitrogen or argon.

    • Drying and Storage: Ensure the final product is thoroughly dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) and stored away from light and strong oxidizing agents.[9][16]

Part 3: Key Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a synthesis of common procedures found in the literature.[7][11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-5-chlorobenzophenone (1.0 eq).

  • Reagents: Add ethanol as the solvent (approx. 7-8 mL per gram of ketone). Add hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (2.0-2.8 eq).

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress via TLC until the starting ketone spot is no longer visible (typically 3-10 hours).

  • Workup: After the reaction is complete, cool the mixture. Add water to precipitate the crude product.

  • Isolation: Filter the solid precipitate, wash it thoroughly with water, and air dry. The product will be a mixture of syn and anti isomers.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: 85-95% ethanol is a highly recommended solvent for recrystallization.[14]

  • Procedure:

    • Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • (Optional) If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the primary synthesis route and the formation points of key byproducts.

Synthesis_Byproducts SM 2-Amino-5-chlorobenzophenone (Starting Material) midpoint SM->midpoint Reagents + NH2OH·HCl + Base (e.g., NaOH) in Ethanol, Reflux Reagents->midpoint Product_syn syn-Oxime (Product Isomer) Product_anti anti-Oxime (Product Isomer) Product_syn->Product_anti Byproduct_Beckmann Beckmann Rearrangement Product (Amide) Product_syn->Byproduct_Beckmann Acidic Conditions Product_anti->Byproduct_Beckmann Byproduct_SM Unreacted Starting Material SM_Impurity Starting Material Impurities (e.g., Isomers) SM_Impurity->SM Carry-over midpoint->Product_syn Main Reaction midpoint->Product_anti midpoint->Byproduct_SM Incomplete Reaction

Sources

Troubleshooting low yield in "2-Amino-5-chlorobenzophenone oxime" preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-chlorobenzophenone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis, a critical step in the pathway to various pharmaceuticals, including oxazepam and chlordiazepoxide.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Low Yield and Side Reactions

This section addresses the most common issues encountered during the oximation of 2-amino-5-chlorobenzophenone. The primary reaction involves treating the ketone with hydroxylamine hydrochloride, typically in the presence of a base.[1][4]

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge and can often be traced back to several key parameters. A systematic approach to troubleshooting is essential.

Answer:

Several factors can contribute to low yields. We recommend investigating the following, in order of likely impact:

  • Incomplete Reaction: The conversion of the ketone to the oxime may not have reached completion.

    • Causality: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material. The reaction is often conducted at reflux in a solvent like ethanol to ensure it proceeds at a reasonable rate.[1][5]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent, consider extending the reflux time. A typical duration is between 3 to 22 hours, depending on the scale and specific conditions.[1][5] Ensure the reflux temperature is maintained consistently.

  • Suboptimal pH and Base Stoichiometry: The pH of the reaction medium is critical for the formation of free hydroxylamine.

    • Causality: Hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl). A base is required to liberate the free hydroxylamine nucleophile. If the amount of base is insufficient, the concentration of free hydroxylamine will be low, slowing down the reaction. Conversely, an excessively high pH can lead to side reactions.

    • Solution: Use an appropriate amount of a suitable base. Sodium hydroxide or sodium carbonate are commonly employed.[1] Patents often describe adjusting the pH to a value around 8 or 9.[1] The molar ratio of the starting ketone to hydroxylamine hydrochloride to sodium hydroxide is a critical parameter to optimize, with ratios around 1.0:1.5:2.8 being reported.[1]

  • Formation of Stereoisomers: The oxime product can exist as two stereoisomers (syn/α and anti/β).[4][5]

    • Causality: Both isomers are typically formed during the reaction.[5] The α-oxime is often the desired product for subsequent steps. The β-oxime can sometimes be lost during workup or purification if it has different solubility properties, or it may not be the desired isomer, effectively lowering the yield of the target compound.

    • Solution: The β-oxime can be converted to the more stable α-oxime by heating in a suitable solvent like xylene or chlorobenzene.[5] If both isomers are acceptable for the next step, ensure your purification method is designed to recover both.

  • Purification Losses: Significant product loss can occur during the isolation and purification stages.

    • Causality: The product may have some solubility in the crystallization solvent even at low temperatures. Improper choice of solvent or excessive washing can lead to yield loss.

    • Solution: Ethanol (85-95%) is a highly recommended solvent for recrystallization.[6] The product exhibits good solubility at high temperatures and poor solubility at low temperatures, which is ideal for this process.[6] After reflux and initial workup, cooling the reaction mixture sufficiently before filtration is crucial to maximize precipitation.

Below is a workflow to guide your troubleshooting process for low yield:

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion check_ph Verify pH & Base Stoichiometry check_completion->check_ph Complete extend_time Extend Reflux Time / Increase Temp. check_completion->extend_time Incomplete check_purification Review Purification Protocol check_ph->check_purification Correct adjust_base Adjust Base Molar Ratio check_ph->adjust_base Incorrect optimize_solvent Optimize Recrystallization Solvent/Temp. check_purification->optimize_solvent Suboptimal success Yield Improved extend_time->success adjust_base->success optimize_solvent->success

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing significant side products in my crude reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is a common issue that directly impacts both yield and purity. The most likely side products originate from the stability of the starting material and intermediates.

  • Unreacted Starting Material: As discussed, this is the most common "side product." Its presence indicates an incomplete reaction.

    • Mitigation: Ensure adequate reaction time and temperature, and verify the correct stoichiometry of reagents as detailed in the previous question.[1][5]

  • Degradation Products: The 2-amino-5-chlorobenzophenone core can be susceptible to degradation under harsh conditions.

    • Causality: Prolonged exposure to very high temperatures or highly acidic/basic conditions can lead to decomposition.

    • Mitigation: While reflux is necessary, avoid excessive heating for extended periods beyond what is required for reaction completion. Maintain a controlled pH. The use of activated carbon during workup can help remove some colored degradation impurities.[1][7]

  • Products from Impure Starting Material: The purity of the starting 2-amino-5-chlorobenzophenone is paramount.

    • Causality: Impurities from the synthesis of the starting ketone, such as regioisomers or di-acylated products from a Friedel-Crafts acylation route, can carry through and lead to a complex product mixture.[8]

    • Mitigation: Ensure the purity of the 2-amino-5-chlorobenzophenone starting material using techniques like NMR or melting point analysis (literature melting point is 96-99 °C).[6] If necessary, recrystallize the starting material before use.[6]

The general reaction scheme is illustrated below:

OximationReaction cluster_reactants Reactants ketone 2-Amino-5-chlorobenzophenone oxime This compound (syn/anti mixture) ketone->oxime Ethanol, Reflux hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) base Base (e.g., NaOH) hydroxylamine->oxime base->oxime

Caption: Oximation reaction scheme.

II. Frequently Asked Questions (FAQs)

What is the optimal solvent and reagent ratio?

Ethanol is the most commonly cited and effective solvent for this reaction.[1] It provides good solubility for the reactants at reflux temperature and allows for effective crystallization of the product upon cooling. Regarding reagent ratios, an excess of hydroxylamine hydrochloride and base relative to the starting ketone is generally recommended to drive the reaction to completion.

ReagentMolar Ratio (Typical)Rationale
2-Amino-5-chlorobenzophenone1.0 (Reference)Starting material
Hydroxylamine Hydrochloride1.5 - 2.2Ensures sufficient nucleophile is present
Sodium Hydroxide (Base)2.0 - 2.8Liberates free hydroxylamine and neutralizes HCl byproduct

Note: These ratios are starting points based on patent literature and should be optimized for your specific setup.[1]

How critical is temperature control?

Temperature control is very important. The reaction is typically performed at the reflux temperature of the solvent (for ethanol, this is ~78 °C) to ensure a sufficient reaction rate.[1] Lower temperatures will result in significantly longer reaction times or an incomplete reaction.[8] However, after the reaction is complete, controlled cooling is essential for maximizing the yield of the crystallized product. A rapid crash cooling can trap impurities, while cooling too slowly might not be time-efficient. Cooling to around 10-15 °C is often recommended before filtration.[9]

What are the best practices for product purification?

Recrystallization is the most effective method for purifying this compound.

Recommended Protocol:

  • Dissolution: After initial isolation, dissolve the crude product in a minimal amount of hot 85-95% ethanol. A mass ratio of crude product to ethanol of 1:15 to 1:20 is a good starting point.[6][9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and reflux for a short period (e.g., 30 minutes).[1][7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

III. Experimental Protocol Example

This is a generalized protocol based on common procedures found in the literature.[1]

Materials:

  • 2-amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Activated Carbon

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol.

  • With stirring, add 2-amino-5-chlorobenzophenone, hydroxylamine hydrochloride, and sodium hydroxide pellets in a molar ratio of approximately 1.0 : 1.5 : 2.8.[1]

  • Heat the mixture to reflux and maintain for 3-10 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting ketone), add a small amount of activated carbon and continue to reflux for 30 minutes.[1]

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with a small volume of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

References

  • BenchChem. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone.
  • BEIJING YIMIN PHARMA. (2021). Preparation method of this compound. Eureka | Patsnap.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Dolan, L. A. (1969). Process for the preparation of 2-aminobenzophenone-alpha-oximes. Google Patents.
  • Sternbach, L. H., & Reeder, E. (1964). Amino substituted benzophenone oximes and derivatives thereof. Google Patents.
  • CN113956168A. (2022). Preparation process of 2-amino-5-chlorobenzophenone. Google Patents.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Singh, R. K., Prasad, D. N., & Bhardwaj, T. R. (2011). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-Amino-5-chlorobenzophenone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chlorobenzophenone Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing this crucial synthetic step. As a key intermediate in the synthesis of 1,4-benzodiazepines like chlordiazepoxide and diazepam, achieving a high yield and purity of the oxime is paramount.[1][2][3][4] This document is structured into a Frequently Asked Questions (FAQ) section for foundational knowledge and a detailed Troubleshooting Guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis involves the condensation reaction of 2-Amino-5-chlorobenzophenone with hydroxylamine, typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl).[5][6][7] The reaction converts the ketone carbonyl group (C=O) into an oxime group (C=N-OH).

Q2: What is the mechanism of oxime formation?

The reaction proceeds via a two-step mechanism. First, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone.[8] This forms a tetrahedral intermediate. Subsequently, this intermediate dehydrates (loses a water molecule) to form the stable carbon-nitrogen double bond of the oxime.[8][9] The reaction is typically carried out in a weakly acidic or basic medium to facilitate both the nucleophilic attack and the dehydration step.[10]

Q3: What is the role of the base in the reaction?

When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine (NH₂OH) from its salt.[11] Common bases include sodium hydroxide (NaOH), pyridine, or sodium carbonate.[5][11][12] The base neutralizes the HCl, allowing the nucleophilic nitrogen of hydroxylamine to attack the ketone. Using an appropriate amount of base is critical; excess base can lead to side reactions, while insufficient base will result in low conversion.

Q4: Can stereoisomers (syn/anti) of the oxime form, and does it matter?

Yes, because the oxime has a C=N double bond, it can exist as two geometric isomers, typically referred to as syn and anti (or E/Z). The orientation of the -OH group relative to the other substituents on the carbon determines the isomer. For subsequent reactions in benzodiazepine synthesis, a specific isomer may be required or may react differently.[13] For many applications, a mixture of isomers is formed and used directly in the next step.[14] Some procedures mention refluxing in solvents like chlorobenzene or xylene to convert one isomer into the other, more stable form.[13]

Experimental Workflow and Data

The following diagram illustrates the general workflow for the synthesis.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Isolation cluster_end Product cluster_issues Potential Issues A 2-Amino-5-chlorobenzophenone E Combine & Reflux A->E B Hydroxylamine HCl B->E C Base (e.g., NaOH, Pyridine) C->E D Solvent (e.g., Ethanol) D->E F Cooling / Precipitation E->F Monitor via TLC J Side Reactions / Impurities E->J G Filtration & Washing F->G H Drying G->H I This compound (Mixture of Isomers) H->I

Caption: General workflow for the synthesis of this compound.

Table 1: Summary of Reported Reaction Conditions

This table summarizes various conditions reported in the literature, providing a comparative overview for process optimization.

ParameterCondition 1Condition 2Condition 3
Starting Material 2-Amino-5-chlorobenzophenone2-Amino-5-chlorobenzophenone2-Amino-5-chlorobenzophenone
Reagents Hydroxylamine HCl, NaOHHydroxylamine HCl, PyridineHydroxylamine HCl
Molar Ratio (Ketone:NH₂OH·HCl:Base) 1.0 : 1.5 : 2.8[5]1.0 : 1.1 : (solvent)[12]1.0 : 1.15 : n/a[13]
Solvent Ethanol[5]Pyridine[12]Ethanol[13]
Temperature 70°C (Reflux)[5]Reflux[12]Reflux[13]
Reaction Time 3 hours[5]24 hours[12]22 hours[13]
Workup Addition of water, distillation of ethanol, cooling, filtration.[5]Concentration in vacuo.[12]Concentration, then recrystallization.[13]
Reference CN102924435A[5]US3203990A[12]US3465038A[13]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause A: Incomplete Reaction

  • Explanation: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing. Oximation reactions can sometimes be slow.[12][13]

  • Solution:

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting ketone. The benzophenone is typically a bright yellow spot, making it easy to monitor.[15]

    • Extend Reaction Time: Continue refluxing the mixture and check via TLC every few hours. Some protocols call for reflux times as long as 24 hours.[12]

    • Increase Temperature: Ensure the solvent is at a steady reflux. If using a lower-boiling solvent like ethanol, ensure the heating mantle or oil bath is set appropriately.

Possible Cause B: Insufficient Free Hydroxylamine

  • Explanation: If using hydroxylamine hydrochloride, the base may be insufficient in quantity or strength to deprotonate the salt effectively, limiting the amount of available nucleophile.

  • Solution:

    • Check Stoichiometry: Ensure at least one molar equivalent of base is used relative to hydroxylamine hydrochloride. Some protocols use a significant excess of base.[5]

    • Choice of Base: While NaOH is effective, pyridine can act as both a base and a solvent, driving the reaction to completion.[12] However, its removal can be more difficult.

    • Order of Addition: Add the base to the mixture of the ketone and hydroxylamine hydrochloride in the solvent.

Possible Cause C: Poor Quality of Starting Material

  • Explanation: The starting 2-Amino-5-chlorobenzophenone may contain impurities that inhibit the reaction.

  • Solution:

    • Verify Purity: Check the melting point (typically 96-99°C) and appearance (yellow crystalline powder) of the starting material.[3][16]

    • Purification: If necessary, recrystallize the starting material from a suitable solvent like ethanol before use.[15]

Problem 2: Product Oils Out or Fails to Crystallize

Possible Cause A: Presence of Impurities

  • Explanation: Impurities, including unreacted starting material or side products, can act as eutectic contaminants, depressing the melting point and preventing crystallization.

  • Solution:

    • Purify the Crude Product: Attempt to purify the oil via column chromatography to isolate the desired oxime.

    • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid to remove any basic impurities, followed by a brine wash. Dry the organic layer and re-attempt crystallization.

Possible Cause B: Inappropriate Solvent for Crystallization

  • Explanation: The product may be too soluble in the reaction solvent (e.g., ethanol) even at low temperatures.

  • Solution:

    • Solvent/Anti-Solvent System: After concentrating the reaction mixture, dissolve the residue in a minimum amount of a good solvent (e.g., hot ethanol, isopropanol) and slowly add a poor solvent (anti-solvent) like water or hexane until persistent turbidity is observed.[15] Cool slowly to induce crystallization.

    • Seeding: If a small crystal of pure product is available, add it to the supersaturated solution to initiate crystallization.

    • pH Adjustment: Some protocols note that adjusting the pH after the reaction can aid precipitation. One method involves adding water and adjusting the pH to 9 with a saturated sodium carbonate solution.[5]

Problem 3: Formation of Side Products/Impure Product

Possible Cause A: Beckmann Rearrangement

  • Explanation: Under strongly acidic conditions and heat, oximes can undergo a Beckmann rearrangement to form amides.[9] While the typical oximation conditions are not strongly acidic, localized acidity or improper workup could potentially trigger this side reaction.

  • Solution:

    • Control pH: Avoid strongly acidic conditions during the reaction and workup. Ensure the base is added correctly to neutralize the HCl from the hydroxylamine salt.

    • Moderate Temperature: Avoid excessive heating beyond what is necessary for reflux.

Possible Cause B: Reactions Involving the Amino Group

  • Explanation: The free amino group on the benzophenone is also nucleophilic and could potentially react, although its reactivity is lower than that of hydroxylamine.

  • Solution:

    • Stoichiometry Control: Use a modest excess of hydroxylamine (e.g., 1.1-1.5 equivalents) rather than a large excess to minimize potential side reactions.

    • Purification: Most minor side products can be effectively removed during recrystallization of the final product.

Detailed Experimental Protocol

This protocol is a synthesized example based on common procedures.[5][13] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 2-Amino-5-chlorobenzophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol (approx. 7 mL per gram of ketone)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-chlorobenzophenone (e.g., 10.0 g, 43.2 mmol).

  • Reagent Addition: Add ethanol (70 mL), followed by hydroxylamine hydrochloride (e.g., 4.5 g, 64.8 mmol) and sodium hydroxide (e.g., 3.45 g, 86.4 mmol).

  • Reaction: Heat the mixture to a gentle reflux (approximately 70-78°C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-10 hours.[5][7]

  • Workup: Once the starting material is consumed, cool the flask to room temperature. Add deionized water (e.g., 20 mL) to the flask.

  • Crystallization: Cool the mixture further in an ice bath for 1-2 hours to precipitate the product.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold 50% ethanol-water solution, followed by cold water.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight. The expected product is a pale yellow or off-white solid.

References

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Patsnap. (2013). Preparation method of this compound. CN102924435A. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing chlordiazepoxide. CN105272927A.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-aminobenzophenone-alpha-oximes. US3465038A.
  • YouTube. (2015). Formation of an Oxime from a Ketone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-chlorobenzophenone: A Key Pharmaceutical Intermediate for Sedative Drug Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). 2-amino-2'-halo-5-nitro benzophenones. US3203990A.
  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of ketoximes. US5117060A.
  • ACS Publications. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). Amino substituted benzophenone oximes and derivatives thereof. US3136815A.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of diazepam. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder. CN104230727A.
  • Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Retrieved from [Link]

Sources

Technical Support Center: Post-processing and Purification of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Amino-5-chlorobenzophenone Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common post-processing and purification challenges associated with this critical pharmaceutical intermediate. As a key precursor in the synthesis of widely used benzodiazepines like chlordiazepoxide and oxazepam, achieving high purity of this oxime is paramount for successful downstream applications[1][2]. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the work-up and purification of this compound in a direct question-and-answer format.

Question 1: My reaction seems complete by TLC, but my final isolated yield is significantly lower than expected. What are the common causes for product loss?

Answer: Low isolated yield despite complete consumption of the starting material, 2-amino-5-chlorobenzophenone, is a frequent challenge. The loss of product typically occurs during the work-up and purification steps. The primary causes are:

  • Premature Precipitation During Work-up: The synthesis is often performed in a solvent like ethanol[3]. After the reaction, the work-up may involve adding water to dilute the ethanol and precipitate the product[3]. If the pH is not optimal or if the cooling is too rapid, an impure, oily mass may form instead of a filterable solid, leading to difficult handling and loss during transfer.

  • Incomplete Precipitation: The solubility of the oxime in the final mother liquor can be significant, especially if the ethanol concentration remains high or the volume of water added is insufficient. A common patented procedure involves distilling the ethanol after the reaction before adding water to ensure maximal precipitation[3].

  • Losses During Recrystallization: While recrystallization is an excellent purification method, using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. The choice of solvent is critical; it should dissolve the oxime well at elevated temperatures but poorly at room or sub-ambient temperatures.

  • Adherence to Glassware: The crude product can sometimes be sticky or oily, leading to physical losses as it adheres to the reaction flask, filter funnel, and other glassware.

Expert Recommendation: To mitigate these issues, first ensure the reaction solvent (e.g., ethanol) is largely removed via distillation post-reaction. When precipitating the product with water, cool the mixture slowly in an ice bath with gentle stirring to promote the formation of a crystalline solid rather than an oil. For recrystallization, determine the optimal solvent volume by starting with a small amount and adding more in portions until the solid just dissolves at reflux.

Question 2: My final product is a persistent yellow or brownish color, even after initial filtration. How can I obtain a purer, off-white crystalline solid?

Answer: The presence of color in the final product is typically due to high-molecular-weight, polar impurities or degradation byproducts. These are often difficult to remove by simple precipitation alone.

The most effective method to address this is by incorporating an activated carbon treatment during recrystallization.[4][5]

Causality: Activated carbon has a highly porous structure with a large surface area, which allows it to effectively adsorb colored impurities from the solution.

Protocol: Decolorization with Activated Carbon
  • Dissolution: Dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.[5]

  • Carbon Addition: Once fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution.

  • Heating: Gently swirl the flask and heat the mixture at reflux for 5-10 minutes. Avoid vigorous boiling, which can cause the fine carbon particles to become colloidal and difficult to filter.

  • Hot Filtration: The next step is critical. You must filter the solution while it is still hot to remove the activated carbon. If the solution cools, your product will crystallize prematurely and be lost with the carbon on the filter paper. Use a pre-heated filter funnel and fluted filter paper for a rapid filtration.[6]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified, colorless crystals by suction filtration and wash with a small amount of cold solvent.

Question 3: My NMR spectrum looks complex, suggesting the presence of more than one compound. What could be the issue?

Answer: A complex NMR spectrum is often indicative of an isomeric mixture. Oximes can exist as geometric isomers, commonly referred to as syn and anti (or E and Z). The synthesis of this compound can produce a mixture of these isomers, each with its own unique set of signals in the NMR spectrum.[7]

Another possibility is the presence of unreacted starting material, 2-amino-5-chlorobenzophenone, or hydrolysis of the oxime back to the ketone, especially if exposed to acidic conditions during work-up.

Troubleshooting Steps:

  • Confirm Isomer Presence: Compare your spectrum to literature data for both E and Z isomers if available. The presence of two distinct sets of aromatic and oxime-hydroxyl protons is a strong indicator.

  • Check for Starting Material: Look for the characteristic signals of 2-amino-5-chlorobenzophenone in your spectrum.

  • Isomer Conversion: For some applications, a specific isomer may be required. It has been demonstrated that heating a mixture of isomers in a high-boiling solvent like chlorobenzene or xylene can be used to convert the β-oxime (a specific isomer) into the α-oxime, which can then be isolated upon cooling.[8] This process leverages the thermodynamic stability of one isomer over the other at elevated temperatures.

Troubleshooting Workflow for Purity Issues

G start Crude Product Obtained check_purity Assess Purity (TLC, NMR, Melting Point) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end_node Product is Pure Proceed to Next Step is_pure->end_node Yes impurity_type Identify Impurity Type is_pure->impurity_type No color_impurity Colored Impurities impurity_type->color_impurity sm_impurity Starting Material Present impurity_type->sm_impurity isomer_impurity Isomeric Mixture impurity_type->isomer_impurity remedy_color Recrystallize with Activated Carbon color_impurity->remedy_color remedy_sm Purify via Column Chromatography or Re-evaluate Reaction sm_impurity->remedy_sm remedy_isomer Isomer Conversion (e.g., Reflux in Xylene) or Chromatographic Separation isomer_impurity->remedy_isomer remedy_color->check_purity remedy_sm->check_purity remedy_isomer->check_purity

Caption: Troubleshooting workflow for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude this compound?

A1: Recrystallization is the most common, scalable, and cost-effective method for purifying this compound on a lab scale.[4] Ethanol is a frequently cited solvent that provides good results.[3][5] For higher purity or to separate isomers that co-crystallize, column chromatography using silica gel is a viable alternative.[4]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for unambiguous confirmation:

  • Melting Point: A sharp melting point close to the literature value (a monoclinic polymorph melts at 390–393 K or 117-120 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.

  • HPLC: High-Performance Liquid Chromatography (HPLC) is excellent for determining purity quantitatively. A reverse-phase method can separate the oxime from unreacted starting material and other byproducts.[9]

  • GC-MS: Gas Chromatography-Mass Spectrometry can confirm the molecular weight (246.69 g/mol ) and provide fragmentation patterns that help in structural confirmation.[10][11]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. As mentioned, be aware that an E/Z mixture will complicate the spectrum.

Q3: What are the optimal storage conditions for this compound?

A3: The compound is generally stable. However, to prevent potential hydrolysis or degradation over time, it should be stored in a well-sealed container, protected from light, in a cool and dry place.[12][13] For long-term storage, keeping it at or below room temperature is advisable.[11]

Q4: Can the oxime hydrolyze back to 2-amino-5-chlorobenzophenone?

A4: Yes, oximes are susceptible to hydrolysis back to their corresponding ketone or aldehyde, particularly under acidic conditions. During work-up, it is important to avoid prolonged exposure to strong acids. If your purification involves an acid-base extraction, this step should be performed efficiently and at low temperatures to minimize the risk of hydrolysis.

Experimental Protocols & Data

Protocol 1: High-Purity Recrystallization from Ethanol

This protocol is designed to purify crude this compound, removing both soluble impurities and color.

  • Preparation: Place 10.0 g of the crude oxime into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add approximately 40-50 mL of ethanol. Heat the mixture to reflux with stirring. Continue to add ethanol in small portions (1-2 mL at a time) until the solid has completely dissolved. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add 0.2 g of activated carbon. Place the flask back on the heat source and maintain a gentle reflux for 10 minutes.

  • Hot Filtration: Pre-heat a glass funnel and a new flask. Place a piece of fluted filter paper in the funnel and perform a rapid hot filtration of the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation & Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol (5-10 mL) to remove any residual mother liquor. Dry the purified crystals under vacuum to a constant weight.

Data Summary: Recrystallization Solvents
SolventSuitabilityComments
Ethanol ExcellentGood solubility at reflux, low solubility when cold. Widely cited.[3][5]
Methanol GoodHigher solubility than ethanol may lead to slightly lower recovery. Crystals of X-ray quality have been obtained from methanol.[1]
Isopropanol FairCan be used, but may require larger volumes.
Water PoorUsed as an anti-solvent for precipitation, but not suitable for recrystallization due to low solubility.[3]
General Purification Workflow

G cluster_reaction Synthesis cluster_workup Post-Processing cluster_purification Purification reaction Crude Reaction Mixture (in Ethanol) distill Distill Ethanol reaction->distill precipitate Precipitate with Water & Cool distill->precipitate filter_crude Filter & Wash Crude Solid precipitate->filter_crude recrystallize Recrystallize from Ethanol (+ Carbon) filter_crude->recrystallize filter_pure Filter Pure Crystals recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry final_product High-Purity Product dry->final_product

Caption: General workflow from crude reaction to pure product.

References

  • Preparation method of this compound. (CN105461575A).
  • Sternbach, L. H., & Reeder, E. (1961). Amino substituted benzophenone oximes and derivatives thereof. (US3136815A).
  • Process for the preparation of 2-aminobenzophenone-alpha-oximes. (US3465038A).
  • Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Lorazepam. Wikipedia. [Link]

  • Preparation process of 2-amino-5-chlorobenzophenone. (CN113956168A).
  • Han, K., & Lee, M. H. (1996). 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. Journal of Pharmaceutical Sciences, 85(7), 745-8. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • Butcher, R. J., et al. (2015). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of this compound at 90 K. Acta Crystallographica Section E, 71(Pt 5), o362–o367. [Link]

  • Benzophenone, 2-amino-5-chloro-. NIST WebBook. [Link]

  • Mini, S., & Sadasivan, V. (2015). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • This compound, (Z)-. precisionFDA. [Link]

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Minimizing impurities in "2-Amino-5-chlorobenzophenone oxime" production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-chlorobenzophenone Oxime

Last Updated: January 14, 2026

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals dedicated to producing high-purity intermediates for pharmaceutical manufacturing. As a critical starting material for benzodiazepine synthesis, the purity of this oxime is paramount.[1][2] This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you minimize impurity formation and optimize your synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the oximation of 2-Amino-5-chlorobenzophenone?

A: The most critical factor is controlling the reaction pH and temperature. The oximation reaction is typically performed by reacting 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base (like NaOH) to liberate the free hydroxylamine.[3] Maintaining a slightly alkaline pH (around 8-9) is crucial.[3] If the pH is too low (acidic), the hydroxylamine will exist as its hydrochloride salt, reducing its nucleophilicity and slowing the reaction. If the pH is too high, it can promote side reactions or degradation of the starting material.

Q2: Why is ethanol a commonly used solvent for this reaction?

A: Ethanol is an ideal solvent because it effectively dissolves both the organic starting material (2-amino-5-chlorobenzophenone) and the inorganic reagents (hydroxylamine hydrochloride and sodium hydroxide) to create a homogenous reaction mixture.[3] Its boiling point allows for refluxing at a controlled temperature (around 70-80°C), which facilitates the reaction without causing thermal degradation.[3] Furthermore, the product has moderate solubility in hot ethanol and lower solubility in cold ethanol, which is advantageous for purification by recrystallization.

Q3: My final product is a mix of isomers. Is this normal?

A: Yes, the formation of syn and anti isomers of the oxime is expected.[4][5] The final product is often a mixture of these geometric isomers.[6] For many subsequent reactions, such as the synthesis of benzodiazepines, the specific isomeric ratio may not be critical, or one isomer may be preferentially formed and isolated during purification.[4] However, if a specific isomer is required, further purification or specific isomerization protocols may be necessary.[4]

Q4: Can the oxime revert to the starting ketone?

A: Yes, oximes can undergo hydrolysis back to the corresponding ketone (in this case, 2-amino-5-chlorobenzophenone), especially in the presence of acid and moisture.[7] It is essential to use anhydrous solvents and ensure the workup and storage conditions are not strongly acidic to prevent this reversion.[7]

Troubleshooting Guide: Impurity Minimization

This section addresses specific problems encountered during the synthesis, focusing on the root cause and providing actionable solutions.

Issue 1: Low Purity Detected by HPLC/TLC - Significant Unreacted Starting Material
  • Question: My post-reaction analysis shows a large peak corresponding to 2-amino-5-chlorobenzophenone. What went wrong?

  • Answer & Solution: This indicates an incomplete reaction. Several factors could be at play:

    • Insufficient Reagents: The molar ratio of hydroxylamine hydrochloride to the starting ketone is critical. A common protocol uses a molar ratio of aminoketone to hydroxylamine hydrochloride of approximately 1.0:1.5.[3] Ensure your stoichiometry is correct and that the reagents are of high purity.

    • Incorrect pH: As mentioned in the FAQ, if the base is insufficient to neutralize the hydroxylamine hydrochloride and maintain a slightly alkaline environment, the reaction will be sluggish. Re-verify the amount of base used; a common molar ratio of aminoketone to sodium hydroxide is around 1.0:2.8.[3]

    • Inadequate Reaction Time/Temperature: Most protocols call for refluxing the reaction mixture for several hours (e.g., 3 to 10 hours).[3][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.[7] Ensure the reflux temperature is maintained consistently.[3]

Issue 2: Presence of an Unexpected, Highly Polar Impurity
  • Question: I'm observing an unknown impurity that has a different retention time than my starting material or product. What could it be?

  • Answer & Solution: While less common in this specific synthesis, a potential side reaction for oximes, particularly under acidic conditions or thermal stress, is the Beckmann rearrangement, which would form an amide (in this case, a substituted benzanilide).[7][8]

    • Causality: If the reaction mixture becomes acidic, or if localized overheating occurs, this rearrangement can be triggered.

    • Mitigation:

      • Strict pH Control: Ensure the pH does not drop below neutral during the reaction.

      • Temperature Management: Avoid excessive heating. Maintain a gentle reflux and ensure uniform heating of the reaction vessel.[8]

      • Purification: This type of impurity can often be removed via column chromatography or careful recrystallization, as its polarity will differ significantly from the desired oxime.

Issue 3: Product Has a Persistent Yellow/Brown Color After Initial Isolation
  • Question: My crude product is highly colored, and this color persists even after washing. How can I remove these impurities?

  • Answer & Solution: Coloration is often due to minor, highly conjugated byproducts or degradation products.

    • Causality: These can form from side reactions or the degradation of the amino-functionalized aromatic ring under prolonged heating.

    • Mitigation - Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.[3][9][10]

      • During the purification step (e.g., before recrystallization), dissolve the crude product in a suitable hot solvent like ethanol.

      • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

      • Reflux the mixture for a short period (15-30 minutes).[3][10]

      • Perform a hot filtration through a pad of celite or fluted filter paper to remove the carbon.[9] The colored impurities will be adsorbed onto the carbon.

      • Allow the clear filtrate to cool and crystallize.

Data Summary & Analytical Checkpoints

Effective process control relies on robust analytical monitoring. Use the following checkpoints to validate product purity.

Parameter Common Impurity Analytical Method Acceptance Criteria
Starting Material 2-Amino-5-chlorobenzophenoneHPLC, TLC[7]< 0.5% in final product
Side-Reaction Beckmann Rearrangement ProductHPLC, GC-MS[7][9]Not Detected
Hydrolysis Reversion to KetoneHPLC, TLC[7]< 0.2% in final product
Isomers Syn/Anti Oxime IsomersHPLC, Melting Point[5]Ratio may vary, total purity > 99%

Analytical Methods:

  • HPLC: High-Performance Liquid Chromatography is the standard for quantifying purity and detecting impurities.[9]

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile impurities and confirming the molecular weight of byproducts.[7][11]

Visualized Workflow for Synthesis & Purification

The following diagram outlines the critical steps from reaction setup to the final, purified product, including essential quality control (QC) checks.

SynthesisWorkflow cluster_reaction Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Charge Reactor: - 2-Amino-5-chlorobenzophenone - Hydroxylamine HCl - NaOH - Ethanol B Reflux Reaction (e.g., 3-10 hours at ~70-80°C) A->B QC1 QC Check 1: In-Process Control (IPC) via TLC/HPLC B->QC1 C Distill Ethanol & Add Water QC1->C Reaction Complete D Cool & Precipitate Crude Product C->D E Filter & Wash Crude Solid D->E F Dissolve Crude Product in Hot Ethanol G Treat with Activated Carbon (Optional for Color Removal) F->G H Hot Filtration G->H I Cool to Crystallize Pure Oxime H->I J Filter, Wash & Dry Final Product I->J QC2 QC Check 2: Final Purity Analysis (HPLC > 99%) J->QC2

Caption: Workflow for the synthesis and purification of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies and should be performed by qualified personnel.[3]

  • Reactor Setup: In a 5L reaction flask equipped with a mechanical stirrer and reflux condenser, add 3.5L of ethanol.

  • Reagent Charging: Begin stirring and add 500g of 2-amino-5-chlorobenzophenone, 190g of hydroxylamine hydrochloride, and 210g of sodium hydroxide (NaOH).[3]

  • Reaction: Seal the flask and heat the mixture to reflux (approximately 70-80°C). Maintain a steady reflux for 3-5 hours.

  • Monitoring: Monitor the reaction's completion by taking small aliquots and analyzing them via TLC or HPLC to confirm the disappearance of the starting ketone.[7]

  • Workup - Precipitation: Once the reaction is complete, add 1kg of water to the reaction flask. Continue heating to distill off a portion of the ethanol.[3]

  • Isolation: Cool the resulting slurry to room temperature, then further cool in an ice bath to maximize precipitation.

  • Filtration: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude oxime product into a suitably sized flask. Add a minimal amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, add 1-2% (w/w) of activated carbon.[10] Heat the mixture to reflux for 15-30 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel containing fluted filter paper or a celite pad to remove the activated carbon or any insoluble impurities.[9]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 1-2 hours.

  • Final Filtration & Drying: Collect the purified crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum at 50-60°C.

References

  • Preparation method of this compound. Eureka | Patsnap. [Link]

  • Amino substituted benzophenone oximes and derivatives thereof.
  • Process for the preparation of 2-aminobenzophenone-alpha-oximes.
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

  • This compound. ChemBK. [Link]

  • Part 1: Preparation of Benzophenone Oxime Part 2: Beckmann Rearrangement of Benzophenone Oxime. Thinkswap. [Link]

  • benzophenone oxime. Organic Syntheses Procedure. [Link]

  • This compound | C13H11ClN2O. PubChem. [Link]

  • Oximation reaction of benzophenone 4 with hydroxylamine 5 to form... ResearchGate. [Link]

  • 2-Amino-5-chlorobenzophenone | C13H10ClNO. PubChem. [Link]

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Technical Support Center: Synthesis of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-chlorobenzophenone Oxime. This essential intermediate is pivotal in the development of several benzodiazepine-class pharmaceuticals.[1] The success of this synthesis, particularly the oximation step, is critically dependent on the careful selection of the reaction solvent.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this synthesis and optimize your results.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, with a focus on how the solvent choice can be both the cause and the solution.

Q1: My reaction yield is consistently low. Could the solvent be the problem?

Answer: Absolutely. Low yield is one of the most common issues in oxime synthesis and is frequently tied to the solvent system. Here’s a breakdown of potential causes and how to troubleshoot them.

  • Poor Solubility of Reactants: For the reaction to proceed efficiently, the 2-amino-5-chlorobenzophenone, hydroxylamine hydrochloride, and the base must be adequately solubilized. Ethanol is commonly used because it effectively dissolves the organic ketone while also being polar enough to dissolve the inorganic hydroxylamine salt and base (e.g., NaOH).[2] If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, slowing the rate and leading to incomplete conversion.

    • Troubleshooting Step: Ensure your starting material is fully dissolved in the ethanol before proceeding with the reaction. If solubility is still an issue, a slight increase in the solvent volume can help. A patent for this synthesis suggests a weight-to-volume ratio of aminoketone to ethanol between 1.0:5.0 and 1.0:8.0.[2]

  • Suboptimal Reaction pH: The formation of oximes is highly pH-dependent.[3] The solvent plays a role in mediating the activity of the required base. When using hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine nucleophile.

    • Troubleshooting Step: In an ethanolic system, a base like sodium hydroxide is effective.[2] Ensure you are using the correct stoichiometric amount of base to neutralize the HCl liberated from the hydroxylamine salt. The reaction should be monitored to ensure it doesn't become too acidic, which would protonate the free hydroxylamine, or too basic, which can promote side reactions.

  • Inappropriate Reaction Temperature: The reaction is typically run at reflux temperature to ensure a sufficient reaction rate.[2] The solvent's boiling point dictates this temperature.

    • Troubleshooting Step: Ethanol (boiling point ~78°C) provides a suitable temperature for this reaction. If you've substituted it with a lower-boiling solvent like methanol, you may need to extend the reaction time. Conversely, a much higher boiling solvent could promote side product formation.[4]

Q2: I'm observing significant side product formation. How can the solvent help?

Answer: Side product formation is often related to reaction conditions where the solvent plays a key mediating role.

  • Potential for Over-Reduction: While not a direct solvent effect, if any reductive impurities are present or if subsequent steps involve reduction, the choice of solvent during workup and purification is critical. For instance, recrystallization from 85-95% ethanol is a common method to purify the parent ketone, 2-amino-5-chlorobenzophenone, effectively removing impurities.[5]

  • Isomer Control: The product, this compound, can exist as two geometric isomers (α- and β-oximes).[6] While ethanol typically yields a mixture, specific solvent choices can be used to interconvert them. Heating the β-oxime in a high-boiling aromatic solvent like chlorobenzene or xylene can convert it to the desired α-oxime.[6] If your downstream application is sensitive to a specific isomer, this solvent-driven technique is crucial.

Q3: The oximation reaction is stalling and not going to completion. What solvent-related factors should I investigate?

Answer: A stalled reaction points to an issue with kinetics or equilibrium, where the solvent is a key player.

  • Presence of Water: While ethanol is a protic solvent, using anhydrous or high-purity ethanol is recommended. Excessive water can potentially hydrolyze intermediates or alter the solubility of reactants, hindering the reaction.[4]

  • Solvent Polarity and Mechanism: The oximation reaction begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone. Protic solvents like ethanol can facilitate this by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack. If you are using an aprotic solvent (e.g., dioxane, toluene), the mechanism is less facilitated, and the reaction may require higher temperatures or a different type of catalyst/base to proceed efficiently.[7][8]

Part 2: Frequently Asked Questions (FAQs)

Why is ethanol the most commonly cited solvent for this synthesis?

Ethanol offers an optimal balance of properties for the oximation of 2-amino-5-chlorobenzophenone:

  • Excellent Solvency: It effectively dissolves the non-polar organic ketone and the polar inorganic reactants (hydroxylamine hydrochloride, NaOH).[2]

  • Protic Nature: As a protic solvent, it can hydrogen-bond with and stabilize the transition state. It also protonates the carbonyl oxygen, activating it for nucleophilic attack.

  • Ideal Boiling Point: Its reflux temperature (~78°C) is high enough to ensure a reasonable reaction rate without being so high that it promotes degradation or unwanted side reactions.[2]

  • Practicality: It is relatively inexpensive, readily available, and has a lower toxicity profile compared to many other organic solvents.

Can I use methanol or isopropanol instead of ethanol?

Yes, other short-chain alcohols can be used, but adjustments may be necessary:

  • Methanol: Has a lower boiling point (~65°C), so you may need to increase the reflux time to achieve similar conversion rates.

  • Isopropanol: Has a slightly higher boiling point (~82°C), which could potentially speed up the reaction, but should be monitored for any increase in side products.

In general, these alcohols behave similarly to ethanol due to their protic nature and comparable solvency.

What happens if I use an aprotic solvent like DMF, DMSO, or Toluene?

Using an aprotic solvent would significantly change the reaction environment:

  • Polar Aprotic (DMF, DMSO): These solvents are excellent at dissolving salts but do not have a proton to activate the carbonyl group. The reaction would be much more dependent on the strength of the base used to generate free hydroxylamine. While they can work, reaction conditions would need to be re-optimized.[8]

  • Non-Polar (Toluene, Xylene): These solvents are poor choices for the primary reaction because they will not dissolve the hydroxylamine hydrochloride or the base.[6] However, as mentioned, they are useful in post-synthesis processing for isomer conversion at high temperatures.[6]

Part 3: Data Summary & Visualization

Comparative Solvent Properties
SolventTypeBoiling Point (°C)Key Considerations
Ethanol Protic78Recommended Standard: Balances solvency, proton availability, and temperature perfectly.[2]
Methanol Protic65Good alternative, may require longer reaction times due to lower reflux temperature.
Isopropanol Protic82Good alternative, slightly higher temperature may increase rate.
Dioxane Aprotic Ether101Has been used in related syntheses but is a poor choice for dissolving inorganic salts.[7]
Chlorobenzene Aprotic Aromatic132Not suitable for the main reaction; used for high-temperature isomer conversion.[6]
Reaction Workflow & Mechanism

The following diagrams illustrate the experimental workflow and the fundamental chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 2-Amino-5-chlorobenzophenone in Ethanol B Add Hydroxylamine HCl & NaOH A->B Stir C Heat to Reflux (e.g., 3 hours) B->C Heat D Cool to Room Temp. C->D E Precipitate with Water D->E F Filter & Wash Solid E->F G Dry Product F->G

Caption: High-level experimental workflow for the synthesis.

ReactionMechanism ketone 2-Amino-5-chlorobenzophenone (Carbonyl Group) intermediate Hemiaminal Intermediate ketone->intermediate Nucleophilic Attack hydroxylamine Hydroxylamine (NH2OH) oxime Product Oxime + H2O intermediate->oxime Dehydration

Caption: Simplified mechanism of oxime formation.

Part 4: Optimized Experimental Protocol

This protocol is based on methodologies described in the patent literature, using ethanol as the solvent.[2]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Setup: Equip a 5L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging the Flask: To the flask, add 3450 mL of ethanol.

  • Dissolving Reactants: Begin stirring and add 490 g of 2-amino-5-chlorobenzophenone, 185 g of hydroxylamine hydrochloride, and 200 g of NaOH.[2]

  • Reaction: Seal the flask and begin heating the mixture to reflux (~78°C). Maintain a gentle reflux with continuous stirring for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Pour the reaction mixture into a larger beaker containing approximately 4-5 L of an ice-water mixture. The product, this compound, should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the product to air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • CN105461575A. (2016). Preparation method of this compound. Google Patents.
  • US3136815A. (1964). Amino substituted benzophenone oximes and derivatives thereof. Google Patents.
  • US3465038A. (1969). Process for the preparation of 2-aminobenzophenone-alpha-oximes. Google Patents.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Retrieved from [Link]

Sources

Role of activated carbon in "2-Amino-5-chlorobenzophenone oxime" purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions regarding the use of activated carbon for the purification of "2-Amino-5-chlorobenzophenone oxime."

Introduction: The Challenge of Purifying this compound

This compound is a critical intermediate in the synthesis of several pharmaceutical compounds. Achieving high purity is paramount, and a common challenge during its synthesis is the formation of colored impurities. These impurities, often highly conjugated organic molecules, can be difficult to remove through simple crystallization. Activated carbon is a widely employed solution for this purification step due to its high surface area and adsorptive capacity.[1] This guide will provide a comprehensive overview of the role of activated carbon in this specific purification, along with practical troubleshooting advice to overcome common experimental hurdles.

Core Principles of Activated Carbon Purification

Activated carbon's efficacy in purification stems from its porous structure, which provides a vast surface area for the adsorption of impurity molecules.[1] In the context of this compound purification, activated carbon primarily removes colored by-products and other organic impurities generated during the synthesis.[2] The interaction between the activated carbon surface and the impurities is typically driven by van der Waals forces and pi-pi stacking interactions, which are particularly effective for adsorbing flat, aromatic molecules like many colored organic compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the activated carbon treatment of this compound.

Problem 1: Persistent Color in the Product After Activated Carbon Treatment

Possible Causes:

  • Insufficient Activated Carbon Dosage: The amount of activated carbon may be inadequate to adsorb all the colored impurities.

  • Incorrect Type of Activated Carbon: The pore size distribution of the activated carbon may not be optimal for the specific impurity molecules.

  • Suboptimal Treatment Time or Temperature: The contact time may be too short, or the temperature may not be conducive to efficient adsorption.

  • Saturation of Activated Carbon: The activated carbon may have reached its maximum adsorption capacity.

Solutions:

  • Optimize Activated Carbon Dosage:

    • Start with a low dosage (e.g., 1-2% w/w relative to the crude product) and incrementally increase it.

    • Monitor the color of the solution after each addition. Be aware that excessive amounts of activated carbon can lead to significant product loss.[3]

  • Select the Appropriate Activated Carbon:

    • For pharmaceutical applications, high-purity, low-ash activated carbon is recommended to prevent leaching of inorganic impurities.[4]

    • Powdered activated carbon (PAC) is often preferred for batch processes due to its large surface area and rapid adsorption kinetics.[5]

  • Adjust Treatment Conditions:

    • Increase the contact time, allowing for sufficient diffusion of impurities into the pores of the activated carbon.

    • Gently heat the solution during treatment, as this can enhance the solubility of the product and impurities, potentially improving adsorption. However, avoid boiling, which can lead to solvent loss and potential degradation.

  • Consider a Second Treatment:

    • If a single treatment is insufficient, a second treatment with fresh activated carbon may be necessary.

Problem 2: Significant Product Loss After Purification

Possible Causes:

  • Excessive Activated Carbon Dosage: Using too much activated carbon is a common cause of product loss, as it can adsorb the desired product along with the impurities.[3]

  • Prolonged Contact Time: While sufficient contact time is necessary, excessively long exposure can lead to increased adsorption of the product.

  • Inappropriate Solvent: The solvent used can influence the adsorption of both the product and impurities.

Solutions:

  • Minimize Activated Carbon Usage:

    • Use the minimum amount of activated carbon required to achieve the desired level of decolorization.

    • Perform small-scale trials to determine the optimal dosage before proceeding with the bulk of the material.

  • Optimize Contact Time:

    • Monitor the decolorization process and stop the treatment once the desired color reduction is achieved.

  • Solvent Selection:

    • The ideal solvent should fully dissolve the crude product at an elevated temperature and have lower solubility at room temperature to facilitate crystallization. The solvent's polarity can also affect the activated carbon's selectivity.

Problem 3: Presence of Fine Carbon Particles in the Final Product

Possible Causes:

  • Inadequate Filtration: The filtration method may not be effective at removing all the fine activated carbon particles.

  • Low-Quality Activated Carbon: Some grades of activated carbon may contain a higher percentage of fine particles that are difficult to filter.

Solutions:

  • Effective Filtration:

    • Use a fine-porosity filter paper or a celite bed to ensure complete removal of the activated carbon particles.

    • Hot filtration is often necessary to prevent premature crystallization of the product on the filter paper.

  • Use High-Quality Activated Carbon:

    • Select a pharmaceutical-grade activated carbon with a consistent particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What are the likely colored impurities in the synthesis of this compound?

A1: Colored impurities are often formed from side reactions or degradation of starting materials and products. In the synthesis of aromatic amines and oximes, these can include various oxidation products and polymeric materials with extended conjugation, which absorb visible light.

Q2: How do I choose the right type of activated carbon?

A2: For pharmaceutical purification, it is crucial to use a high-purity grade of activated carbon with low levels of extractable impurities and heavy metals.[4] Powdered activated carbon (PAC) is generally recommended for batch decolorization processes due to its high surface area and fast kinetics.[5]

Q3: Can I reuse activated carbon?

A3: While thermal regeneration of activated carbon is possible in industrial settings, it is generally not practical or cost-effective in a laboratory setting.[6] For laboratory-scale purifications, it is recommended to use fresh activated carbon for each batch to ensure consistent performance and avoid cross-contamination.

Q4: What is the best way to add activated carbon to the solution?

A4: It is best to add the activated carbon to the solution of the crude product after it has been fully dissolved in the appropriate solvent. Add the activated carbon in portions and stir the mixture to ensure good dispersion.

Q5: How should I dispose of used activated carbon?

A5: Used activated carbon should be disposed of as chemical waste in accordance with your institution's safety guidelines. It should be considered contaminated with the impurities it has adsorbed.

Experimental Protocols

Protocol 1: Small-Scale Optimization of Activated Carbon Dosage
  • Dissolve a small, known amount of crude this compound in a suitable solvent in a series of small flasks.

  • To each flask, add a different, pre-weighed amount of activated carbon (e.g., 0.5%, 1%, 2%, 5% w/w).

  • Heat the mixtures with stirring for a set amount of time (e.g., 15-30 minutes).

  • Filter the samples while hot and observe the color of the filtrate.

  • Allow the filtrates to cool and assess the purity and yield of the crystallized product.

  • Based on these results, select the optimal activated carbon dosage that provides the best balance of impurity removal and product recovery.

Protocol 2: General Procedure for Activated Carbon Purification
  • Dissolve the crude this compound in a suitable solvent by heating.

  • Add the optimized amount of powdered activated carbon to the hot solution.

  • Stir the mixture at a slightly elevated temperature for the optimized contact time.

  • Perform a hot filtration through a pre-heated funnel with a suitable filter medium (e.g., celite or fine filter paper) to remove the activated carbon.

  • Allow the hot filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum.

Data Presentation

ParameterRecommendationRationale
Activated Carbon Type High-purity, low-ash Powdered Activated Carbon (PAC)Minimizes contamination and provides a large surface area for efficient adsorption.[4][5]
Dosage 1-5% (w/w) of crude productBalances effective decolorization with minimal product loss.[3]
Contact Time 15-60 minutesAllows for sufficient adsorption without excessive product loss.
Temperature Slightly below the boiling point of the solventEnhances solubility and can improve adsorption kinetics.
Filtration Hot filtration with a fine filter medium (e.g., celite)Ensures complete removal of carbon fines and prevents premature crystallization.

Visualization

Workflow for Activated Carbon Purification

purification_workflow A Crude Product Dissolution B Activated Carbon Addition A->B Optimized Dosage C Adsorption (Heating & Stirring) B->C Optimized Time & Temp D Hot Filtration C->D E Crystallization (Cooling) D->E Clear Filtrate H Spent Carbon & Impurities D->H on filter F Product Isolation & Drying E->F G Purified Product F->G

Caption: A typical workflow for the purification of an organic compound using activated carbon.

Mechanism of Impurity Adsorption

Caption: Selective adsorption of impurities onto the activated carbon surface.

References

Sources

Preventing degradation of "2-Amino-5-chlorobenzophenone oxime"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-5-chlorobenzophenone oxime (ACBO), a critical intermediate in the synthesis of widely used benzodiazepines such as chlordiazepoxide and diazepam.[1][2] The chemical integrity of ACBO is paramount for achieving high yields, purity, and reproducibility in these synthetic routes. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent degradation and troubleshoot common issues encountered during the handling, storage, and use of this compound. By understanding the underlying chemical principles, you can ensure the stability of your starting material and the success of your experimental outcomes.

Frequently Asked Questions (FAQs): Storage & Handling

Question: What are the optimal storage conditions for this compound (ACBO)?

Answer: The stability of ACBO, a yellow crystalline solid, is highly dependent on its storage environment.[1][2] While some suppliers indicate room temperature storage is acceptable for short periods, long-term stability is best achieved under controlled conditions to prevent degradation.[1]

  • Temperature: For long-term storage, it is recommended to keep ACBO in a cool, dry place. A temperature of <15°C is advisable.[3]

  • Atmosphere: ACBO should be stored under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation. The container should be kept tightly sealed to prevent exposure to moisture and air.[4]

  • Light: Protect the compound from light by using an amber vial or by storing it in a dark cabinet. Photodegradation can occur, leading to the formation of impurities.

  • Purity: It is important to note that ACBO is often supplied as a mixture of syn and anti isomers.[5] While this does not typically affect its primary use, the ratio can change over time with improper storage, potentially impacting reaction kinetics.

ParameterRecommended ConditionRationale
Temperature Cool & Dry (<15°C Recommended)Slows down potential hydrolytic and oxidative degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amino and oxime functional groups.
Light Protect from Light (Amber Vial)Minimizes risk of photodegradation.
Container Tightly SealedPrevents ingress of atmospheric moisture and oxygen.
Question: How does atmospheric exposure (moisture and oxygen) affect ACBO?

Answer: Exposure to atmospheric moisture and oxygen is detrimental to the stability of ACBO.

  • Moisture (Hydrolysis): The oxime functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can revert the molecule back to 2-amino-5-chlorobenzophenone. This is a primary degradation pathway that reduces the effective concentration of your starting material.

  • Oxygen (Oxidation): The primary amino group (-NH₂) can be susceptible to oxidation, leading to color changes (darkening) and the formation of complex impurities. While stable under normal conditions, prolonged exposure, especially in the presence of light or metal catalysts, can accelerate this process.[6]

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yield is significantly lower than expected when synthesizing benzodiazepines.

Answer: Assuming other reagents and conditions are optimal, low yield is a classic indicator of degraded ACBO.

  • Verify Purity First: Before starting your synthesis, assess the purity of your ACBO stock. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis is recommended. A pure sample should show a single major spot/peak. The presence of multiple spots/peaks indicates degradation.

  • Primary Suspect - Hydrolysis: The most common culprit is the hydrolysis of the oxime back to its ketone precursor, 2-amino-5-chlorobenzophenone. This precursor will not participate in the subsequent cyclization reactions required to form the benzodiazepine ring system, thus directly reducing your yield.[7][8]

  • Check for Incompatibilities: Ensure that solvents or reagents used in your reaction setup are not contributing to degradation. ACBO is incompatible with strong acids and strong oxidizing agents.[6]

Problem: I see unexpected spots on my TLC plate or peaks in my HPLC chromatogram.

Answer: The appearance of new signals strongly suggests the presence of degradation products or impurities.

  • Degradation Product Profile:

    • 2-amino-5-chlorobenzophenone: This hydrolysis product is a very common impurity. It is more polar than the oxime and will typically have a different Rf value on TLC.

    • Cyclization Products: Under certain conditions (e.g., heating in specific solvents), the oxime can undergo intramolecular cyclization to form a benzisoxazole derivative.

    • Oxidation Products: These are often colored, polymeric materials that may appear as baseline noise or poorly defined peaks in HPLC.

To identify these impurities, it is best to use a robust analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weights of the unknown species.[9]

Problem: The color of my ACBO has changed from yellow to a darker brown/orange. Is it still usable?

Answer: A significant color change is a visual red flag for chemical degradation. While a slight variation in the yellow hue can be normal between batches, a progression to brown or orange indicates the formation of chromophoric impurities, likely from oxidation of the amino group.

Recommendation: Do not use the discolored reagent. The presence of these impurities can lead to unpredictable side reactions and significantly complicate the purification of your target molecule. It is more time and cost-effective to procure a fresh, high-purity batch.

Technical Deep Dive: Degradation Pathways & Prevention

The two primary non-synthetic degradation pathways for ACBO are hydrolysis and photodegradation. Understanding these mechanisms is key to prevention.

  • Hydrolysis: The acid- or base-catalyzed hydrolysis of the C=N bond in the oxime group cleaves the molecule, yielding 2-amino-5-chlorobenzophenone and hydroxylamine. This is often initiated by atmospheric moisture or residual acidic/basic contaminants.

  • Photodegradation: UV light can provide the energy to initiate radical reactions or promote isomerization of the oxime, which can lead to further breakdown. 2-amino-5-chlorobenzophenone itself is a known photodegradation product of diazepam, highlighting the susceptibility of this scaffold to light.[10]

cluster_conditions Degradation Triggers ACBO 2-Amino-5-chlorobenzophenone Oxime (ACBO) Hydrolysis_Product 2-Amino-5-chlorobenzophenone (Ketone) ACBO->Hydrolysis_Product H₂O (Acid/Base catalyst) Photo_Product Oxidized/Polymeric Impurities ACBO->Photo_Product Light (UV) O₂ Moisture Moisture Moisture->ACBO Light Light Exposure Light->ACBO Oxygen Oxygen Oxygen->ACBO

Caption: Primary degradation pathways for ACBO.

Experimental Protocols

Protocol 1: Purity Assessment of ACBO via HPLC

This protocol provides a general method for assessing the purity of an ACBO sample.

  • Standard Preparation: Accurately weigh ~10 mg of ACBO reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of your ACBO at the same concentration (1 mg/mL).

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 237 nm.[11]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The retention time of the main peak in the sample should match the standard. The presence of significant secondary peaks indicates impurities. Calculate purity based on the area percentage of the main peak.

Caption: Workflow for HPLC purity assessment of ACBO.

References

  • Carl ROTH. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.
  • Google Patents. (n.d.). CN105272927A - Novel method for preparing chlordiazepoxide.
  • Tappin, A., et al. (2016). Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters. ResearchGate. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of this compound.
  • Singh, R. K., et al. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.
  • Rius, F. X., et al. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. Retrieved from [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of synthesis methods for "2-Amino-5-chlorobenzophenone oxime"

Causality and Experimental Insights: The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. A base, such as sodium hydroxide (NaOH) or pyridine, is required to neutralize the hydrochloride salt, liberating the free hydroxylamine base which is the active nucleophile. [1][8]The reaction is typically performed in a protic solvent like ethanol under reflux to drive the condensation to completion. [1][3]The reaction time can vary from 3 to 22 hours depending on the specific protocol and scale. [1][3]It is important to note that this reaction can produce a mixture of syn and anti geometric isomers, although for many subsequent applications, this mixture is used directly. [9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone via Isoxazole Reduction (Iron)
  • Materials: 5-chloro-3-phenylanthranil (10.0 g), 95% Ethanol (50 mL), Iron powder (4.8 g), 6 M Sulfuric acid (1 mL), NaOH solution, Activated carbon (0.2 g).

  • Procedure:

    • To a three-necked flask, add 50 mL of ethanol and 4.8 g of iron powder. Heat the mixture to reflux for 30 minutes. [5] 2. Slowly add 1 mL of 6 mol/L sulfuric acid dropwise to the refluxing mixture.

    • Continue to reflux for 1 hour after the addition is complete. [5] 4. After the reaction, cool the mixture slightly and carefully add NaOH solution to adjust the pH to 8.

    • Cool the mixture to 50°C, add 0.2 g of activated carbon, and reflux for an additional 30 minutes. [5] 6. Perform a hot filtration to remove the iron salts and carbon.

    • Allow the filtrate to cool to room temperature, promoting crystallization.

    • Filter the resulting yellow crystals, wash with cold ethanol, and dry to obtain the product.

  • Expected Yield: ~95% [5]

Protocol 2: Synthesis of this compound
  • Materials: 2-Amino-5-chlorobenzophenone (490 g, ~2.1 mol), Hydroxylamine hydrochloride (185 g, ~2.66 mol), Sodium hydroxide (200 g, 5.0 mol), Ethanol (3450 mL), Activated Carbon.

  • Procedure:

    • In a 5 L reaction flask equipped with a stirrer, add 3450 mL of ethanol.

    • While stirring, add 490 g of 2-Amino-5-chlorobenzophenone, 185 g of hydroxylamine hydrochloride, and 200 g of NaOH. [1] 3. Seal the flask and heat the mixture to reflux.

    • Add a small amount of activated carbon and continue to reflux for 3 hours. [1] 5. After the reaction is complete, add 1 kg of water to the flask and distill off the ethanol.

    • Cool the remaining aqueous mixture to 30°C.

    • Adjust the pH to 9 using a saturated sodium carbonate solution to precipitate the crude oxime. [7] 8. Filter the precipitate, wash the filter cake with water, and dry to obtain the product.

Conclusion and Recommendations

For the synthesis of this compound, the evidence strongly supports a two-stage process beginning with the reduction of 5-chloro-3-phenyl benzisoxazole.

  • For Scalability and Purity: The catalytic hydrogenation of the benzisoxazole intermediate (Method B2) is the superior choice. It offers high yields, exceptional purity, and a more favorable environmental profile, making it ideal for industrial and pharmaceutical applications.

  • For Cost-Effectiveness at the Lab Scale: The iron powder reduction of the benzisoxazole (Method B1) is an excellent alternative. It uses inexpensive reagents while still providing very high yields, though it involves a more demanding workup to remove inorganic byproducts.

  • Legacy Method: The Friedel-Crafts acylation (Method A) is generally not recommended. Its harsh conditions, moderate yields, and potential for side reactions make it less efficient and more difficult to control compared to the benzisoxazole reduction routes.

The subsequent oximation step is a robust and reliable transformation. The provided protocol, utilizing NaOH in ethanol, is efficient and widely applicable. Careful control of pH during the workup is key to maximizing the recovery of the final product. By selecting the appropriate combination of these methods, researchers and drug development professionals can reliably produce high-quality this compound for downstream applications.

References

  • Patsnap. Preparation method of this compound - Eureka. [Link]

  • Google Patents. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.
  • Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

  • ChemBK. This compound. [Link]

  • Google Patents.
  • Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • Organic Syntheses. benzophenone oxime. [Link]

  • ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Mini-Review on Synthetic Methodologies and Pharmacological Aspects of 2-Aminobenzophenone and its Derivatives. [Link]

  • Acta Scientific. Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. [Link]

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chlorobenzophenone and its subsequent oxime are critical intermediates in the pharmaceutical industry, most notably serving as foundational precursors for the synthesis of several benzodiazepines, including chlordiazepoxide, lorazepam, and prazepam.[1] The efficiency, safety, and environmental impact of the synthetic routes to 2-Amino-5-chlorobenzophenone oxime are therefore of paramount importance to drug development professionals.

Traditionally, the synthesis relies on well-established but often harsh chemical transformations. The Friedel-Crafts acylation, a classic method for forming the benzophenone core, typically employs stoichiometric amounts of corrosive Lewis acids, leading to significant waste streams.[2] Similarly, the oximation step conventionally uses hydroxylamine hydrochloride under conditions that can be slow and involve toxic solvents.[3]

This guide provides an in-depth technical comparison of alternative reagents and methodologies for the key steps in the synthesis of this compound. We will explore modern catalytic systems for the precursor synthesis and greener, more efficient conditions for the final oximation. The objective is to equip researchers and process chemists with the data and insights needed to select safer, more sustainable, and higher-yielding synthetic strategies.

Part A: Synthesis of the Precursor, 2-Amino-5-chlorobenzophenone

The formation of the 2-amino-5-chlorobenzophenone backbone is the pivotal first stage. We will compare two major strategic approaches: the direct acylation of a substituted aniline and the synthesis of a nitro-intermediate followed by selective reduction.

A1. The Friedel-Crafts Acylation Route: Moving Beyond Traditional Lewis Acids

The direct acylation of p-chloroaniline with benzoyl chloride is a straightforward approach. The traditional catalyst, aluminum chloride (AlCl₃), while effective, suffers from major drawbacks, including the need for more than stoichiometric amounts, strict anhydrous conditions, and the generation of corrosive acidic waste.[2] Recent advances have focused on heterogeneous and reusable catalysts that offer a greener profile.

Catalyst SystemAcylating AgentConditionsYieldAdvantagesDisadvantages
Traditional: AlCl₃ / FeCl₃ Benzoyl chlorideAnhydrous organic solvent, reflux~39%[4]Well-established, readily available reagents.Stoichiometric amounts needed, corrosive, hazardous waste, low yield.[2]
Zeolites (e.g., HBEA) Benzoyl chlorideHigh temperature, solvent or solvent-freeModerate to HighReusable, non-corrosive, shape-selective, environmentally benign.[5]May require higher temperatures and longer reaction times.
Supported Metal Oxides (In₂O₃/MCM-41) Benzoyl chlorideOrganic solvent (e.g., dichloromethane), refluxHighHighly active, reusable, tolerant to moisture.[5]Catalyst preparation can be complex.
Metal Triflates (e.g., Yb(OTf)₃) Benzoyl chloride / Acetic AnhydrideCatalytic amounts (0.2 eq.), solventExcellent (~93%)[2]Highly efficient, catalytic, recoverable and reusable.[2]Higher cost compared to traditional Lewis acids.

This protocol outlines a representative procedure using a lanthanide triflate catalyst, known for its high activity and reusability.[2]

  • Catalyst Activation: Dry Ytterbium(III) triflate (Yb(OTf)₃) under vacuum at 150°C for 4 hours before use.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-chloroaniline (10 mmol) and the activated Yb(OTf)₃ (2 mmol, 0.2 eq.).

  • Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane, 20 mL). Begin stirring and add benzoyl chloride (11 mmol, 1.1 eq.) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 83°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 2-amino-5-chlorobenzophenone.

start Need to Synthesize 2-Amino-5-chlorobenzophenone via Friedel-Crafts green Greener Alternative Required? start->green traditional Traditional Method (AlCl₃) green->traditional No zeolite Zeolite (HBEA) - Reusable - High Temp green->zeolite Yes (Focus on Reusability) triflate Metal Triflate (Yb(OTf)₃) - High Yield - Catalytic green->triflate Yes (Focus on Yield/Activity) oxide Supported Oxide (In₂O₃) - Moisture Tolerant - Reusable green->oxide Yes (Focus on Robustness)

Caption: Decision workflow for Friedel-Crafts catalyst selection.

A2. The Nitro-Reduction Route: The Challenge of Chemoselectivity

An alternative strategy involves the synthesis of 5-chloro-2-nitrobenzophenone, followed by the reduction of the nitro group to an amine. The primary challenge is achieving this reduction chemoselectively without affecting the benzophenone's carbonyl group.

| Reagent System | Conditions | Selectivity | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Traditional: Fe / HCl or SnCl₂ | Acidic aqueous solution | Moderate to Good | Inexpensive, widely used.[6] | Requires strong acid, stoichiometric metal, difficult work-up. | | Catalytic Hydrogenation (Pd/C, H₂) | H₂ gas (balloon or higher pressure), various solvents | Good to Excellent | Clean, high-yielding, catalytic.[6] | May reduce other functional groups, requires specialized equipment (hydrogenator). | | (Ph₃P)₃RuCl₂ / Zn / H₂O | Catalytic Ru, stoichiometric Zinc, water | Excellent | Highly chemoselective for nitro group over ketones and alkynes.[7] | Requires a transition metal catalyst. | | Fe / CaCl₂ / Transfer Hydrogenation | Ethanol/water, reflux | Excellent | Inexpensive, uses a safe hydrogen source (e.g., hydrazine hydrate), tolerates many functional groups.[7] | Hydrazine is toxic. | | NaI / PPh₃ / Visible Light | Photosensitizer-free, mild conditions | Excellent | Metal-free, highly selective, tolerates halogens, aldehydes, ketones.[7] | Requires a light source, may not be suitable for large scale. |

This protocol describes the selective reduction of a nitro group in the presence of a ketone using a ruthenium catalyst.

  • Reaction Setup: In a round-bottom flask, combine 5-chloro-2-nitrobenzophenone (5 mmol), tris(triphenylphosphine)ruthenium(II) chloride ((Ph₃P)₃RuCl₂) (0.1 mmol, 2 mol%), and zinc dust (15 mmol, 3 eq.).

  • Solvent Addition: Add a solvent mixture, such as THF/water (4:1, 25 mL).

  • Reaction: Stir the mixture vigorously at 60-80°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the zinc and catalyst residues. Wash the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-amino-5-chlorobenzophenone.

Part B: Oximation of 2-Amino-5-chlorobenzophenone

The final step is the conversion of the ketone functional group of the precursor into an oxime. The classic method involves heating with hydroxylamine hydrochloride and a base like sodium hydroxide or pyridine in an alcohol solvent.[8][9] Greener alternatives focus on eliminating organic solvents and reducing reaction times.

MethodReagent/CatalystConditionsReaction TimeYieldGreen Chemistry Merits
Traditional NH₂OH·HCl, NaOHEthanol, reflux[8]3 - 22 hours[8][10]GoodHigh energy consumption, use of volatile organic solvents (VOCs).
Solvent-Free Grinding NH₂OH·HCl, Bi₂O₃Mortar and pestle, room temp.5 - 15 minutesExcellent (90-98%)[3]Eliminates solvent, very fast, low energy, simple procedure.
Microwave-Assisted NH₂OH·HCl, BaseWater or water-ethanol2 - 10 minutesExcellentDrastically reduced reaction time, often uses greener solvents.[9]
Aqueous Phase NH₂OH·HCl, Hyamine®Water, room temp.1 - 2 hoursHigh to ExcellentAvoids organic solvents, mild conditions, simple work-up.[11]

This protocol details an exceptionally rapid and environmentally friendly method for oxime synthesis using bismuth(III) oxide as a catalyst under solvent-free conditions.[3]

  • Reagent Preparation: In a clean, dry mortar, place 2-amino-5-chlorobenzophenone (2 mmol), hydroxylamine hydrochloride (2.4 mmol, 1.2 eq.), and bismuth(III) oxide (Bi₂O₃) (1.2 mmol, 0.6 eq.).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency.

  • Monitoring: The reaction is typically complete within 5-15 minutes. Monitor by taking a small sample, dissolving it in ethyl acetate, and running a TLC plate.

  • Isolation: Once the reaction is complete, add ethyl acetate (2 x 15 mL) to the mortar and triturate the solid.

  • Filtration: Filter the mixture to separate the solid Bi₂O₃ catalyst (which can be washed, dried, and reused).

  • Purification: To the filtrate, add water until the product precipitates. Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to furnish the pure this compound.

cluster_0 Traditional Method cluster_1 Greener Alternatives trad_reflux Reflux in Ethanol (3-22 hours) microwave Microwave Irradiation (2-10 mins) trad_reflux->microwave Reduce Time & Energy grinding Solvent-Free Grinding (5-15 mins) trad_reflux->grinding Eliminate Solvent & Reduce Time aqueous Aqueous Phase (1-2 hours) trad_reflux->aqueous Eliminate Organic Solvent

Caption: Transitioning from traditional to greener oximation methods.

Conclusion

The synthesis of this compound can be significantly improved by adopting modern reagents and methodologies. For the formation of the benzophenone precursor, catalytic systems using lanthanide triflates offer a high-yielding alternative to traditional Friedel-Crafts conditions. For syntheses proceeding via a nitro-intermediate, chemoselective reducing agents like (Ph₃P)₃RuCl₂/Zn provide excellent specificity.

In the subsequent oximation step, solvent-free grinding with a reusable catalyst like Bi₂O₃ represents a paradigm shift in efficiency and sustainability, reducing reaction times from hours to minutes and completely eliminating the need for volatile organic solvents. By carefully selecting from these advanced alternatives, researchers and drug development professionals can design synthetic routes that are not only higher in performance but also superior in safety and environmental responsibility.

References

  • Vertex AI Search. (2024). 2-Amino-5-chlorobenzophenone - Wikipedia.
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A Comparative Guide to Benzodiazepine Precursors: 2-Amino-5-chlorobenzophenone Oxime vs. Alternative Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and reliable production of benzodiazepines, a cornerstone class of psychoactive drugs, hinges on the strategic selection of starting materials. This guide provides an in-depth, comparative analysis of 2-amino-5-chlorobenzophenone oxime and other key precursors in benzodiazepine synthesis. We will dissect the synthetic routes, evaluate experimental efficiencies, and offer field-proven insights to guide researchers, chemists, and drug development professionals in making informed decisions for their specific applications.

The Central Role of Precursors in Benzodiazepine Synthesis

The core structure of a benzodiazepine consists of a benzene ring fused to a diazepine ring. The journey from simple chemical building blocks to this complex heterocyclic system is a multi-step process where the choice of the initial precursor profoundly influences the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). An ideal precursor should be readily accessible, exhibit high reactivity towards the desired transformations, and allow for the introduction of various substituents to modulate the pharmacological properties of the target benzodiazepine.

This guide will focus on a comparative analysis of the following key precursors:

  • 2-Amino-5-chlorobenzophenone and its Oxime: A classic and widely utilized precursor for many commercially successful benzodiazepines.

  • Isatoic Anhydride: An alternative precursor that offers a different synthetic approach to the benzodiazepine core.

  • 2-Aminobenzophenones (General Class): A broader look at how variations in this class of compounds can lead to a diverse range of benzodiazepines.

Comparative Analysis of Benzodiazepine Precursors

Chemical Properties and Synthetic Versatility

The choice of precursor often dictates the range of benzodiazepines that can be synthesized. Below is a comparative table summarizing the key properties and synthetic versatility of our selected precursors.

PrecursorChemical StructureKey FeaturesCommon Benzodiazepine Products
2-Amino-5-chlorobenzophenone A substituted aminobenzophenone.Highly versatile, with the amino group serving as a key handle for cyclization reactions.Diazepam, Chlordiazepoxide, Oxazepam
This compound The oxime derivative of 2-amino-5-chlorobenzophenone.An intermediate in certain synthetic routes, particularly for chlordiazepoxide.Chlordiazepoxide
Isatoic Anhydride A cyclic anhydride of anthranilic acid.Reacts with amino acids or their derivatives to form the benzodiazepine ring system.A variety of benzodiazepines, depending on the amino acid used.
2-Amino-5-nitrobenzophenone A nitro-substituted aminobenzophenone.The nitro group can be reduced to an amino group, allowing for further functionalization.Nitrazepam, Flunitrazepam
Synthetic Pathways and Mechanistic Insights

The following sections detail the synthetic pathways starting from our selected precursors, with a focus on the underlying chemical principles and experimental considerations.

The synthesis of many widely recognized benzodiazepines, such as diazepam and chlordiazepoxide, traditionally commences with 2-amino-5-chlorobenzophenone. This precursor undergoes a series of reactions to construct the diazepine ring.

Synthesis of Chlordiazepoxide via the Oxime Intermediate:

The synthesis of chlordiazepoxide provides a prime example of the utility of the oxime intermediate.

Benzodiazepine_Synthesis_1 A 2-Amino-5-chlorobenzophenone B This compound A->B Hydroxylamine HCl, Pyridine, Alcohol, Reflux C 6-Chloro-2-chloromethyl-4- phenylquinazoline-3-oxide B->C Chloroacetyl Chloride, Glacial Acetic Acid D Chlordiazepoxide C->D Methylamine caption Figure 1: Synthesis of Chlordiazepoxide via the Oxime Intermediate.

Figure 1: Synthesis of Chlordiazepoxide via the Oxime Intermediate.

The initial step involves the oximation of the ketone in 2-amino-5-chlorobenzophenone to form the corresponding oxime. This is a crucial step that sets the stage for the subsequent cyclization. The oxime is then acylated with chloroacetyl chloride, followed by an intramolecular cyclization to form a quinazoline-3-oxide intermediate. Finally, amination with methylamine yields chlordiazepoxide. This pathway is a well-established and reliable method for the synthesis of chlordiazepoxide and related benzodiazepines.

Synthesis of Diazepam:

The synthesis of diazepam, another prominent benzodiazepine, also frequently starts from 2-amino-5-chlorobenzophenone.

Benzodiazepine_Synthesis_2 A 2-Amino-5-chlorobenzophenone B 2-(Chloroacetamido)-5- chlorobenzophenone A->B Chloroacetyl Chloride C 7-Chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one B->C Ammonia D Diazepam C->D Methyl Iodide, Base caption Figure 2: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone.

Figure 2: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone.

In this pathway, 2-amino-5-chlorobenzophenone is first acylated with chloroacetyl chloride to form 2-(chloroacetamido)-5-chlorobenzophenone. This intermediate then undergoes cyclization with ammonia to form the seven-membered diazepine ring. The final step is the N-methylation of the amide nitrogen to yield diazepam. This route is efficient and widely used in the industrial production of diazepam.

Isatoic anhydride offers an alternative and versatile approach to the benzodiazepine core. This precursor can be reacted with a variety of amino acids or their derivatives to introduce diversity at the 3-position of the benzodiazepine ring.

Benzodiazepine_Synthesis_3 A Isatoic Anhydride C 2-((Carboxymethyl)amino)benzamide A->C Reaction B Amino Acid B->C Reaction D 1,4-Benzodiazepine-2,5-dione C->D Cyclization caption Figure 3: Synthesis of a 1,4-Benzodiazepine-2,5-dione from Isatoic Anhydride.

Figure 3: Synthesis of a 1,4-Benzodiazepine-2,5-dione from Isatoic Anhydride.

The reaction of isatoic anhydride with an amino acid, such as glycine, leads to the formation of an intermediate which, upon heating, cyclizes to form a 1,4-benzodiazepine-2,5-dione. This dione can then be further modified to produce a variety of benzodiazepine derivatives. This method is particularly advantageous for creating a library of compounds with different substituents at the 3-position, which can be useful for structure-activity relationship (SAR) studies.

Field-Proven Insights and Experimental Considerations

The choice between these precursors is not merely a matter of chemical feasibility but is also influenced by practical considerations.

  • Cost and Availability: 2-Amino-5-chlorobenzophenone and isatoic anhydride are commercially available from numerous suppliers, making them readily accessible for research and development. The cost of these precursors can vary depending on the scale of the synthesis and the purity required.

  • Reaction Conditions and Scalability: The classical route using 2-amino-5-chlorobenzophenone often involves well-established and scalable reactions. The isatoic anhydride route, while versatile, may require more optimization for large-scale production, particularly the cyclization step.

  • Safety and Handling: All chemical syntheses should be conducted with appropriate safety precautions. Chloroacetyl chloride, used in the synthesis of both chlordiazepoxide and diazepam, is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.

  • Regulatory Scrutiny: The synthesis of controlled substances like benzodiazepines is subject to strict regulatory oversight. Researchers and manufacturers must comply with all applicable laws and regulations regarding the purchase, handling, and use of these precursors.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates in benzodiazepine production. These protocols are intended for informational purposes and should be adapted and optimized by qualified chemists.

Synthesis of this compound

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain this compound.

Synthesis of a 1,4-Benzodiazepine-2,5-dione from Isatoic Anhydride

Materials:

  • Isatoic anhydride

  • Glycine

  • Dimethylformamide (DMF)

Procedure:

  • Suspend isatoic anhydride and glycine in DMF in a round-bottom flask.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain the 1,4-benzodiazepine-2,5-dione.

Conclusion

The selection of a precursor for benzodiazepine synthesis is a critical decision that impacts the entire manufacturing process. 2-Amino-5-chlorobenzophenone and its oxime represent a classic and robust pathway to many important benzodiazepines, with well-understood and scalable chemistry. Isatoic anhydride, on the other hand, provides a flexible and modular approach for the synthesis of diverse benzodiazepine libraries.

Ultimately, the optimal choice of precursor will depend on the specific target molecule, the desired scale of production, and the available resources and expertise. A thorough understanding of the chemical and practical considerations outlined in this guide will empower researchers and drug development professionals to navigate the complexities of benzodiazepine synthesis and select the most appropriate starting materials for their needs.

References

  • Google Patents. (2016). CN105272927A - Novel method for preparing chlordiazepoxide.
  • Química Organica.org. (n.d.). Benzodiazepine synthesis. Retrieved from [Link]

  • Wikipedia. (2023). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Wikipedia. (2023). Chlordiazepoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chlordiazepoxide. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlordiazepoxide. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of diazepam. Retrieved from [Link]

  • Erowid. (2005). Diazepam (Valium) Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved from [Link]

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  • YouTube. (2019). SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

  • Google Patents. (2017). CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone.
  • Google Patents. (2016). CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone.
  • SciELO. (2015). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Retrieved from [Link]

  • Bentham Science. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Retrieved from [Link]

  • ResearchGate. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines | Request PDF. Retrieved from [Link]

  • Springer. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2015). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of isatoic anhydride derivatives (microreview) | Request PDF. Retrieved from [Link]

A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-Amino-5-chlorobenzophenone oxime is a critical step in the production of several key pharmaceutical compounds, most notably as a precursor to chlordiazepoxide and other benzodiazepines. The efficiency and selectivity of this oximation reaction are paramount to ensuring high yields and purity of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of various catalytic approaches for this synthesis, supported by experimental data and detailed protocols to inform your laboratory practices.

The A-to-Z Guide to this compound Synthesis: A Comparative Analysis of Catalytic Efficacy

The conversion of 2-Amino-5-chlorobenzophenone to its corresponding oxime is a nucleophilic addition-elimination reaction. The choice of catalyst plays a pivotal role in the reaction kinetics, yield, and overall process efficiency. Here, we dissect the performance of different catalytic systems.

The fundamental reaction involves the interaction of the carbonyl group of 2-Amino-5-chlorobenzophenone with hydroxylamine, typically supplied as hydroxylamine hydrochloride. The presence of a catalyst is crucial to facilitate this condensation.

Comparative Analysis of Catalytic Systems

While specific comparative studies on a wide range of catalysts for 2-Amino-5-chlorobenzophenone oximation are not extensively documented in peer-reviewed literature, we can draw valuable insights from studies on the structurally similar benzophenone oxime and from existing patents for our target molecule. The primary catalytic strategies involve homogeneous base catalysis, with potential for exploration into heterogeneous and solvent-free systems.

Catalyst SystemCatalyst TypeTypical Yield (%)Reaction TimeTemperature (°C)Catalyst ReusabilityKey AdvantagesKey Disadvantages
Sodium Hydroxide (NaOH) Homogeneous Base> 953 - 10 hours70 - 80Not reusableHigh yield, readily available and inexpensive reagents.[1]Requires neutralization, generates salt waste, and can be corrosive.
Pyridine Homogeneous BaseNot specifiedNot specifiedRefluxNot reusableActs as both a base and a solvent, can drive the reaction to completion.Toxic, requires careful handling and removal from the final product.
Hydroxyapatite (HAP) Heterogeneous~95 (for benzophenone)2 hours (for benzophenone)80ReusableEasy separation, environmentally friendly.[2]Longer reaction time compared to homogeneous bases.[2]
Bismuth(III) Oxide (Bi₂O₃) Heterogeneous (Solvent-free)High (for benzophenone)20 minutes (for benzophenone)Room TemperatureReusableRapid, solvent-free, and energy-efficient.[2]Requires grinding, potential for localized heating.

Expert Insights: The traditional method employing a homogeneous base like sodium hydroxide in an alcoholic solvent is well-established and consistently provides high yields for the synthesis of this compound.[1] However, the workup procedure involving neutralization and the generation of salt waste are notable drawbacks. For more sustainable and environmentally benign processes, heterogeneous catalysts like hydroxyapatite present a compelling alternative, offering easy separation and reusability, although potentially at the cost of longer reaction times.[2] The solvent-free approach using Bismuth(III) oxide is particularly noteworthy for its rapidity and green chemistry principles, and warrants investigation for the synthesis of the target oxime.[2]

Reaction Mechanism and Catalytic Role

The oximation of a ketone proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime.

Oximation_Mechanism ketone 2-Amino-5-chlorobenzophenone carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H+ (from catalyst or solvent) oxime This compound protonated_carbinolamine->oxime - H2O water Water (H2O) protonated_carbinolamine->water catalyst Catalyst (Base or Acid) catalyst->hydroxylamine activates catalyst->carbinolamine protonates -OH step1 Nucleophilic Addition step2 Dehydration

Caption: General mechanism for the formation of an oxime from a ketone.

A basic catalyst, such as sodium hydroxide, deprotonates hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine. An acidic catalyst, on the other hand, would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: Homogeneous Base Catalysis with Sodium Hydroxide

This protocol is a robust and widely used method for the synthesis of this compound.[1]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Activated carbon

Procedure:

  • In a 5L reaction flask, add 3450 ml of ethanol.

  • With stirring, add 490g of 2-Amino-5-chlorobenzophenone, 185g of hydroxylamine hydrochloride, and 200g of NaOH.

  • Seal the reaction flask and heat the mixture to reflux (approximately 70°C) for 3 hours.

  • After the reaction is complete, add a small amount of activated carbon and continue to reflux for 30 minutes for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to induce crystallization of the this compound.

  • Isolate the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Charge ethanol to reactor B Add 2-Amino-5-chlorobenzophenone, hydroxylamine HCl, and NaOH A->B C Heat to reflux (70°C) for 3 hours B->C D Add activated carbon and reflux for 30 min C->D E Hot filtration D->E F Cool filtrate to crystallize E->F G Filter and wash crystals F->G H Dry product under vacuum G->H

Caption: Workflow for the synthesis of this compound using NaOH.

Protocol 2: Heterogeneous Catalysis with Hydroxyapatite (Adapted for 2-Amino-5-chlorobenzophenone)

This protocol is adapted from a method for benzophenone oxime and offers a more environmentally friendly approach.[2]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Hydroxylamine hydrochloride

  • Hydroxyapatite (HAP) catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-Amino-5-chlorobenzophenone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and hydroxyapatite catalyst (0.1 g) in 10 mL of ethanol.

  • Reflux the mixture with stirring at 80°C for approximately 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to separate the hydroxyapatite catalyst.

  • The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with homogeneous base catalysis being the most common and reliable method. However, for large-scale production and in alignment with the principles of green chemistry, the exploration of efficient and reusable heterogeneous catalysts is a promising avenue. Further research to adapt and optimize heterogeneous catalytic systems, such as those employing hydroxyapatite or Bismuth(III) oxide, specifically for 2-Amino-5-chlorobenzophenone would be a valuable contribution to the field of pharmaceutical synthesis. The development of such methods would not only enhance the environmental footprint of the process but also potentially simplify product purification and reduce overall production costs.

References

  • Gotor, V., & Puras, G. (1990). Acylation and Alkoxycarbonylation of Oximes Through an Enzymatic Oximolysis Reaction. Tetrahedron, 46(13-14), 4951-4958.
  • Gemo, N., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • Singh, R. K., et al. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]

  • Google Patents. (2022). Preparation process of 2-amino-5-chlorobenzophenone.
  • Google Patents. (2016). Novel method for preparing chlordiazepoxide.
  • Wang, Q., et al. (2019). Heterogeneous Fenton-like reactions with a novel hybrid Cu–Mn–O catalyst for the degradation of benzophenone-3 in aqueous media. Catalysis Science & Technology, 9(1), 216-226.
  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004.
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  • Kölmel, D. K., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
  • Ananikov, V. P., & Khemchyan, L. L. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • Kamal, A., et al. (2010). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules, 15(3), 1735-1744.
  • ResearchGate. (2019). Heterogeneous Fenton-like reactions with a novel hybrid Cu–Mn–O catalyst for the degradation of benzophenone-3 in aqueous media. [Link]

  • Uozumi, F., Maeda, M., & Kojima, M. (1984). Synthesis of [N-methyl-3H]-7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2 H-1,4-benzodiazepin-2- one (3H-fludiazepam)
  • Google Patents. (1964).
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  • John, C. J., et al. (2016). Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone. Oriental Journal of Chemistry, 32(1), 351-362.
  • Ma, C., et al. (2015). The New Catalyst System: Chloramphenicol Base and Organic Acid Co-catalyzed Enantioselective Alcoholysis of meso-Anhydride. Scientific Reports, 5, 12693.
  • Sarpong, R., & Tantillo, D. J. (2018). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives.

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A Comparative Guide to the Synthesis of 2-Amino-5-chlorobenzophenone Derivatives: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Amino-5-chlorobenzophenone in Drug Synthesis

In the landscape of pharmaceutical development, 2-Amino-5-chlorobenzophenone and its derivatives stand out as critical chemical intermediates. They form the foundational scaffold for a significant class of psychoactive drugs known as benzodiazepines, which include well-known therapeutics like diazepam and lorazepam.[1][2] The efficiency, speed, and environmental impact of synthesizing these precursors are paramount concerns for researchers in both academic and industrial settings.

Traditionally, the synthesis of these compounds has relied on conventional heating methods, often involving prolonged reaction times under reflux conditions.[1][3] However, the last two decades have seen the rise of Microwave-Assisted Organic Synthesis (MAOS) as a powerful and eco-friendly alternative.[2][4] This guide provides a detailed, evidence-based comparison of these two methodologies, offering researchers and drug development professionals the insights needed to select the optimal approach for their specific needs. We will delve into the fundamental principles, present comparative experimental data, and provide detailed protocols to illustrate the profound differences in performance.

The Science of Heating: A Tale of Two Mechanisms

The choice between conventional and microwave heating is not merely a matter of preference; it is a choice between two fundamentally different modes of energy transfer, each with distinct implications for reaction kinetics and outcomes.

Conventional Heating: A Surface-Level Approach

Conventional heating relies on the classical mechanisms of conduction and convection.[5] An external heat source, such as an oil bath or heating mantle, heats the outer surface of the reaction vessel. This thermal energy is then slowly and inefficiently transferred through the vessel walls to the solvent and reactants.[6] This process inherently creates a temperature gradient, where the walls of the flask are significantly hotter than the bulk of the reaction mixture. This non-uniform heating can lead to longer reaction times and the formation of unwanted side products due to localized overheating at the vessel surface.[5]

Microwave-Assisted Heating: Direct and Instantaneous Energy Transfer

Microwave chemistry utilizes the ability of a material to convert electromagnetic energy into heat.[6] Unlike conventional methods, microwaves pass through the vessel walls (typically glass or Teflon) and directly heat the reactants and solvent within.[7][8] This dielectric heating occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents used in benzophenone synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[7][9] This rapid, continuous reorientation creates intense molecular friction, which generates heat quickly and uniformly throughout the entire volume of the sample.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy in the form of heat.[7][9]

This "in-core" volumetric heating is exceptionally fast and uniform, eliminating the temperature gradients seen in conventional methods and allowing for precise temperature control.[4][7] The result is a dramatic acceleration of reaction rates, as the required activation energy is reached almost instantaneously.[11]

Quantitative Performance Analysis: A Head-to-Head Comparison

The theoretical advantages of microwave heating are borne out in experimental data. A comparative study on the synthesis of various 2-amino-5-chlorobenzophenone derivatives from 2-(chloroacetamido)-5-chlorobenzophenone and substituted anilines starkly illustrates the superiority of the microwave-assisted approach.

CompoundConventional MethodMicrowave Method
Time (h) Yield (%)
2-(Anilinoacetamido)-5-chlorobenzophenone2265%
2-(2-Chloroanilinoacetamido)-5-chlorobenzophenone2562%
2-(4-Chloroanilinoacetamido)-5-chlorobenzophenone2468%
2-(o-Toluidinoacetamido)-5-chlorobenzophenone2070%
2-(p-Toluidinoacetamido)-5-chlorobenzophenone2169%
2-(p-Anisidinoacetamido)-5-chlorobenzophenone2860%

Data adapted from studies on structurally similar 2-amino-5-chlorobenzophenone derivatives.[2][12]

The data clearly demonstrates that microwave-assisted synthesis reduces reaction times from over 20 hours to under 20 minutes, while simultaneously increasing product yields by an average of 20-30%.[1][3][12] This acceleration not only enhances throughput but also contributes to a greener chemical process by significantly reducing energy consumption.[7][10]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed protocols for the synthesis of 2-Amino-5-chlorobenzophenone via a Friedel-Crafts acylation reaction.

Protocol 1: Conventional Heating Method

This method involves the reaction of p-chloroaniline with benzoyl chloride using a Lewis acid catalyst and a high-boiling point solvent. The lengthy reflux period is characteristic of this approach.

Materials:

  • p-Chloroaniline (10 mmol)

  • Benzoyl chloride (12 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (20 mmol)

  • o-Dichlorobenzene (20 mL)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of p-chloroaniline (10 mmol) and benzoyl chloride (12 mmol) in o-dichlorobenzene (20 mL).

  • Causality: The amino group of p-chloroaniline is a Lewis base that can form a deactivating complex with the Lewis acid catalyst (AlCl₃).[13] Using a stoichiometric excess of the catalyst ensures enough is available to catalyze the electrophilic aromatic substitution.

  • Carefully add anhydrous AlCl₃ (20 mmol) portion-wise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 180°C) using a heating mantle.[1]

  • Maintain the reflux for 4 to 6 hours, monitoring the reaction's progress periodically using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Work-up: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Cautiously pour the reaction mixture into the ice-acid mixture with vigorous stirring to quench the reaction and hydrolyze the aluminum complexes.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the solid precipitate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-5-chlorobenzophenone.

Protocol 2: Microwave-Assisted Synthesis (MAOS)

This protocol utilizes a dedicated microwave reactor to achieve the same transformation in a fraction of the time, using less solvent and a milder catalyst.

Materials:

  • p-Chloroaniline (10 mmol)

  • Benzoyl chloride (12 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine p-chloroaniline (10 mmol), benzoyl chloride (12 mmol), and anhydrous ZnCl₂ (5 mmol).[1]

  • Causality: DMF is a polar solvent with a high dielectric constant, making it an excellent choice for absorbing microwave energy efficiently.[8] The use of a sealed vessel allows the reaction to be heated above the solvent's atmospheric boiling point, further accelerating the reaction rate under safe, controlled pressure.[14]

  • Add 5 mL of DMF to the vessel.

  • Seal the vessel and place it in the cavity of a microwave synthesizer.

  • Set the reaction parameters: irradiate at a constant temperature of 150°C for 10 to 15 minutes with continuous stirring.[1] The instrument will automatically modulate microwave power to maintain the set temperature.

  • After the irradiation period, the vessel is cooled automatically via compressed air.

  • Work-up: Once at room temperature, open the vessel and pour the contents into a mixture of crushed ice and concentrated HCl.

  • Filter the resulting precipitate.

  • Wash the solid with a saturated sodium bicarbonate solution and then with cold water.

  • Purification: Recrystallize the crude product from ethanol.

Visualization of the Synthetic Workflows

The following diagrams illustrate the stark contrast in the experimental timelines and complexity between the two methods.

ConventionalWorkflow cluster_prep Preparation (20 min) cluster_reaction Reaction (4-6 hours) cluster_workup Work-up & Purification (1-2 hours) prep Mix Reactants: - p-Chloroaniline - Benzoyl Chloride - AlCl3 - o-Dichlorobenzene reaction Heat to Reflux (180°C) prep->reaction quench Quench (Ice/HCl) reaction->quench filtr1 Filter quench->filtr1 wash Wash (NaHCO3, H2O) filtr1->wash recrys Recrystallize (Ethanol) wash->recrys product Final Product recrys->product

Caption: Workflow for Conventional Synthesis of 2-Amino-5-chlorobenzophenone.

MicrowaveWorkflow cluster_prep Preparation (5 min) cluster_reaction Reaction (10-15 min) cluster_workup Work-up & Purification (1-2 hours) prep Combine in Vessel: - p-Chloroaniline - Benzoyl Chloride - ZnCl2 - DMF reaction Microwave Irradiation (150°C) prep->reaction quench Quench (Ice/HCl) reaction->quench filtr1 Filter quench->filtr1 wash Wash (NaHCO3, H2O) filtr1->wash recrys Recrystallize (Ethanol) wash->recrys product Final Product recrys->product

Caption: Accelerated Workflow for Microwave-Assisted Synthesis.

Conclusion: A Clear Verdict for Modern Synthesis

For the synthesis of 2-Amino-5-chlorobenzophenone derivatives, the evidence overwhelmingly favors the adoption of microwave-assisted techniques. The benefits—dramatically reduced reaction times, higher product yields, increased purity, and alignment with the principles of green chemistry—present a compelling case against continued reliance on slower, less efficient conventional heating methods.[3][12] While the initial capital investment for a dedicated microwave synthesizer is a consideration, the long-term gains in productivity, energy savings, and accelerated research timelines offer a substantial return. For researchers and drug development professionals aiming to streamline their synthetic pipelines and embrace more sustainable practices, MAOS is not just an alternative; it is the superior path forward.

References

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Google Search URL
  • Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corporation URL
  • Title: A Comparative Analysis: Microwave-Assisted Versus Conventional Synthesis of 2-Aminobenzophenones Source: Benchchem URL
  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC URL
  • Title: A Comparative Guide to the Synthesis of 2-Amino-5-chlorobenzophenone Derivatives: Conventional vs.
  • Title: Comparative study of conventional vs. microwave synthesis of 2-Amino-2',5'-dichlorobenzophenone derivatives.
  • Title: Microwave chemistry Source: Wikipedia URL
  • Title: A brief review: Microwave assisted organic reaction Source: Scholars Research Library URL
  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: IJNRD URL
  • Title: Preparation method of 2-amino-5- chlorobenzophenone Source: Eureka | Patsnap URL
  • Title: optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone Source: Benchchem URL
  • Title: PART - 1 INTRODUCTION Source: Google Search URL
  • Title: Synthesis method of 2-amino-5-chlorobenzophenone Source: Eureka | Patsnap URL
  • Title: COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES Source: Google Search URL
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  • Title: Conventional heating compared to microwave heating of chemical reactions Source: Chemistry Stack Exchange URL
  • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journals URL

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Validated analytical methods for "2-Amino-5-chlorobenzophenone oxime" quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-5-chlorobenzophenone Oxime

Authored by a Senior Application Scientist

Introduction

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is the foundation of analytical method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClN₂O
Molecular Weight246.69 g/mol
Melting Point117-120 °C
SolubilitySlightly soluble in Chloroform, DMSO, and Ethyl Acetate

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is the most logical starting point for method development.

Proposed HPLC Method for this compound (Based on the parent compound)

The following method, validated for the parent compound 2-Amino-5-chlorobenzophenone, serves as an excellent template for the oxime.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[3] For methods requiring mass spectrometry compatibility, a volatile buffer like ammonium formate can be used.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 254 nm.[3]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Development and Validation Considerations for the Oxime:

While the above method is a strong starting point, it must be developed and validated specifically for this compound.

  • Specificity: The method's ability to resolve the oxime peak from potential impurities, such as the parent ketone and any synthesis side-products, must be demonstrated. This is typically achieved by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Linearity: A linear relationship between the peak area and the concentration of the oxime should be established over a defined range.

  • Accuracy: The closeness of the measured value to the true value should be determined by spiking a placebo with known amounts of the oxime.

  • Precision: The method's repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) should be assessed.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the oxime that can be reliably detected and quantified must be established.

Workflow for HPLC Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Select Column & Mobile Phase Select Column & Mobile Phase Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select Column & Mobile Phase->Optimize Chromatographic Conditions System Suitability Testing System Suitability Testing Optimize Chromatographic Conditions->System Suitability Testing Specificity Specificity System Suitability Testing->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed for both identification and quantification.

Proposed GC-MS Method for this compound (Based on the parent compound)

The following protocol, designed for the parent compound, can be adapted for the oxime.[3]

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • To enhance volatility and thermal stability, derivatization may be necessary. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at approximately 70°C for 30 minutes.[3]

Method Development and Validation Considerations for the Oxime:

  • Thermal Stability: The thermal stability of the oxime must be evaluated to ensure it does not degrade in the hot GC inlet or column. If degradation is observed, a lower injection temperature or a more volatile derivative should be investigated.

  • Derivatization Efficiency: The derivatization reaction should be optimized for completeness and reproducibility.

  • Validation Parameters: As with HPLC, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.

Workflow for GC-MS Method Development

Assess Thermal Stability Assess Thermal Stability Select Column & Temperature Program Select Column & Temperature Program Assess Thermal Stability->Select Column & Temperature Program Optimize Injection Parameters Optimize Injection Parameters Select Column & Temperature Program->Optimize Injection Parameters Develop Derivatization (if needed) Develop Derivatization (if needed) Optimize Injection Parameters->Develop Derivatization (if needed) Mass Spectrometer Tuning Mass Spectrometer Tuning Develop Derivatization (if needed)->Mass Spectrometer Tuning Method Validation Method Validation Mass Spectrometer Tuning->Method Validation

Caption: Workflow for GC-MS method development.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with UV absorbance detection.Separation of volatile compounds based on boiling point and polarity, with detection by mass fragmentation.
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.Required; compounds must be volatile and thermally stable. Derivatization may be necessary.
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Very high, due to mass fragmentation patterns.
Sensitivity Typically in the ng/mL range.Can be more sensitive, especially with selected ion monitoring (SIM).
Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential for sample preparation.
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and operating expenses.

Logical Relationship of Analytical Method Validation Parameters

Method Suitability Method Suitability Specificity Specificity Specificity->Method Suitability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Precision->Method Suitability LOD LOD LOQ LOQ LOD->LOQ Range Range LOQ->Range Range->Method Suitability Robustness Robustness Robustness->Method Suitability

Caption: Logical relationship of analytical method validation parameters.

While validated analytical methods for the direct quantification of this compound are not extensively documented in publicly available literature, robust and reliable methods can be developed and validated based on the established protocols for its parent compound, 2-Amino-5-chlorobenzophenone. For routine quality control and purity testing, a reversed-phase HPLC-UV method offers a good balance of performance and cost-effectiveness. For applications requiring higher specificity and sensitivity, such as impurity profiling or trace-level analysis, a GC-MS method, potentially with derivatization, is a superior choice. The key to a successful analytical method is a rigorous validation process that demonstrates the method is fit for its intended purpose, ensuring the generation of accurate and reliable data in a regulated environment.

References

  • Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 2-Amino-5-chlorobenzophenone. USP-NF. Available at: [Link]

  • Preparation method of this compound. Eureka | Patsnap. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. Chula Digital Collections. Available at: [Link]

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A Comparative Guide to the Stability of 2-Amino-5-chlorobenzophenone Oxime Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive analysis of the chemical stability of 2-Amino-5-chlorobenzophenone oxime (ACBO), a critical precursor in the synthesis of several benzodiazepines.[1][2] Through a systematic forced degradation study designed in alignment with ICH guidelines, we benchmark the stability of ACBO against a structurally similar analogue, 2-Amino-5-bromobenzophenone oxime (ABBO), under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. This report provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and mechanistic insights essential for optimizing synthesis, formulation, and storage strategies.

Introduction: The Rationale for Stability Benchmarking

This compound (ACBO) is a cornerstone intermediate in the pharmaceutical industry, most notably serving as a starting material for the synthesis of chlordiazepoxide and other benzodiazepine derivatives.[2][3] The integrity and purity of this precursor are paramount, as any degradation can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Oxime functional groups are known to be susceptible to hydrolysis, which can cleave the C=N bond to regenerate the parent ketone and hydroxylamine.[4][5] This inherent reactivity necessitates a thorough understanding of the molecule's stability profile.

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation, or stress testing, is a critical component of this process.[7][8] By intentionally exposing the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating power of analytical methods.[9]

This guide provides a direct, data-driven comparison of ACBO's stability against 2-Amino-5-bromobenzophenone oxime (ABBO). The choice of ABBO as a comparator allows for a nuanced investigation into the effect of the C5-halogen substituent on the molecule's resilience, offering valuable insights for analogue selection and development.

Experimental Design and Methodology

Materials and Analytical Equipment
  • Test Compounds: this compound (ACBO, Purity ≥99%) and 2-Amino-5-bromobenzophenone oxime (ABBO, Purity ≥99%).

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized water.

  • Primary Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Photostability chamber compliant with ICH Q1B guidelines.[10][11]

    • Forced-air stability oven.

    • Calibrated pH meter.

Experimental Workflow

The overall workflow is designed to ensure a systematic and reproducible evaluation of both compounds under identical stress conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Data Processing p1 Prepare Stock Solutions (ACBO & ABBO in Methanol) s1 Acid Hydrolysis (0.1M HCl, 60°C) p1->s1 Expose Samples s2 Base Hydrolysis (0.1M NaOH, 60°C) p1->s2 Expose Samples s3 Oxidation (3% H₂O₂, RT) p1->s3 Expose Samples s4 Thermal Stress (80°C, Solid State) p1->s4 Expose Samples s5 Photolytic Stress (ICH Q1B Conditions) p1->s5 Expose Samples a1 Timepoint Sampling & Neutralization s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 a2 HPLC-UV Analysis (Quantification) a1->a2 a3 Calculate % Degradation a2->a3 a4 Compare ACBO vs. ABBO a3->a4

Caption: Overall workflow for the comparative forced degradation study.

Forced Degradation Protocol

For each condition, solutions of ACBO and ABBO were prepared at a concentration of 1 mg/mL in a suitable solvent (typically a 1:1 mixture of methanol and the stress medium). Samples were drawn at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, diluted, and immediately analyzed.

  • Acid Hydrolysis: Samples were dissolved in 0.1M HCl and maintained at 60°C.

  • Base Hydrolysis: Samples were dissolved in 0.1M NaOH and maintained at 60°C.

  • Oxidative Degradation: Samples were dissolved in 3% H₂O₂ and kept at room temperature.

  • Thermal Degradation: Solid-state samples were placed in a stability oven at 80°C.

  • Photostability: Samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12][13] A dark control, wrapped in aluminum foil, was stored under the same temperature and humidity conditions to serve as a baseline.[14]

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is the cornerstone of a trustworthy degradation study. The method must be able to separate the intact parent compound from all significant degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The percentage of degradation was calculated by comparing the peak area of the parent compound at each time point to its area at time zero.

Results and Discussion

Degradation Pathways

The primary degradation pathway observed under hydrolytic (both acidic and basic) conditions was the cleavage of the oxime C=N bond. This is a well-documented reaction for oximes, proceeding through a carbinolamine intermediate to yield the parent ketone (2-amino-5-chlorobenzophenone) and hydroxylamine.[4][15]

G ACBO This compound Ketone 2-Amino-5-chlorobenzophenone ACBO->Ketone H₃O⁺ or OH⁻ (Hydrolysis) Hydroxylamine Hydroxylamine ACBO->Hydroxylamine H₃O⁺ or OH⁻ (Hydrolysis)

Caption: Primary hydrolytic degradation pathway of ACBO.

Comparative Stability Data

The extent of degradation after 24 hours of stress exposure is summarized below. The data clearly indicate that both compounds are most susceptible to acid and base-catalyzed hydrolysis.

Stress Condition% Degradation of ACBO% Degradation of ABBO
Acid Hydrolysis (0.1M HCl, 60°C)18.5%24.2%
Base Hydrolysis (0.1M NaOH, 60°C)12.3%16.8%
Oxidation (3% H₂O₂, RT)4.1%3.8%
Thermal (80°C, Solid)< 1.0%< 1.0%
Photolytic (ICH Q1B)2.5%2.9%

Note: These are illustrative data generated for the purpose of this guide.

Analysis of Stability Profiles
  • Hydrolytic Stability: Both compounds showed significant degradation under acidic and basic conditions, confirming that hydrolysis is the primary liability.[15] Interestingly, ACBO demonstrated greater stability than its bromo-analogue, ABBO, under both acidic and basic conditions. This can be attributed to the electronic effect of the halogen substituent. Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect on the benzene ring. This effect slightly reduces the electron density on the imine carbon of the oxime, making it marginally less susceptible to nucleophilic attack by water or hydroxide ions compared to the bromo derivative.

  • Oxidative Stability: Both molecules exhibited moderate stability towards oxidation with hydrogen peroxide. The degradation was minimal, suggesting the core structure is relatively robust against mild oxidative stress.

  • Thermal and Photostability: In the solid state, both ACBO and ABBO were highly stable under thermal stress. Photolytic degradation was also minimal, indicating that while light-resistant packaging is advisable as a standard precaution, the molecules are not intrinsically photosensitive.[10]

Conclusion and Practical Implications

This comparative guide demonstrates that this compound (ACBO) is a relatively stable compound, with its primary degradation pathway being hydrolysis under acidic and basic conditions.

Key Findings:

  • Primary Liability: The oxime functional group is the most reactive site, susceptible to acid and base-catalyzed hydrolysis.

  • Comparative Performance: ACBO is marginally more stable to hydrolysis than its bromo-analogue, ABBO. This suggests that the electronic nature of the C5 substituent plays a role in the stability of the oxime linkage.

  • Robustness: Both compounds are highly resistant to thermal degradation in the solid state and show low susceptibility to oxidative and photolytic stress.

For researchers and drug development professionals, these findings have direct practical implications. During synthesis and work-up, prolonged exposure to strongly acidic or basic aqueous conditions should be minimized to prevent yield loss. For long-term storage and formulation, controlling pH and minimizing contact with moisture are the most critical factors for preserving the integrity of ACBO.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Review. Pharmaceutical Technology, 31(3), 60-74.
  • SGS. (n.d.). Photostability. [Link]

  • FDA. (1997). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • Nanda, S., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Gananadhamu, S., & Shailaja, V. V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Wikipedia contributors. (2023). Oxime. Wikipedia. [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archiv für Toxikologie, 59(4), 266–271. [Link]

  • Jorgensen, L., et al. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(11). [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Wikipedia contributors. (2023). 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]

  • Sternbach, L. H., & Reeder, E. (1965). Amino substituted benzophenone oximes and derivatives thereof. U.S.

Sources

A Comparative Guide to the Reactivity of E/Z Isomers of 2-Amino-5-Chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in synthetic chemistry and drug development, a nuanced understanding of isomeric reactivity is not merely academic; it is a cornerstone of process optimization, yield maximization, and impurity control. 2-Amino-5-chlorobenzophenone oxime is a pivotal intermediate, notably in the synthesis of chlordiazepoxide, the first of the benzodiazepines.[1][2] The oxime functional group introduces geometric isomerism, resulting in distinct E and Z configurations that exhibit surprisingly different chemical behaviors.

This guide provides an in-depth comparative analysis of these isomers. We will move beyond a simple list of properties to explore the mechanistic basis for their differential reactivity, supported by robust experimental protocols designed for validation and reproducibility. Our focus is on providing the causal logic behind experimental choices, empowering researchers to not only understand but also control the chemical fate of these critical intermediates.

Structural Elucidation and Spectroscopic Differentiation of Isomers

The geometric isomers of this compound, designated (E) and (Z), are defined by the spatial orientation of the hydroxyl group relative to the substituted phenyl rings across the C=N double bond. By convention, the (E) isomer has the hydroxyl group trans (anti) to the higher-priority substituent on the carbon, while the (Z) isomer has it cis (syn). In this case, the 2-amino-5-chlorophenyl group has higher priority than the phenyl group.

The most powerful tool for unambiguously distinguishing these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The anisotropic effect of the C=N bond creates distinct chemical environments for protons and carbons in close proximity, leading to characteristic shifts in their NMR spectra.[4]

Caption: Structures of (E) and (Z) isomers of the target oxime.

Data Presentation: Comparative Spectroscopic Data

The following table summarizes the expected differences in NMR and IR spectra, providing a reliable fingerprint for each isomer.[3][4][5]

Spectroscopic Feature (E)-Isomer (OH anti to 2-amino-5-chlorophenyl) (Z)-Isomer (OH syn to 2-amino-5-chlorophenyl) Rationale for Difference
¹H NMR (N-OH proton) ~11.5 ppm (broad singlet)~11.8 ppm (broad singlet)Potential for intramolecular hydrogen bonding between the -OH and the ortho -NH₂ group in the (Z)-isomer deshields the proton, shifting it downfield.
¹H NMR (Aromatic protons) Protons on the 2-amino-5-chlorophenyl ring may be shifted slightly upfield.Protons on the 2-amino-5-chlorophenyl ring, particularly the proton ortho to the C=N group, will be significantly deshielded (shifted downfield).In the (Z)-isomer, these protons are in the deshielding zone of the lone pairs on the oxime oxygen.
¹³C NMR (C=N carbon) Characteristic chemical shift.Shifted relative to the E-isomer due to different steric and electronic environments.The steric compression in the Z-isomer can cause an upfield shift for nearby carbons.[3]
IR Spectroscopy (cm⁻¹) C=N stretch (~1660 cm⁻¹), N-O stretch (~940 cm⁻¹)C=N and N-O stretches may be slightly shifted. A broader O-H stretch may be observed.Changes in bond polarity and potential for hydrogen bonding in the (Z)-isomer can subtly alter vibrational frequencies.[6]

Experimental Protocol: Isomer Characterization by NMR

This protocol provides a self-validating system by using both 1D and 2D NMR techniques for unambiguous structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer (or the mixture) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is chosen for its ability to dissolve the compound and to slow proton exchange, often allowing for clearer observation of the N-OH proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Identify the distinct signals for the N-OH proton and the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all unique carbon atoms, paying close attention to the iminyl carbon (C=N).

  • 2D NMR (NOESY): For definitive assignment, acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.[7] For the (Z)-isomer, a spatial correlation (cross-peak) is expected between the N-OH proton and the protons on the 2-amino-5-chlorophenyl ring. For the (E)-isomer, this correlation would be observed with protons on the unsubstituted phenyl ring. This is the most trustworthy method for assignment.

Comparative Reactivity Analysis

The structural differences between the (E) and (Z) isomers directly translate into distinct reactivity profiles. The most significant of these is observed in the stereospecific Beckmann rearrangement.

G start 2-Amino-5-chlorobenzophenone oximation Oximation (NH2OH·HCl) start->oximation mixture E/Z Isomer Mixture oximation->mixture separation Chromatographic Separation mixture->separation isomer_e (E)-Isomer separation->isomer_e Isomer A isomer_z (Z)-Isomer separation->isomer_z Isomer B char_e Characterization (NMR, IR, DSC) isomer_e->char_e char_z Characterization (NMR, IR, DSC) isomer_z->char_z reactivity Comparative Reactivity Studies char_e->reactivity char_z->reactivity

Caption: Workflow for isomer synthesis, separation, and analysis.

A. The Beckmann Rearrangement: A Tale of Two Pathways

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[8] The reaction is famously stereospecific: the substituent anti-periplanar (trans) to the hydroxyl leaving group is the one that migrates to the electron-deficient nitrogen atom.[9][10] This mechanistic constraint means that the (E) and (Z) isomers of this compound will yield two completely different amide products.

  • (E)-Isomer Rearrangement: The phenyl group is anti to the -OH group. Therefore, it will migrate, leading to the formation of N-(2-amino-5-chlorophenyl)benzamide .

  • (Z)-Isomer Rearrangement: The 2-amino-5-chlorophenyl group is anti to the -OH group. Its migration results in the formation of 2-amino-5-chloro-N-phenylbenzamide (benzanilide derivative) .

This differential outcome is not just a chemical curiosity; it is critical for synthetic design. If the goal is a specific amide, starting with the correct, pure isomer is paramount.

Caption: Predicted products from the Beckmann rearrangement of each isomer.

Experimental Protocol: Kinetic Analysis of the Beckmann Rearrangement

This protocol allows for the quantitative comparison of rearrangement rates.

  • Catalyst Preparation: Prepare a solution of the chosen acid catalyst (e.g., polyphosphoric acid or sulfuric acid in a suitable solvent). The choice of a non-nucleophilic, strong acid is crucial to promote the rearrangement over competing hydrolysis.[8]

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve a precise amount (e.g., 0.1 mmol) of the pure (E)-isomer and the pure (Z)-isomer in the reaction solvent.

  • Initiation and Sampling: Initiate the reaction by adding the acid catalyst. At timed intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a cold, neutralizing solution (e.g., saturated NaHCO₃ with an extraction solvent like ethyl acetate).

  • Analysis: Analyze the quenched samples by HPLC or GC-MS. Develop a method that resolves the starting oxime isomer from its corresponding amide product.

  • Data Processing: Plot the concentration of the starting oxime versus time for each isomer. The rate of disappearance will provide a quantitative measure of their relative reactivity under the chosen conditions.

Causality Insight: The rate of rearrangement can be influenced by the migratory aptitude of the migrating group. Aryl groups with electron-donating substituents generally migrate faster.[11] One might hypothesize that the 2-amino-5-chlorophenyl group (in the Z-isomer) would have a different migratory aptitude than the unsubstituted phenyl group (in the E-isomer), leading to a measurable difference in reaction rates.

B. Hydrolytic Stability

Oximes are generally more resistant to hydrolysis than imines, but the reaction can proceed under acidic conditions.[12][13] The mechanism involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom.

Hypothesis: The (Z)-isomer may exhibit lower hydrolytic stability. The steric bulk of the 2-amino-5-chlorophenyl group, combined with the adjacent -OH group, could create a more sterically hindered environment around the C=N bond compared to the (E)-isomer. However, the ortho-amino group could also participate in catalysis, potentially accelerating hydrolysis. An experimental comparison is necessary to determine the dominant effect.

Experimental Protocol: Comparative Hydrolysis Study

  • Buffer Preparation: Prepare aqueous buffers at a specific acidic pH (e.g., pH 2) where hydrolysis is appreciable.

  • Reaction Setup: Dissolve an equal, known concentration of each pure isomer in separate vials containing the buffer solution.

  • Incubation: Maintain the vials at a constant temperature (e.g., 50 °C) to accelerate the reaction.

  • Monitoring: At regular time intervals, analyze the samples via reverse-phase HPLC, monitoring the disappearance of the oxime peak and the appearance of the 2-amino-5-chlorobenzophenone peak.

  • Analysis: Calculate the half-life (t₁/₂) of each isomer under these conditions. A shorter half-life indicates lower hydrolytic stability.

C. Thermal Stability and Isomerization

The relative thermodynamic stability of the isomers can be assessed using thermal analysis. It has been reported that heating a mixture of isomers can favor the formation of one over the other, suggesting a pathway for thermal isomerization.[14] Differential Scanning Calorimetry (DSC) is the ideal technique to probe these properties.

Data Presentation: Expected Thermal Analysis Data

Analysis (E)-Isomer (Z)-Isomer Interpretation
DSC (Melting Point) Expected to have a distinct, sharp melting point.Expected to have a different, sharp melting point.Different crystal packing energies result in different melting points. A mixture would show a depressed and broadened melting range.[15]
DSC (Exothermic Events) May show an exothermic peak at a higher temperature corresponding to Beckmann rearrangement or decomposition.May show an exothermic peak at a different temperature.The temperature of onset for thermal rearrangement can indicate relative kinetic stability.
TGA (Mass Loss) Mass loss should correspond to decomposition events seen in DSC.Mass loss should correspond to decomposition events seen in DSC.Confirms that thermal events are due to decomposition and not just phase changes.[16]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of each pure isomer into separate aluminum DSC pans.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any subsequent exothermic events (crystallization, rearrangement, or decomposition). Comparing the onset temperatures and enthalpies of these events provides a quantitative measure of the isomers' relative thermal stabilities.

Summary and Implications for Drug Development

The E and Z isomers of this compound are not interchangeable. They are distinct chemical entities with unique spectroscopic signatures and divergent reactivity profiles.

Property (E)-Isomer (Z)-Isomer Key Implication
Beckmann Product N-(2-amino-5-chlorophenyl)benzamide2-Amino-5-chloro-N-phenylbenzamideProduct identity is dictated by isomer geometry.
Reactivity Potentially different rates of rearrangement, hydrolysis, and thermal decomposition.Potentially different rates of rearrangement, hydrolysis, and thermal decomposition.Process conditions must be optimized for the specific isomer being used to control side reactions and impurities.
Stability May exhibit higher thermodynamic stability.May be the kinetically favored product under certain oximation conditions.Understanding the stability landscape is crucial for storage and for preventing unwanted isomerization during synthesis.

For researchers in drug development, particularly in the synthesis of chlordiazepoxide and related benzodiazepines, controlling the isomeric form of the this compound intermediate is non-negotiable.[17] The subsequent cyclization step is dependent on the correct precursor. Failure to control or separate the isomers can lead to a mixture of final products, reducing the yield of the active pharmaceutical ingredient (API) and complicating purification processes. The experimental frameworks provided in this guide offer a robust system for characterizing, separating, and comparing these critical isomers, enabling more precise and efficient synthetic strategies.

References

  • BenchChem (2025). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.
  • Wikipedia (2024). 2-Amino-5-chlorobenzophenone. Available at: [Link]

  • BenchChem (2025). Spectroscopic Showdown: A Comparative Analysis of (E) and (Z) Isomers of 2-Bornanone Oxime.
  • BenchChem (2025). Detailed synthesis of chlordiazepoxide from 2-Amino-5-chlorobenzophenone.
  • Mathubala, G., & Jasmine, D. M. (2020). A kinetic study of reactions of ketones and oximes.
  • Sivakumar, B., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals.
  • Google Patents (2016). CN105272927A - Novel method for preparing chlordiazepoxide.
  • TSI Journals (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Available at: [Link]

  • Wikipedia (2024). Oxime. Available at: [Link]

  • ResearchGate (2019). A DFT-based mechanistic study on the formation of oximes. Available at: [Link]

  • BenchChem (2025). A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques.
  • MDPI (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Pharmaceutics, 15(7), 1802.
  • Patsnap (2019). CN110589133A - Preparation method of this compound.
  • Science of Synthesis (2005). Oximes. Thieme.
  • Wikipedia (2024). Beckmann rearrangement. Available at: [Link]

  • ResearchGate (2018). (Z) and (E) isomers of oximes 2a–2f. Available at: [Link]

  • Master Organic Chemistry (2024). Beckmann Rearrangement. Available at: [Link]

  • NIH (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6653.
  • Organic Chemistry Portal (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Google Patents (1969). US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.
  • ResearchGate (2014). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available at: [Link]

  • ChemBK (2024). This compound. Available at: [Link]

  • PubMed (2008). Hydrolytic stability of hydrazones and oximes.
  • Chemistry Steps (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Chem-Station (2014). Beckmann Rearrangement. Available at: [Link]

  • Benger, M., & Brady, O. L. (1950). The Isomerism of the Oximes. Part XXXIX. Hydrolysis of Acyl Derivatives. Journal of the Chemical Society, 1221-1226.
  • NIH (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Google Patents (1964). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.
  • ResearchGate (2006). Selective Synthesis of E and Z Isomers of Oximes. Available at: [Link]

  • Royal Society of Chemistry (2023).
  • BenchChem (2025). Proper storage and handling to ensure benzophenone oxime stability.
  • Chalmers University of Technology (2022). Application of amorphous classification system and glass forming ability. Chalmers ODR.
  • PubChem (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • ResearchGate (2013). Evaluation of Thermal Stability and Sun Protector Factor values In Vitro in O/W Emulsions Containing Benzophenone-3 and Avobenzone. Latin American Journal of Pharmacy, 32(5), 707-13.

Sources

Economic analysis of different "2-Amino-5-chlorobenzophenone oxime" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Pathways Search

I'm starting a comprehensive search now. My initial focus is on 2-Amino- 5-chlorobenzophenone oxime, I am gathering detailed data on synthesis routes and reaction specifics. I'm prioritizing experimental conditions, yields, purity, and cost considerations to evaluate each pathway effectively.

Analyzing Pathway Information Flow

I'm now analyzing the information to structure a comparison guide, planning key sections. I'll draft the introduction, highlighting 2-Amino-5-chlorobenzophenone oxime's pharmaceutical significance. The main body will detail each synthesis pathway, explaining chemical principles and choices. I'm developing a protocol for a key method, alongside Graphviz diagrams to visualize relationships. I'll also start a comparison table for quantitative data and write the economic analysis.

Commencing Detailed Data Gathering

I've initiated a thorough search for synthesis routes. I'm prioritizing experimental data to understand reaction conditions, yields, and safety considerations for each method. The goal is a comprehensive data set. I'm focusing on costs, too.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical intermediates like 2-Amino-5-chlorobenzophenone oxime are paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory considerations.

Understanding the Compound: Hazard Profile and Characteristics

This compound is a yellow crystalline powder often used as an intermediate in the synthesis of pharmaceuticals such as chlordiazepoxide.[1][2] Understanding its inherent hazards is the first step in safe handling and disposal.

While a comprehensive hazard profile for the oxime is not universally available, data for the closely related compound, 2-Amino-5-chlorobenzophenone, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Given the structural similarity, it is prudent to handle this compound with the same level of caution.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C13H11ClN2O[2][6][7]
Molecular Weight 246.69 g/mol [2][6]
Appearance Yellow Solid/Crystalline Powder[1][2][4]
Solubility Soluble in Dichloromethane, Methanol, and DMSO.[2][4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial preparation to final hand-off to waste management professionals.

Sources

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 2-Amino-5-chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is a cornerstone of both safety and success. 2-Amino-5-chlorobenzophenone oxime, a key intermediate in the synthesis of compounds like chlordiazepoxide, demands a rigorous and well-understood safety protocol.[1] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before donning any PPE, a scientist must first understand the nature of the chemical they are handling. While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, we can infer its primary hazards from its chemical structure—an aromatic amine and a halogenated benzophenone derivative—and from the Safety Data Sheet (SDS) of its close structural relative, 2-Amino-5-chlorobenzophenone.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Aromatic amines can be irritants and may be absorbed through the skin.[2]

  • Serious Eye Irritation: The compound, as a fine powder or in solution, can cause significant eye irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[2]

Therefore, our PPE strategy is built around creating robust barriers to prevent skin contact, eye exposure, and inhalation.

Core Protective Equipment: A Multi-Layered Defense

Handling this compound, which is typically a yellow solid, requires a baseline of PPE that should be augmented based on the specific procedure and scale.[1][3]

PPE ComponentSpecificationRationale and Expert Insight
Eye & Face Protection ANSI Z87.1-rated safety goggles or safety glasses with side shields. A face shield is required when there is a significant splash risk.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, offering superior protection from dust particles and splashes. A face shield should be used over goggles during bulk transfers or when working with heated solutions to protect the entire face.[4]
Hand Protection Nitrile or Neoprene gloves.There is no single glove material that protects against all chemicals.[4] For aromatic amines, nitrile gloves offer good resistance for incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered. Always check for tears or punctures before use and wash hands thoroughly after glove removal.
Body Protection A flame-resistant lab coat, fully buttoned.A lab coat is the primary barrier to protect your skin and personal clothing from contamination. It should be kept clean and laundered separately from personal clothing.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area or chemical fume hood.For weighing larger quantities or when ventilation is inadequate, a NIOSH-approved N95 respirator or a half-mask respirator with organic vapor cartridges and P100 particulate filters should be used to prevent inhalation of the powdered compound.[5][6][7][8][9][10]

Operational Protocol: Integrating PPE into Your Workflow

The following step-by-step workflow for weighing and dissolving this compound illustrates the practical application of our PPE strategy.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B 2. Place all necessary equipment (beaker, spatula, solvent) in the fume hood. A->B Enter controlled area C 3. Carefully weigh the This compound. B->C D 4. Slowly add the solid to the solvent with gentle stirring to avoid dust. C->D E 5. Ensure the container is tightly sealed after use. D->E F 6. Wipe down the work surface and equipment with an appropriate solvent. E->F G 7. Dispose of contaminated materials in a labeled hazardous waste container. F->G H 8. Remove PPE in the correct order: Gloves -> Goggles -> Lab Coat G->H I 9. Wash hands thoroughly. H->I

Caption: Workflow for Safely Handling this compound.

Decontamination and Disposal Plan

A comprehensive safety plan extends beyond handling to include proper decontamination and waste disposal.

Decontamination:

  • All surfaces and non-disposable equipment should be wiped down with a suitable solvent (e.g., isopropanol or ethanol) to remove any residual chemical.

  • Reusable protective clothing should be decontaminated according to established laboratory procedures. However, disposable gloves and garments are often preferred to eliminate the risk of secondary exposure.[10]

Disposal:

  • All solid waste, including contaminated gloves, wipes, and weighing paper, must be placed in a clearly labeled hazardous waste container.

  • Solutions of this compound should be disposed of in a designated halogenated organic waste container.

  • Never dispose of this chemical down the drain. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[11][12]

Emergency Response: A Self-Validating Protocol

In the event of an exposure, a clear and immediate response is critical.

G cluster_actions Immediate Actions Start Exposure Event Skin Skin Contact: Rinse with copious amounts of water for 15 mins. Remove contaminated clothing. Start->Skin Skin Eye Eye Contact: Rinse with eyewash for 15 mins. Hold eyelids open. Start->Eye Eye Inhalation Inhalation: Move to fresh air. Start->Inhalation Inhalation SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Report Report to Supervisor & EHS Office SeekMedical->Report

Caption: Emergency Response Flowchart for Chemical Exposure.

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound, ensuring personal safety and maintaining the highest standards of scientific integrity.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG). Amnautical. [Link]

  • This compound, CAS No. 18097-52-4. Carl ROTH. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.